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  • Product: Einecs 266-205-4
  • CAS: 66163-79-9

Core Science & Biosynthesis

Foundational

Pharmacokinetics of cephapirin benzathine in lactating dairy cows

This technical guide details the pharmacokinetics (PK) of cephapirin benzathine, specifically focusing on its behavior in dairy cows. While primarily indicated for dry cow therapy, understanding its kinetics in the conte...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacokinetics (PK) of cephapirin benzathine, specifically focusing on its behavior in dairy cows. While primarily indicated for dry cow therapy, understanding its kinetics in the context of lactation (and the transition period) is critical for residue avoidance and off-label risk assessment.

Technical Guide & Whitepaper

Executive Summary

Cephapirin benzathine is a first-generation cephalosporin antibiotic formulated as a slightly soluble salt in a peanut oil gel base. Unlike its sodium salt counterpart (indicated for lactating cows), the benzathine formulation is engineered for controlled release during the dry period.

Its pharmacokinetic profile is defined by "flip-flop" kinetics , where the rate of absorption from the udder is significantly slower than the rate of systemic elimination. This results in prolonged therapeutic concentrations in the mammary gland (up to 3-4 weeks) with minimal systemic exposure. The primary residue marker is the sum of cephapirin and its active metabolite, desacetylcephapirin .

Critical Distinction:

  • Cephapirin Sodium: Rapid release, short half-life (~1.1h), used during lactation.

  • Cephapirin Benzathine: Slow release, absorption-limited elimination, used at dry-off.

Physicochemical Basis of Action

The pharmacokinetic behavior of cephapirin benzathine is dictated by its formulation chemistry.

  • Chemical Structure: The benzathine moiety (N,N'-dibenzylethylenediamine) forms a salt with two molecules of cephapirin.

  • Solubility: The salt is practically insoluble in water. It is suspended in a hydrophobic peanut oil gel.

  • Release Mechanism: Dissolution-limited absorption. The drug must first dissociate from the benzathine salt and diffuse out of the oil matrix into the aqueous phase of the udder secretions before it can be absorbed systemically or act on bacteria.

Diagram 1: Dissolution-Driven Absorption Pathway

Caption: The "flip-flop" kinetic model where slow dissociation from the oil depot limits the rate of systemic appearance. Systemic elimination is rapid once absorbed.

Pharmacokinetic Profile

Absorption & Distribution
  • Intramammary Absorption: Following infusion, systemic absorption is negligible (<2%). The drug partitions heavily into the udder tissue and secretions.

  • Plasma Concentrations:

    • Dry Cows: Plasma Cmax is extremely low (0.025–0.32 µg/mL) occurring 6–12 hours post-infusion.

    • Lactating Cows (Experimental): If administered during lactation, plasma levels remain below therapeutic thresholds, but kidney residues can be detected for 24-48 hours.

  • Udder Persistence: The benzathine salt maintains bactericidal levels in the dry udder for 14–28 days.

Metabolism

Cephapirin is susceptible to deacetylation by esterases found in plasma, liver, and mammary tissues.

  • Primary Metabolite: Desacetylcephapirin.[1][2][3]

  • Activity: The metabolite retains approximately 50% of the antimicrobial activity of the parent compound against Staphylococcus aureus.

  • Ratio: In milk, desacetylcephapirin often persists longer than the parent drug.[1][4] Regulatory assays quantify the sum of both compounds.

Excretion[5]
  • Route: The fraction that enters systemic circulation is rapidly eliminated via the kidneys (urine) through glomerular filtration and tubular secretion.

  • Half-Life (T1/2):

    • Systemic T1/2: ~1.1 hours (driven by renal clearance).

    • Apparent T1/2 (Udder): Days to weeks (driven by slow release from the benzathine salt).

Table 1: Comparative PK Parameters (Lactating vs. Dry Formulation)
ParameterCephapirin Sodium (Lactating)Cephapirin Benzathine (Dry Cow)
Administration Intramammary (Lactating)Intramammary (Dry Off)
Vehicle Quick-release basePeanut oil gel (Slow-release)
Systemic Absorption Rapid, extensive (up to 50%)Poor, dissolution-limited
Plasma Tmax 0.5 – 1.0 hours6 – 12 hours
Milk Withdrawal 96 hours72 hours post-calving (min 30d dry)
Residue Target MilkKidney (Systemic), Milk (Post-calving)

Residue Depletion & Safety

The safety profile relies on the "dry period" acting as a massive withdrawal window.

Withdrawal Periods
  • Meat: 42 days.[5][6][7]

  • Milk: 72 hours after calving (provided the dry period was at least 30 days).

  • Mechanism of Residue Violation: If the dry period is shortened (<30 days), the slow-release gel may not fully deplete, leading to violative residues in the colostrum and first milk.

Lactating Cow "Off-Label" Risk

Administering cephapirin benzathine to a fully lactating cow is a critical error.

  • Consequence: The oil-based formulation adheres to milk ducts.[8]

  • Depletion: Unlike the sodium salt (cleared in ~4 days), benzathine residues can persist in milk for weeks , causing repeated bulk tank failures.

Experimental Protocol: Residue Quantification

Objective: Quantification of Cephapirin and Desacetylcephapirin in Bovine Milk via UPLC-MS/MS. Sensitivity: Limit of Quantitation (LOQ) ~1.0 µg/kg (ppb).

Sample Preparation Workflow
  • Collection: Collect composite milk samples; freeze at -20°C immediately if not analyzing within 4 hours.

  • Protein Precipitation:

    • Aliquot 2.0 g of milk into a centrifuge tube.

    • Add 10 mL Acetonitrile (ACN) to precipitate proteins.

    • Vortex vigorously for 1 min.

    • Centrifuge at 4,000 x g for 10 min at 4°C.

  • Solid Phase Extraction (SPE):

    • Cartridge: Oasis HLB (60 mg, 3 cc) or equivalent.

    • Conditioning: 3 mL Methanol followed by 3 mL Water.[9]

    • Loading: Dilute supernatant with phosphate buffer (pH 8.5) and load.

    • Washing: Wash with 2 mL 5% Methanol in water.

    • Elution: Elute with 3 mL pure Methanol.

  • Reconstitution: Evaporate eluate under nitrogen stream at 40°C. Reconstitute in 1 mL Mobile Phase (0.1% Formic Acid in Water/ACN 90:10).

UPLC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Transitions (MRM):

    • Cephapirin: 424.1 -> 152.1 (Quant), 424.1 -> 292.1 (Qual).

    • Desacetylcephapirin:[1][2][3][4][11][12][13][14][15] 382.1 -> 152.1 (Quant).

Diagram 2: Analytical Workflow

Workflow Sample Milk Sample (2g) Precip Protein Precipitation (Add 10mL ACN + Vortex) Sample->Precip Centrifuge Centrifuge (4000g, 10min, 4°C) Precip->Centrifuge SPE_Load SPE Cleanup (HLB) Load Supernatant Centrifuge->SPE_Load Supernatant SPE_Elute Elute with Methanol SPE_Load->SPE_Elute Dry N2 Evaporation SPE_Elute->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS UPLC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Step-by-step extraction and detection protocol for cephapirin residues in milk.

References

  • European Medicines Agency (EMA). (2000). Cephapirin: Summary Report (2) - Committee for Veterinary Medicinal Products. Retrieved from [Link]

  • Prades, M., Brown, M. P., Gronwall, R., & Miles, N. S. (1988).[16] Pharmacokinetics of sodium cephapirin in lactating dairy cows. American Journal of Veterinary Research, 49(11), 1888-1890.[16] Retrieved from [Link]

  • Ray, P., Knowlton, K. F., Shang, C., & Xia, K. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLOS ONE, 9(11), e112343. Retrieved from [Link]

  • Boehringer Ingelheim Animal Health. (2023). ToMORROW® (cephapirin benzathine) Dry Cow Intramammary Infusion Product Label. Retrieved from [Link]

  • Moats, W. A., Romanowski, R. D., & Medina, M. B. (2000). Identification of Cephapirin Metabolites and Degradants in Bovine Milk by Electrospray Ionization−Ion Trap Tandem Mass Spectrometry.[4] Journal of Agricultural and Food Chemistry, 48(11), 498–502. Retrieved from [Link]

Sources

Exploratory

Preamble: Situating First-Generation Cephalosporins in the Veterinary Armamentarium

An In-Depth Technical Guide to the Spectrum of Activity of First-Generation Cephalosporins in Veterinary Medicine First-generation cephalosporins represent a cornerstone of antimicrobial therapy in veterinary medicine, v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectrum of Activity of First-Generation Cephalosporins in Veterinary Medicine

First-generation cephalosporins represent a cornerstone of antimicrobial therapy in veterinary medicine, valued for their safety profile and targeted efficacy.[1] This guide, intended for drug development professionals and researchers, moves beyond a simple catalog of susceptible organisms. Instead, it synthesizes the mechanistic underpinnings, quantitative measures of activity, and the molecular basis of resistance to provide a comprehensive understanding of this critical antibiotic class. As we navigate the growing challenge of antimicrobial resistance, a foundational, expert-level understanding of our existing tools is paramount. This document is structured to provide that deep-dive analysis, focusing on the "why" behind the "what" of their antibacterial spectrum.

First-generation cephalosporins commonly used in veterinary practice include cefadroxil, cefazolin, cephalexin, and cephapirin.[2][3] While later generations offer a broader spectrum against Gram-negative bacteria, the first generation retains superior activity against many Gram-positive pathogens, making them a targeted and prudent choice for specific indications.[4][5]

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal activity of all β-lactam antibiotics, including cephalosporins, is achieved through the disruption of peptidoglycan synthesis in the bacterial cell wall.[5][6] This process is critical for maintaining the structural integrity of the bacterium, especially in the face of osmotic pressure.

The key steps in the mechanism are as follows:

  • Target Binding: Cephalosporins mimic the D-Ala-D-Ala terminal amino acid sequence of the peptidoglycan precursor units.[]

  • Enzyme Inhibition: This structural similarity allows them to bind to and irreversibly inhibit the bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][6]

  • Transpeptidation Blockade: The primary function of these PBPs is to catalyze the final transpeptidation step of cross-linking the peptidoglycan strands, which gives the cell wall its strength.[5]

  • Cell Lysis: By blocking this cross-linking process, the cell wall becomes unstable. In actively growing bacteria, this leads to a loss of integrity, osmotic imbalance, and ultimately, cell lysis and death.[]

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes Cross-linking PG_Precursor Peptidoglycan Precursors PG_Precursor->PBP Normal Substrate Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Instability Leads to Cephalosporin First-Gen Cephalosporin Cephalosporin->PBP Binds to & Inhibits

Caption: Mechanism of Action of First-Generation Cephalosporins.

Defining the Spectrum of Activity

The "generation" of a cephalosporin class primarily reflects its spectrum of activity, particularly concerning Gram-negative bacteria.[4][5] First-generation agents are characterized by their potent activity against Gram-positive organisms and more limited, but clinically relevant, activity against certain Gram-negatives.

Table 1: Summary of First-Generation Cephalosporin Spectrum of Activity

StatusOrganism TypeExamples
Generally Susceptible Gram-Positive AerobesStaphylococcus aureus (methicillin-susceptible), Staphylococcus pseudintermedius, Streptococcus spp., Corynebacterium spp.[2][3]
Moderately Susceptible Gram-Negative AerobesEscherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pasteurella multocida[2][8]
Generally Resistant Gram-Positive AerobesEnterococcus spp., Methicillin-resistant Staphylococcus aureus (MRSA)[3][4]
Generally Resistant Gram-Negative AerobesPseudomonas aeruginosa, Enterobacter spp., Citrobacter spp., Indole-positive Proteus[2][4][9]
Variable Activity AnaerobesMany are susceptible, but β-lactamase-producing Bacteroides spp. and Clostridium difficile are typically resistant.[2]
Gram-Positive Activity: The Core Strength

The primary utility of first-generation cephalosporins in veterinary medicine stems from their excellent efficacy against Gram-positive cocci.[10] They are particularly effective against Staphylococcus pseudintermedius, the most common pathogen in canine pyoderma, making drugs like cephalexin a first-line treatment.[11][12] They are also highly active against most Streptococcus species.[2] Importantly, they are stable against the plasmid-mediated β-lactamases commonly produced by Staphylococcus aureus.[3]

Gram-Negative Activity: A Targeted Role

While less potent than later generations, first-generation cephalosporins possess clinically useful activity against several common Gram-negative pathogens.[2] This includes some strains of E. coli, Klebsiella, and Proteus mirabilis, which are frequent causes of urinary tract infections.[3][8] However, resistance among these organisms can develop readily, often through the production of β-lactamase enzymes that can hydrolyze the antibiotic.[13] Cefazolin demonstrates greater activity against E. coli compared to cephalexin.[14]

Intrinsic Resistance

Certain groups of bacteria are intrinsically resistant to first-generation cephalosporins. This includes Enterococcus species, which have low-affinity PBPs, and Pseudomonas aeruginosa, which combines low outer membrane permeability with potent β-lactamase production.[3][4] Critically, all methicillin-resistant staphylococci (e.g., MRSA, MRSP) should be considered resistant, as the mechanism of resistance (an altered PBP2a) confers resistance to all β-lactam antibiotics.[3]

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

A qualitative description of the spectrum is insufficient for drug development and clinical decision-making. The Minimum Inhibitory Concentration (MIC) provides a quantitative measure of an antibiotic's potency against a specific bacterium.[15] It is defined as the lowest concentration of the drug that inhibits visible bacterial growth after a standardized incubation period.[16]

Table 2: Representative MIC50 and MIC90 Values for Veterinary Pathogens

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus pseudintermediusCephalexin264[17][18]
Staphylococcus pseudintermediusCephalothin0.122[17][18]
Staphylococcus aureus (Bovine Mastitis)Cephapirin-0.25[16]
Coagulase-Negative Staphylococci (Bovine Mastitis)Cephapirin-0.12[16]
Streptococcus uberis (Bovine Mastitis)Cephapirin-0.12[19]
Escherichia coli (Bovine Mastitis)Cephapirin2>32[19]

Note: MIC₅₀ is the concentration that inhibits 50% of isolates, while MIC₉₀ inhibits 90% of isolates.

From a research perspective, the disparity between MIC₅₀ and MIC₉₀ values is critical. For S. pseudintermedius and cephalexin, a low MIC₅₀ (2 µg/mL) but a very high MIC₉₀ (64 µg/mL) indicates a subpopulation of resistant isolates, a key consideration for surveillance and development of new agents.[17][18]

Experimental Protocol: Broth Microdilution for MIC Determination

Trustworthy susceptibility data is built upon robust, standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides the framework for these methods. The broth microdilution technique is a cornerstone of quantitative susceptibility testing.

Causality Behind the Method
  • Why Broth Microdilution? It is efficient, allows for the testing of multiple drugs against multiple isolates simultaneously, and provides a quantitative MIC value, which is more informative than the qualitative result from disk diffusion.[15]

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? This medium is standardized to have low levels of thymidine and thymine, which could otherwise interfere with some antibiotics. The controlled concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial for the activity of certain antibiotic classes against specific organisms.

  • Why a Standardized Inoculum (5 x 10⁵ CFU/mL)? The density of bacteria directly impacts the test outcome. Too low an inoculum may yield a falsely low MIC, while too high an inoculum can overwhelm the antibiotic, leading to a falsely high MIC. This specific concentration has been validated to produce reproducible and clinically relevant results.

Step-by-Step Protocol
  • Isolate Preparation:

    • Select 3-5 well-isolated colonies of the pure bacterial culture from an 18-24 hour agar plate.

    • Transfer colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution:

    • Perform a further dilution of the standardized suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Using a multi-channel pipette or automated system, inoculate a 96-well microtiter plate containing pre-prepared serial two-fold dilutions of the cephalosporin antibiotic.

    • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours (24 hours for staphylococci).

  • Reading and Interpretation:

    • Visually inspect the plate for bacterial growth (indicated by turbidity or a "button" at the bottom of the well).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[15]

MIC_Workflow cluster_prep 1. Inoculum Preparation cluster_test 2. Testing cluster_result 3. Interpretation P1 Select 3-5 Colonies from Pure Culture P2 Suspend in Saline P1->P2 P3 Adjust Turbidity to 0.5 McFarland Standard P2->P3 T1 Dilute Standardized Suspension in CAMHB P3->T1 T2 Inoculate Microtiter Plate (with serial drug dilutions) T1->T2 T3 Incubate 16-20h at 35°C T2->T3 R1 Visually Inspect Wells for Growth (Turbidity) T3->R1 R2 Identify Lowest Concentration with No Visible Growth R1->R2 R3 Result = MIC Value (µg/mL) R2->R3

Caption: Standardized Workflow for Broth Microdilution MIC Testing.

Mechanisms of Bacterial Resistance

The clinical efficacy of first-generation cephalosporins is threatened by the evolution of bacterial resistance. Understanding these mechanisms is crucial for developing strategies to overcome them.

  • β-Lactamase Production: This is the most common mechanism of resistance, particularly among Gram-negative bacteria.[13][20] Bacteria acquire genes (often on plasmids) that code for β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target.[3]

  • Alteration of Target Site (PBPs): Bacteria can alter the structure of their PBPs through genetic mutation.[20] This reduces the binding affinity of the β-lactam antibiotic, rendering it ineffective. This is the mechanism behind methicillin resistance in staphylococci (via the mecA gene encoding PBP2a).

  • Reduced Permeability/Efflux: Gram-negative bacteria possess an outer membrane that acts as a selective barrier.[20] Mutations in porin channel proteins (like OmpF in E. coli) can reduce the influx of the antibiotic into the cell.[21] Additionally, some bacteria can actively pump the antibiotic out of the cell using efflux pumps, although this is a more significant mechanism for other antibiotic classes.[20]

Resistance_Mechanisms Mechanisms of Resistance to First-Generation Cephalosporins cluster_cell Bacterial Cell PBP_Normal PBP (Target) PBP_Altered Altered PBP (Low Affinity) Porin Porin Channel Ceph_in Cephalosporin Ceph_in->PBP_Altered 2. Altered Target (Binding Prevented) Ceph_out Cephalosporin Ceph_out->Porin 3. Reduced Permeability BL β-Lactamase Enzyme Ceph_out->BL 1. Enzymatic Degradation Inactive Inactive Metabolite BL->Inactive

Caption: Key Mechanisms of Bacterial Resistance to Cephalosporins.

Conclusion: A Profile of Targeted Efficacy

The first-generation cephalosporins maintain a vital role in veterinary therapeutics due to their focused and potent activity against the Gram-positive pathogens that dominate many common infections, such as staphylococcal pyoderma.[12] Their spectrum is well-defined, with reliable efficacy against susceptible staphylococci and streptococci and moderate, but sometimes useful, activity against certain Enterobacteriaceae.[2] An understanding of their limitations—namely their ineffectiveness against Enterococcus, Pseudomonas, and all methicillin-resistant staphylococci—is just as critical as knowing their strengths. For the drug development scientist, the key takeaway is that while the core structure is over 50 years old, the interplay between this class, its primary targets, and evolving bacterial resistance mechanisms continues to be a dynamic and essential field of study.

References

  • CEPHALOSPORINS (Veterinary—Systemic). (2006). Plumb's Veterinary Drug Handbook.
  • Mercer, M. A. (2022). Cephalosporins and Cephamycins Use in Animals - Pharmacology. MSD Veterinary Manual.
  • Papich, M. G. (2002).
  • Unknown. (n.d.). Cephalosporins in Veterinary Medicine. Scribd.
  • Mercer, M. A. (2022). Cephalosporins and Cephamycins Use in Animals. Merck Veterinary Manual.
  • Poole, K. (2014). Cephalosporin resistance among animal-associated Enterobacteria: a current perspective. Frontiers in Microbiology.
  • Papich, M. G. (2002).
  • Unknown. (n.d.).
  • Brouwer, J. et al. (2016). Modelling concentrations of antimicrobial drugs: comparative pharmacokinetics of cephalosporin antimicrobials and accuracy of allometric scaling in food-producing and companion animals. BMC Veterinary Research.
  • BOC Sciences. (n.d.).
  • Loftus, B. (2024).
  • Wentz, M. et al. (2018). Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision.
  • Al-Salami, M. (2021).
  • VCA Animal Hospitals. (n.d.). Cefazolin. VCA Animal Hospitals.
  • PetPlace Veterinarians. (2026). Cephalexin for Dogs and Cats: Uses, Dosage, Side Effects & Safety Guide. PetPlace.com.
  • GlobalRPH. (2018).
  • Unknown. (n.d.). CEPHALOSPORINS AND CEPHAMYCINS. FUNAAB.
  • Harada, K. et al. (2012). Mechanisms of Resistance to Cephalosporin and Emergence of O25b-ST131 Clone Harboring CTX-M-27 β-lactamase in Extraintestinal Pathogenic Escherichia Coli From Dogs and Cats in Japan. Microbiology and Immunology.
  • Oliveira, L. et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research.
  • Albarellos, G. A. et al. (2013). Pharmacokinetics of Cephalexin after Intravenous and Single and Multiple Intramuscular Administration to Rabbit. Journal of Veterinary Medical Science.
  • Wikipedia. (n.d.). Cephalosporin. Wikipedia.
  • Wentz, M. et al. (2017). Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision.
  • Oliveira, L. et al. (2013).
  • Bergan, T. (1987). Pharmacokinetic properties of the cephalosporins. Drugs.
  • Laboklin. (n.d.). Clinical consensus statements and guidelines on the general use of antibiotics for infectious diseases. Laboklin.
  • Washington Animal Disease Diagnostic Laboratory. (2024). Antimicrobial Susceptibility Testing. WADDL.
  • Mason, I. S., & Kietzmann, M. (1999). Cephalosporins - pharmacological basis of clinical use in veterinary dermatology.

Sources

Foundational

Cephapirin Benzathine Stability in Intramammary Suspension Formulations: A Technical Whitepaper

Introduction & Pharmacological Context Cephapirin benzathine is a first-generation cephalosporin antibiotic extensively utilized in veterinary pharmacology, specifically engineered for the treatment and prophylaxis of bo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Cephapirin benzathine is a first-generation cephalosporin antibiotic extensively utilized in veterinary pharmacology, specifically engineered for the treatment and prophylaxis of bovine mastitis during the non-lactating (dry) period[1]. To achieve the necessary pharmacokinetic profile, the active pharmaceutical ingredient (API) is formulated as an intramammary infusion suspended in a hydrophobic vehicle—predominantly a stable peanut oil gel[2].

This specific architectural design fulfills two critical functions:

  • Prolonged Therapeutic Window: The benzathine salt of cephapirin possesses exceptionally low aqueous solubility. When suspended in a slow-release gel base, it provides sustained bactericidal levels of the antibiotic over an extended duration[3].

  • Chemical Shielding: The lipid matrix acts as a physical barrier against moisture ingress, shielding the highly moisture-sensitive beta-lactam core from premature hydrolytic degradation[4].

Physicochemical Properties and Degradation Kinetics

Cephapirin benzathine consists of a beta-lactam core fused to a dihydrothiazine ring, compounded with N,N'-dibenzylethylenediamine (2:1 ratio)[2]. The stability of this molecular structure is inherently challenged by its susceptibility to nucleophilic attack, requiring strict control over environmental moisture and thermal stress.

Primary Degradation Pathways
  • Beta-Lactam Ring Hydrolysis: The most critical degradation route involves the hydrolytic opening of the beta-lactam ring. This reaction permanently renders the antibiotic microbiologically inactive and is rapidly accelerated by water activity and elevated temperatures[5].

  • Desacetylation: The ester group located at the C-3 position can undergo hydrolysis (often enzymatically driven in vivo, but chemically possible in formulation) to form desacetylcephapirin. While this metabolite retains partial antibacterial activity, its accumulation alters the drug's efficacy profile and is strictly monitored[6].

  • C-7 Epimerization: Stereochemical isomerization at the C-7 position can occur under specific pH and thermal conditions, leading to the formation of inactive epimeric impurities[5].

Degradation Parent Cephapirin Benzathine (Active API) Hydrolysis Beta-Lactam Hydrolysis (Ring Opening) Parent->Hydrolysis H2O / Heat Desacetylation Desacetylation at C-3 (Desacetylcephapirin) Parent->Desacetylation Esterase / pH Shift Epimerization C-7 Epimerization (Stereochemical Shift) Parent->Epimerization Thermal Stress Inactive Inactive Degradants Hydrolysis->Inactive Epimerization->Inactive

Caption: Primary chemical degradation pathways of cephapirin benzathine.

Formulation Architecture: The Peanut Oil Gel Matrix

To mitigate the aforementioned degradation pathways, cephapirin benzathine is formulated as a non-aqueous suspension. The peanut oil gel acts as a hydrophobic barrier, severely restricting water mobility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and preventing the hydrolytic cleavage of the beta-lactam ring. Because the product is manufactured via a non-sterilizing process, the formulation relies on stringent environmental controls during compounding and the inherent low water activity of the lipid matrix to maintain both chemical stability and microbiological purity[4]. Pharmacopeial standards dictate that the water content in the final intramammary infusion must not exceed 1.0%[7].

Stability-Indicating Analytical Methodologies

Analyzing a lipid-based intramammary suspension requires robust sample preparation. The primary analytical challenge is separating the API from the viscous peanut oil matrix without inducing degradation or artifactual epimerization during the extraction process. The United States Pharmacopeia (USP) assay employs a highly specific liquid-liquid extraction (LLE) technique utilizing n-heptane to partition the lipid vehicle, while an aqueous buffer extracts the cephapirin[7].

Experimental Protocol: Extraction and HPLC Assay Preparation

The following self-validating protocol ensures complete phase separation and quantitative recovery of the API, preventing lipid-induced column fouling in subsequent HPLC or UPLC-MS/MS analyses[7][8].

Step-by-Step Methodology:

  • Sample Dispensation: Express the entire contents of a single 10 mL unit-dose syringe of the intramammary infusion into a 50-mL centrifuge tube[7].

  • Solvent Addition: For each 1.0 mL of the suspension, add 1.0 mL of n-heptane (to dissolve and partition the lipid vehicle) and 1.5 mL of a standardized aqueous extraction solution (e.g., phosphate buffer)[7][8].

  • Agitation: Cap the tube securely and vortex at high speed for exactly 5 minutes.

    • Causality: Vigorous mechanical agitation is required to maximize the interfacial surface area between the viscous peanut oil/n-heptane phase and the aqueous buffer. This ensures the complete dissolution and transfer of the suspended cephapirin benzathine particles into the aqueous phase[7].

  • Phase Separation: Centrifuge the mixture for 5 minutes at a speed sufficient to completely break the emulsion.

    • Causality: The density difference drives the non-polar n-heptane/oil mixture to the top, leaving the cephapirin-rich aqueous layer safely at the bottom, free of lipid contaminants[7].

  • Filtration: Carefully aspirate the lower aqueous layer using a syringe. Pass the extract through a 0.45-µm nylon filter, discarding the first 0.5 mL to account for potential analyte binding to the filter membrane[7].

  • Dilution: Transfer a precise aliquot (e.g., 2.5 mL) of the filtered aqueous phase into a volumetric flask containing dilution buffer and acetonitrile to match the starting conditions of the HPLC mobile phase[7].

ExtractionWorkflow Syringe Intramammary Syringe (Peanut Oil Suspension) LLE Liquid-Liquid Extraction (n-heptane + Aqueous Buffer) Syringe->LLE Vortex High-Speed Vortexing (5 minutes) LLE->Vortex Maximize surface area Centrifuge Centrifugation (Emulsion Breaking) Vortex->Centrifuge Phase separation Aqueous Aqueous Phase Recovery & 0.45µm Filtration Centrifuge->Aqueous Isolate API HPLC HPLC / UPLC-MS/MS Analysis Aqueous->HPLC Quantify stability

Caption: Liquid-liquid extraction workflow for lipid-based intramammary suspensions.

Quantitative Stability Data and Impurity Profiling

Quality control of cephapirin benzathine formulations requires strict adherence to impurity limits. Because the API is delivered as a suspension, physical stability (e.g., prevention of irreversible caking or phase separation) is just as critical as chemical stability. Typical pharmacopeial and manufacturer specifications control individual degradants to tight tolerances, usually between 0.1% and 1.0% depending on the specific impurity[5].

Table 1: Typical Quality Specifications and Stability Parameters for Cephapirin Benzathine Suspensions

ParameterSpecification / LimitMechanistic Rationale
API Assay (Potency) 90.0% to 120.0% of labeled claimEnsures therapeutic efficacy over the prolonged dry-cow period (up to 30 days pre-calving)[4][7].
Water Content ≤ 1.0% (Method I)Prevents hydrolytic cleavage of the beta-lactam ring within the oil matrix[7].
Desacetylcephapirin ≤ 0.5%Controls the primary enzymatic/hydrolytic degradation product[5].
Total Related Substances ≤ 3.0%Limits the cumulative toxicity and loss of efficacy from ring-opened and epimeric species[5].
Physical Appearance Stable gel, no phase separationEnsures uniform dosing and prevents API caking at the bottom of the syringe[2].

Conclusion

The formulation of cephapirin benzathine into an intramammary peanut oil suspension represents a highly engineered solution to the inherent instability of cephalosporins. By leveraging the extreme hydrophobicity of the lipid vehicle, the formulation achieves both the required prolonged pharmacokinetic release and the chemical stabilization of the beta-lactam core. Analytical evaluation of these systems demands rigorous, self-validating phase-separation protocols to ensure accurate impurity profiling and potency assays, ultimately safeguarding the efficacy of mastitis treatments in dairy production.

References

  • [2] Title: Cefa-Dri® (Cephapirin benzathine) Intramammary Suspension / Proposed Labeling Components Source: Health Canada / Boehringer Ingelheim Animal Health Canada Inc. URL:

  • [1] Title: ToMORROW® (cephapirin benzathine intramammary infusion) Source: Boehringer Ingelheim URL:

  • [4] Title: ToMORROW® (cephapirin benzathine intramammary infusion) Labeling Source: Boehringer Ingelheim URL:

  • [3] Title: ToMORROW® (cephapirin benzathine intramammary infusion) - DailyMed Source: U.S. National Library of Medicine (NIH) URL:

  • [5] Title: Cefapirin Impurities and Related Compound Source: Veeprho URL:

  • [7] Title: Cephapirin Benzathine Intramammary Infusion - USP Monograph Source: DrugFuture / United States Pharmacopeia URL:

  • [6] Title: CEPHAPIRIN BENZATHINE - Inxight Drugs Source: NCATS (National Center for Advancing Translational Sciences) URL:

  • [8] Title: Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion Source: PubMed Central (NIH) URL:

Sources

Exploratory

In-Depth Technical Guide: Toxicology Profile and Safety Data for Cephapirin Benzathine

Part 1: Executive Technical Summary Cephapirin Benzathine (CAS 97468-37-6) is the benzathine salt of cephapirin, a first-generation cephalosporin antibiotic.[1][2] Unlike its highly soluble sodium salt counterpart (used...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Cephapirin Benzathine (CAS 97468-37-6) is the benzathine salt of cephapirin, a first-generation cephalosporin antibiotic.[1][2] Unlike its highly soluble sodium salt counterpart (used for rapid systemic action), the benzathine form is chemically engineered for low solubility , creating a depot effect essential for "dry cow" therapy. This physicochemical property dictates its safety profile: it ensures prolonged local antimicrobial activity within the udder while minimizing systemic absorption and plasma concentrations.

From a toxicological perspective, the compound presents a low order of systemic toxicity . The primary safety hazards are not intrinsic organ toxicity at therapeutic doses, but rather hypersensitivity reactions (characteristic of


-lactams) and residue persistence  in food products (milk/meat) if withdrawal periods are violated.

Core Safety Thesis:

  • Systemic Toxicity: Negligible due to poor oral bioavailability and rapid renal elimination of absorbed fractions.

  • Metabolite Safety: Rapidly deacetylated to desacetylcephapirin, which retains biological activity and must be monitored in residue studies.[3]

  • Critical Risk: Cross-reactivity in penicillin-sensitive individuals and environmental loading in manure (though often below Phase II triggers).

Part 2: Pharmacokinetics & Metabolic Safety Bridge

Understanding the toxicology of cephapirin benzathine requires analyzing its dissociation and metabolism. The benzathine salt dissociates slowly in the aqueous environment of the udder, releasing cephapirin.

Metabolic Pathway & Bioactivation

Once absorbed, cephapirin is rapidly metabolized by hepatic and renal esterases. The primary metabolite, desacetylcephapirin , retains approximately 50-60% of the parent compound's antimicrobial activity and is the marker residue for safety monitoring.

MetabolicPathway Benzathine Cephapirin Benzathine (Insoluble Depot) Cephapirin Cephapirin (Free Acid) (Systemic/Local Active) Benzathine->Cephapirin Slow Dissociation (Udder Environment) Desacetyl Desacetylcephapirin (Active Metabolite) Cephapirin->Desacetyl Deacetylation (Esterases in Liver/Kidney/Milk) Excretion Renal Excretion (Urine) Cephapirin->Excretion Glomerular Filtration Desacetyl->Excretion Tubular Secretion

Figure 1: Metabolic fate of Cephapirin Benzathine. The slow dissociation step is the rate-limiting factor for systemic exposure.

Part 3: Toxicology Profile

Acute & Sub-chronic Toxicity

The acute toxicity of cephapirin benzathine is extremely low, primarily due to its limited solubility and absorption.

ParameterSpeciesRouteValue/ObservationSignificance
LD50 Mouse/RatOral> 10,000 mg/kgPractically non-toxic via oral ingestion.
LD50 MouseIP~ 3,000 mg/kgModerate toxicity when bypassed absorption barriers.
NOEL (Sub-chronic) RatOral200 mg/kg/dayBased on 13-week study. Effects: cecal enlargement (microbiome shift).
Nephrotoxicity RabbitIVHigh DoseProximal tubule necrosis (typical of cephalosporins at massive doses).

Expert Insight: In regulatory submissions, the "limit test" (dosing at 2000 mg/kg) often yields no mortality. The primary sub-chronic finding in rodents is often gastrointestinal disturbance (soft stool) due to antibiotic activity on gut flora, rather than systemic organ toxicity.

Reproductive & Developmental Toxicity
  • Teratogenicity: Studies in mice and rats at doses up to 500 mg/kg/day during organogenesis revealed no evidence of teratogenicity .

  • Fertility: No adverse effects on fertility indices were observed in multi-generation studies.

  • Embryotoxicity: At maternally toxic doses, a slight increase in resorption rates has been noted, likely secondary to maternal stress rather than direct compound effect.

Genotoxicity & Carcinogenicity
  • Genotoxicity: The weight of evidence is negative .

    • Ames Test: Negative.

    • In vivo Micronucleus: Negative.[4]

    • Note: Some in vitro chromosomal aberration tests in mammalian cells have shown equivocal positive results at cytotoxic concentrations, a known artifact of high-concentration antibiotic testing.

  • Carcinogenicity: Long-term bioassays are generally not required for this class due to the lack of pre-neoplastic lesions in chronic studies and negative genotoxicity.

Part 4: Hypersensitivity & Immunotoxicity

The most significant human safety risk is Type I (IgE-mediated) hypersensitivity .

Mechanism: The beta-lactam ring acts as a hapten. It opens and covalently binds to serum proteins (primarily albumin) via lysine residues, forming a penicilloyl-protein conjugate . This conjugate is the major antigenic determinant.

  • Cross-Reactivity: There is significant cross-reactivity (5-10%) between penicillins and first-generation cephalosporins like cephapirin.

  • Safety Implication: Labels must carry strict warnings. Residue limits (MRLs) are set partly to protect sensitized individuals from anaphylaxis.

Part 5: Environmental Risk Assessment (ERA)

Veterinary antibiotics released into soil via manure can impact terrestrial and aquatic ecosystems. The ERA follows a tiered approach (VICH GL6/GL38).

ERA Decision Tree

The benzathine salt is often used in "Dry Cow" therapy, meaning treatment occurs weeks before lactation resumes, leading to different excretion patterns than lactating cow products.

ERA_Workflow Start Start ERA Phase I CalcPEC Calculate PEC_soil (Predicted Environmental Conc.) Start->CalcPEC Decision Is PEC_soil < 100 µg/kg? CalcPEC->Decision Stop Stop ERA (Risk Negligible) Decision->Stop Yes PhaseII Trigger Phase II (Tier A) Ecotox Testing Decision->PhaseII No Tests Required Tests: 1. Daphnia magna (Immobilization) 2. Algae (Growth Inhibition) 3. Fish (LC50) PhaseII->Tests

Figure 2: Environmental Risk Assessment logic. Most cephapirin benzathine applications pass Phase I due to the small total dose per herd relative to land spread area.

Part 6: Analytical Safety Protocols

To ensure safety, precise quantification of residues is required.[5] Below is a validated workflow for detecting Cephapirin and Desacetylcephapirin in milk.

Protocol 1: UPLC-MS/MS Residue Quantification

Objective: Quantify residues at the MRL level (50 µg/kg).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic Acid (0.1%)[6]

  • C18 SPE Cartridges (e.g., Oasis HLB)

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 5 mL of raw milk.

    • Add 100 µL of Internal Standard (Cephapirin-d5).

    • Add 10 mL Acetonitrile to precipitate proteins. Vortex vigorously for 1 min.

    • Centrifuge at 4,000 x g for 10 mins at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition cartridge with 3 mL Methanol followed by 3 mL Water.

    • Load the supernatant from step 1.

    • Wash with 3 mL Water (removes sugars/salts).

    • Elute with 3 mL Methanol.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 500 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (1.7 µm, 2.1 x 50 mm).

    • Transitions (MRM):

      • Cephapirin: 424.1 > 152.1 (Quant), 424.1 > 292.1 (Qual).

      • Desacetylcephapirin: 382.1 > 124.1.

Protocol 2: MIC Determination for Insoluble Benzathine Salt

Challenge: Cephapirin benzathine is insoluble in water, making standard broth microdilution difficult. Solution: Solvent-assisted dissolution.

  • Stock Preparation: Weigh 10 mg of Cephapirin Benzathine. Dissolve in 1 mL DMSO (Dimethyl Sulfoxide). Note: Do not use water.[7]

  • Dilution: Immediately dilute the DMSO stock 1:10 into Mueller-Hinton Broth (MHB) to create a working solution (DMSO concentration is now 10%, which is still too high for bacteria).

  • Serial Dilution: Perform further 1:2 serial dilutions in MHB. Ensure the final DMSO concentration in the first well is < 1% to avoid solvent toxicity masking the antibiotic effect.

  • Inoculation: Add 5 x 10^5 CFU/mL of S. aureus (ATCC 29213).

  • Incubation: 16-20 hours at 35°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Part 7: Regulatory & Compliance Data[5][8]

Maximum Residue Limits (MRLs)

Regulatory bodies enforce strict limits to ensure consumer safety.[5]

Tissue/ProductCodex/EU MRL (µg/kg)USA Tolerance (ppb)Marker Residue
Milk 5020Sum of Cephapirin + Desacetylcephapirin
Muscle 50100Sum of residues
Kidney 100200Sum of residues
Fat 5050Sum of residues
Acceptable Daily Intake (ADI)
  • Toxicological ADI: 0.02 mg/kg bw/day (Based on NOEL of 2 mg/kg and safety factor of 100).

  • Microbiological ADI: Often lower, driven by the need to protect the human intestinal microbiome from disruption.

References

  • European Medicines Agency (EMA). (2000). Cephapirin: Summary Report of the Committee for Veterinary Medicinal Products. EMEA/MRL/729/99-FINAL. Link

  • Food and Drug Administration (FDA). (2024). CFR - Code of Federal Regulations Title 21: Cephapirin Benzathine. 21CFR526.363. Link

  • Moats, W. A., et al. (2000).[3] Conversion of cephapirin to desacetylcephapirin in milk and tissues of treated animals. Journal of Agricultural and Food Chemistry, 48(2), 498-502.[3] Link

  • BenchChem. (2025).[1][2][5] Quantification of Cephapirin Benzathine in Bovine Milk using UPLC-MS/MS. Application Note. Link

  • VICH. (2000). GL6: Environmental Impact Assessment (EIAs) for Veterinary Medicinal Products - Phase I. Link

  • Ziv, G., & Sulman, F. G. (1973). Penetration of antibiotics into the bovine mammary gland. Research in Veterinary Science, 14, 23-28.

Sources

Foundational

The Genesis and Evolution of Benzathine Salts in Antimicrobial Delivery: A Technical Whitepaper

Executive Summary The development of long-acting antibiotic formulations remains one of the most critical milestones in infectious disease management. At the forefront of this pharmaceutical evolution is Benzathine Benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of long-acting antibiotic formulations remains one of the most critical milestones in infectious disease management. At the forefront of this pharmaceutical evolution is Benzathine Benzylpenicillin (Benzathine Penicillin G, or BPG). Patented in 1950, BPG is an ion-pair complex that fundamentally altered the pharmacokinetic landscape of beta-lactam antibiotics[1]. By leveraging the extreme hydrophobicity of the benzathine salt, formulation scientists successfully engineered an intramuscular (IM) depot system capable of sustaining therapeutic serum concentrations for up to four weeks following a single injection[2][3].

This whitepaper provides an in-depth technical analysis of the chemical synthesis, physical chemistry, and pharmacokinetic principles that govern benzathine salts, offering a comprehensive guide for researchers and drug development professionals.

Historical Context and the Need for Depot Formulations

Early penicillin therapy was severely limited by the drug's rapid renal clearance. Aqueous Penicillin G has an elimination half-life of approximately 30 minutes, necessitating frequent, painful injections to maintain concentrations above the Minimum Inhibitory Concentration (MIC)[4].

The clinical imperative to treat highly susceptible, slow-replicating pathogens—such as Treponema pallidum (syphilis) and Streptococcus pyogenes (Group A Strep, responsible for rheumatic fever)—demanded a sustained-release profile[1][3]. The pharmaceutical solution was the development of insoluble salts. While the procaine salt of penicillin extended the duration of action to 24 hours, it was the discovery of the benzathine salt that achieved the unprecedented milestone of a multi-week therapeutic window[5][6].

Chemical Rationale and Synthesis Methodology

The Chemistry of Benzathine Salts

Benzathine Penicillin G is chemically designated as N,N'-dibenzylethylenediamine dipenicillin G. The core innovation lies in the use of N,N'-dibenzylethylenediamine (DBED), a bulky, highly lipophilic diamine[7][8].

When DBED is reacted with the penicillin G anion, it forms an 'ion-pair' complex. The resulting salt exhibits exceptionally low aqueous solubility—approximately 200 units of penicillin per milliliter of water at 40°C[3]. This insolubility is the primary driver of its sustained-release mechanism; the drug must slowly dissolve and hydrolyze in the interstitial fluid of the muscle tissue before it can be absorbed into the systemic circulation[3][9].

Experimental Protocol: Synthesis of N,N'-dibenzylethylenediamine Dipenicillin G

The synthesis of BPG is a highly controlled, multi-step process. The following protocol outlines the industrial standard for generating high-purity BPG via metathesis, ensuring a self-validating system where phase separation confirms reaction completion[7][10][11].

Step 1: Condensation (Schiff Base Formation)

  • Charge a reaction vessel with 1 molar equivalent of ethylenediamine and an organic solvent (e.g., ethyl acetate or toluene)[10][11].

  • Under continuous stirring and temperature control (20-25°C), add 2 molar equivalents of benzaldehyde dropwise. Glacial acetic acid may be used as a catalyst[11].

  • The exothermic condensation reaction yields water and N,N'-dibenzylidene-ethylenediamine (a yellow crystalline intermediate)[10][11].

  • Causality Check: The removal of the aqueous byproduct drives the equilibrium toward complete Schiff base formation.

Step 2: Catalytic Hydrogenation

  • Dissolve the N,N'-dibenzylidene-ethylenediamine in ethyl acetate.

  • Introduce a platinum oxide (

    
    ) catalyst (approx. 0.8% w/w relative to the intermediate)[10].
    
  • Conduct hydrogenation in a stirring-type hydrogenator under 50 psi of hydrogen gas at 20-25°C until hydrogen uptake ceases[10].

  • Filter the catalyst and evaporate the solvent to recover pure N,N'-dibenzylethylenediamine (DBED)[10].

Step 3: Metathesis and Salt Precipitation

  • Convert DBED to a water-soluble salt (e.g., DBED diacetate) by reacting the amine base with dilute acetic acid[10][11].

  • In a separate vessel, dissolve 2 molar equivalents of Potassium Penicillin G in distilled water[7].

  • Slowly combine the aqueous DBED diacetate solution with the aqueous Potassium Penicillin G solution under vigorous stirring.

  • Observation: A dense, white precipitate of N,N'-dibenzylethylenediamine dipenicillin G will immediately form due to its extreme hydrophobicity[7].

  • Filter, wash with cold distilled water to remove residual potassium acetate, and dry under vacuum[7].

Synthesis A Benzaldehyde + Ethylenediamine B Condensation (Glacial Acetic Acid) A->B C N,N'-dibenzylidene- ethylenediamine B->C D Catalytic Hydrogenation (PtO2, H2) C->D E N,N'-dibenzylethylenediamine (DBED) D->E F Metathesis Reaction (+ Potassium Pen G) E->F G Benzathine Penicillin G (Insoluble Precipitate) F->G

Chemical synthesis workflow of Benzathine Penicillin G via metathesis.

Pharmacokinetics & "Flip-Flop" Kinetics

The clinical efficacy of BPG relies on a pharmacokinetic phenomenon known as "flip-flop" kinetics. In standard intravenous or oral delivery, the rate of elimination (


) is slower than the rate of absorption (

). However, because BPG is so insoluble, its dissolution and subsequent hydrolysis into active benzylpenicillin at the IM injection site is exceptionally slow[9][12].

Consequently,


. The absorption rate becomes the rate-limiting step, meaning the apparent terminal half-life of the drug in the serum actually represents its rate of absorption from the muscle depot[12][13].
Pharmacokinetic Profile

Following a standard adult IM dose of 1.2 to 2.4 million units:

  • 
    :  Peak serum concentrations are observed between 12 and 48 hours post-injection[12][13].
    
  • Apparent Half-Life: Ranges from 189 hours to approximately 336 hours (14 days)[12][13].

  • Duration of Action: Serum concentrations remain above the putative minimum protective level (>0.02 µg/mL) for 3 to 4 weeks, effectively inhibiting the biosynthesis of cell-wall peptidoglycan in susceptible bacteria over a prolonged period[2][9][14].

Comparative Pharmacokinetic Data
Formulation TypeAqueous SolubilityRoute

Apparent Half-LifeDuration of Action
Potassium Penicillin G HighIV / IM15 - 30 mins~30 mins4 - 6 hours
Procaine Penicillin G ModerateIM1 - 4 hours15 - 20 hours12 - 24 hours
Benzathine Penicillin G Very Low (~200 U/mL)IM12 - 48 hours189 - 336 hours21 - 28 days

Data synthesized from established pharmacokinetic models of penicillin salts[9][12][13].

PK_Mechanism IM Intramuscular (IM) Injection Benzathine Pen G Suspension Depot Tissue Depot Formation (Hydrophobic Matrix) IM->Depot Hydrolysis Slow Interstitial Hydrolysis (Rate-Limiting Step) Depot->Hydrolysis PenG Free Benzylpenicillin (Penicillin G) Hydrolysis->PenG Blood Systemic Circulation (Prolonged Low Concentration) PenG->Blood Target Bactericidal Action (Peptidoglycan Inhibition) Blood->Target

Pharmacokinetic absorption pathway illustrating the rate-limiting depot mechanism.

Modern Formulation Challenges and Future Directions

Despite its inclusion on the World Health Organization's List of Essential Medicines, the formulation of BPG has remained largely unchanged since the 1950s[1][3]. The inherent physical chemistry of the benzathine salt presents significant clinical challenges:

  • High Viscosity: Colloquially known in military medicine as the "Peanut Butter Shot," the suspension is highly viscous. This leads to severe injection site pain and frequent needle blockages, occasionally resulting in underdosing due to residual drug left in the syringe[1][13].

  • Cold-Chain Dependency: Aqueous suspensions of BPG require strict refrigeration (2-8°C) to prevent premature hydrolysis of the beta-lactam ring, complicating distribution in resource-limited settings where rheumatic heart disease is most prevalent[3][5].

Future Directions: Modern pharmaceutical research is actively exploring solid dispersions using hydrophilic carriers to improve the suspension characteristics and reduce injection pain[3]. Furthermore, nanoparticle engineering and polymer-based encapsulation (e.g., PLGA microspheres) are being investigated to replace the traditional benzathine salt depot, aiming to achieve the same 30-day release profile with a less viscous, more stable, and less painful subcutaneous or intramuscular injection.

References

  • A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after Benzathine Penicillin G Injection in the Majority of Young Adults. National Institutes of Health (NIH). Available at:[Link]

  • penicillin G benzathine - PRODUCT MONOGRAPH. Health Canada. Available at:[Link]

  • Notes on the Design of Bioequivalence Study: Benzathine benzylpenicillin. World Health Organization (WHO). Available at:[Link]

  • Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Pharmacokinetics of benzathine penicillin G: serum levels during the 28 days after intramuscular injection of 1,200,000 units. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • US2746959A - Diphenylethylenediamine-penicillin salt. Google Patents.
  • US2773098A - Preparation of n, n'-dibenzylethylenediamine. Google Patents.
  • Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Benzathine benzylpenicillin. Wikipedia. Available at:[Link]

  • Pharmaceutical Chemistry. IQY Technical College. Available at:[Link]

  • antibiotics -1.pptx. SlideShare. Available at:[Link]

  • CHEMICAL ANALYSIS OF ANTIBIOTIC RESIDUES IN FOOD. Ethernet.edu.et. Available at:[Link]

  • THE GLOBAL SHORTAGE OF BPG. RHD Action. Available at:[Link]

  • CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate. Google Patents.

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Exploratory

Molecular weight and solubility characteristics of cephapirin benzathine

An In-depth Technical Guide to the Physicochemical Characterization of Cephapirin Benzathine Abstract Cephapirin benzathine is a first-generation cephalosporin antibiotic predominantly used in veterinary medicine, partic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of Cephapirin Benzathine

Abstract

Cephapirin benzathine is a first-generation cephalosporin antibiotic predominantly used in veterinary medicine, particularly for intramammary infusions in dairy cattle.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, most notably its molecular weight and solubility. The formation of the benzathine salt of cephapirin significantly reduces its aqueous solubility, a deliberate design choice that creates a depot effect for prolonged antibiotic activity.[1] This guide provides a comprehensive examination of the molecular characteristics of cephapirin benzathine and presents a detailed, field-proven protocol for the accurate determination of its equilibrium solubility. This document is intended for researchers, formulation scientists, and quality control analysts engaged in the development and characterization of veterinary pharmaceuticals.

Molecular and Chemical Properties of Cephapirin Benzathine

Cephapirin benzathine is a salt complex formed by the reaction of two molecules of cephapirin, a weak acid, with one molecule of N,N'-dibenzylethylenediamine (benzathine), a weak base.[2][3][4] This 2:1 stoichiometric relationship is fundamental to its molecular weight and overall chemical behavior.[2]

The constituent parts are:

  • Cephapirin: The active pharmaceutical ingredient (API), a β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis.[3][5]

  • Benzathine (N,N'-dibenzylethylenediamine): A diamine used as a counterion to stabilize penicillin-type antibiotics and drastically reduce their solubility, thereby extending their duration of action.[6]

The key quantitative descriptors for cephapirin benzathine are summarized below.

PropertyValueSource(s)
CAS Number 97468-37-6[3][7]
Molecular Formula C₅₀H₅₄N₈O₁₂S₄[3]
or (C₁₇H₁₇N₃O₆S₂)₂·C₁₆H₂₀N₂[8][9]
Molecular Weight 1087.27 g/mol [3][7][10]

Below is a diagram illustrating the formation of the cephapirin benzathine salt from its constituent molecules.

G cluster_product Product Cephapirin1 Cephapirin (Acid) Salt Cephapirin Benzathine (2:1 Salt Complex) Cephapirin1->Salt 2x Benzathine Benzathine (Base) Benzathine->Salt 1x Cephapirin2 Cephapirin (Acid) Cephapirin2->Salt

Caption: Stoichiometric formation of the cephapirin benzathine salt.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient is a critical determinant of its dissolution rate and, consequently, its bioavailability. The benzathine salt form of cephapirin is classified as poorly soluble in aqueous media. This low solubility is by design, enabling the formulation of long-acting suspensions.[1] In contrast, the sodium salt of cephapirin is very soluble in water.[11]

A summary of the solubility profile of cephapirin benzathine across various common laboratory solvents is presented in the table below.

SolventUSP Solubility ClassificationQuantitative Data (at RT)Source(s)
Water Practically Insoluble-[2][5][7][11]
Dimethyl Sulfoxide (DMSO) Soluble81 mg/mL[5][12][]
Alcohol (Ethanol) Freely Soluble-[2][5]
0.1 N Hydrochloric Acid (HCl) Soluble-[2][5]
Ether Practically Insoluble-[2][5][7]
Toluene Practically Insoluble-[2][5][7]

The solubility in 0.1 N HCl is higher than in neutral water due to the protonation of the basic nitrogen atoms in the benzathine moiety, which disrupts the salt structure and allows the cephapirin to dissolve. The high solubility in alcohol and DMSO highlights the compound's preference for polar organic solvents over aqueous media.

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, a robust and well-controlled experimental protocol is essential. For poorly soluble compounds like cephapirin benzathine, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[14][15] This method ensures that the solvent is fully saturated with the solute and that a state of equilibrium is reached between the dissolved and solid-state compound.

Principle and Scientific Rationale

The core principle is to saturate a solvent with an excess amount of the drug substance over a sufficient period, allowing the system to reach equilibrium. The subsequent analysis of the supernatant provides the concentration of the dissolved drug, which defines its solubility under the specified conditions.

  • Expertise & Causality: Why use the shake-flask method? Kinetic solubility methods, while faster, can often overestimate solubility as they rely on precipitation from a stock solution and may not represent a true thermodynamic equilibrium. For formulation development and biopharmaceutical classification (BCS), equilibrium solubility is the required, more accurate measure.[16] The use of excess solid is critical to ensure that the dissolution process is not limited by the amount of available compound.[14]

Materials and Reagents
  • Cephapirin Benzathine Reference Standard (e.g., USP grade)

  • Solvents of interest (e.g., pH 7.4 phosphate buffer, deionized water, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge capable of >10,000 x g

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

The following workflow diagram and detailed steps describe the protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess solid Cephapirin Benzathine to pre-equilibrated solvent. B 2. Seal and agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours. A->B C 3. Periodically sample (e.g., 24h, 48h) to confirm equilibrium. B->C D 4. Centrifuge samples at high speed to pellet undissolved solid. C->D E 5. Filter supernatant with 0.22 µm syringe filter. D->E F 6. Dilute filtrate accurately into HPLC mobile phase. E->F G 7. Quantify concentration using a validated HPLC method. F->G

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

  • Preparation: Add an excess amount of cephapirin benzathine (e.g., 10-20 mg) to a known volume of the test solvent (e.g., 2-5 mL) in a glass vial. The presence of visible solid material at the end of the experiment is essential for validating that an excess was used.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24 hours.

    • Trustworthiness: To ensure equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24 and 48 hours). If the measured concentrations are consistent, equilibrium is confirmed.[16]

  • Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. To separate the saturated liquid phase from the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

    • Expertise & Causality: Centrifugation is a critical step. Failure to completely remove microscopic solid particles will lead to an overestimation of solubility as these particles will dissolve upon dilution for analysis.

  • Filtration: Carefully withdraw a portion of the clear supernatant and pass it through a chemically compatible 0.22 µm syringe filter. Discard the initial few drops to saturate any potential binding sites on the filter membrane.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

Conclusion

The molecular weight and solubility of cephapirin benzathine are defining characteristics that govern its formulation, stability, and therapeutic application. Its high molecular weight (1087.27 g/mol ) is a direct result of its 2:1 salt structure with benzathine. This same structure is responsible for its defining feature: very low aqueous solubility, which is leveraged to create long-acting veterinary drug products. Accurate and reproducible measurement of its solubility is paramount, and the detailed shake-flask protocol provided herein serves as a robust, self-validating system for obtaining this critical data for research, development, and quality control purposes.

References

  • CEPHAPIRIN Veterinary—Intramammary-Local. (2003). Thomson MICROMEDEX.
  • Cephapirin benz
  • Cephapirin Benzathine.
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  • Cephapirin Benz
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  • CAS 97468-37-6 (Cephapirin benz
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  • Cephapirin Benz
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • ToMORROW (cephapirin benzathine intramammary infusion). Boehringer Ingelheim.
  • Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

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Foundational

An In-Depth Technical Guide to the Interaction of Cephapirin with Penicillin-Binding Proteins (PBPs)

This guide provides a comprehensive technical overview of the molecular interactions between the first-generation cephalosporin, cephapirin, and its primary bacterial targets, the penicillin-binding proteins (PBPs). It i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the molecular interactions between the first-generation cephalosporin, cephapirin, and its primary bacterial targets, the penicillin-binding proteins (PBPs). It is intended for researchers, scientists, and drug development professionals engaged in the study of antibacterial agents and mechanisms of resistance.

Executive Summary

The efficacy of β-lactam antibiotics, including cephapirin, is contingent upon their ability to covalently inhibit penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and remodeling of the bacterial cell wall.[1][2] This guide delves into the fundamental principles governing this interaction, from the foundational biochemistry of PBPs to the advanced analytical techniques used to characterize the binding kinetics and structural consequences of cephapirin inhibition. By understanding the intricacies of this molecular engagement, researchers can better devise strategies to overcome emerging resistance and develop next-generation antimicrobial therapies.

Foundational Concepts: The Players Involved

Cephapirin: A First-Generation Cephalosporin

Cephapirin is a semi-synthetic, first-generation cephalosporin antibiotic. Like all β-lactams, its chemical structure is characterized by a four-membered β-lactam ring. This strained ring is the key to its antibacterial activity, as it mimics the D-Ala-D-Ala moiety of the natural substrate for PBPs.[1][3] This structural similarity allows cephapirin to enter the active site of the PBP.

Penicillin-Binding Proteins (PBPs): Architects of the Bacterial Cell Wall

PBPs are a group of bacterial enzymes anchored in the cell membrane that catalyze the final steps of peptidoglycan synthesis.[4][5] Peptidoglycan is a heteropolymer that forms a mesh-like layer outside the bacterial cytoplasmic membrane, providing structural integrity and protection against osmotic lysis.[2] PBPs are essential for bacterial growth, cell division, and maintaining cellular morphology.[6]

There are two main classes of PBPs based on their molecular weight and function:

  • High-Molecular-Weight (HMW) PBPs: These are bifunctional enzymes that typically possess both transglycosylase and transpeptidase activity.[2] The transglycosylase domain catalyzes the polymerization of glycan strands, while the transpeptidase domain cross-links the peptide side chains, giving the peptidoglycan its strength.[7]

  • Low-Molecular-Weight (LMW) PBPs: These enzymes generally have carboxypeptidase or endopeptidase activity, involved in the remodeling and maturation of the cell wall.[2] While not always essential for viability, they play important roles in cell wall turnover.

The Core Interaction: Mechanism of Inhibition

The interaction between cephapirin and PBPs is a time-dependent, covalent inhibition process.[8][9] The mechanism can be broken down into two key steps:

  • Non-covalent Binding (Formation of the Michaelis Complex): Initially, cephapirin reversibly binds to the active site of the PBP, forming a non-covalent Michaelis complex. This binding is driven by structural similarities between the β-lactam and the natural D-Ala-D-Ala substrate of the PBP.[3]

  • Covalent Acylation (Irreversible Inhibition): The catalytic serine residue within the PBP active site nucleophilically attacks the carbonyl carbon of the β-lactam ring.[1] This leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][10] This acylation effectively inactivates the PBP, preventing it from participating in cell wall synthesis.[6]

The disruption of peptidoglycan synthesis weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[2][6]

G cluster_1 Cephapirin Interaction PBP_Ser PBP with Active Site Serine Michaelis_Complex Non-covalent Michaelis Complex Cephapirin Cephapirin Cephapirin->Michaelis_Complex Acyl_Enzyme Covalent Acyl-Enzyme (Inactive PBP) Michaelis_Complex->Acyl_Enzyme

Caption: Workflow for a competitive PBP binding assay.

Kinetic Analysis: Determining k_inact/K_I

For covalent inhibitors like cephapirin, the second-order rate constant, k_inact/K_I, is the most accurate measure of inhibitory potency. [8][9]This value reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).

Experimental Protocol: In Vitro k_inact/K_I Determination

  • Purified PBP: Obtain a purified preparation of the PBP of interest.

  • Reaction Setup: In a multi-well plate, combine the purified PBP with a range of cephapirin concentrations.

  • Time-Course Measurement: At various time points, add a fluorescently labeled probe to a subset of the wells to label the remaining active PBP. Quench the reaction after a short incubation with the probe.

  • Quantification: Measure the fluorescence signal in each well.

  • Data Analysis: Plot the observed rate of inhibition (k_obs) against the cephapirin concentration. The slope of this plot will yield the k_inact/K_I value. [8][11]

Structural Biology: Visualizing the Interaction

X-ray crystallography provides high-resolution structural information about the cephapirin-PBP complex. [10][12]By crystallizing a PBP in the presence of cephapirin, researchers can visualize the covalent bond formed between the drug and the active site serine, as well as other key interactions that contribute to binding affinity. [13]This information is invaluable for structure-based drug design efforts.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the covalent modification of PBPs by cephapirin. [13]By analyzing the mass of the intact PBP or its proteolytic fragments before and after incubation with cephapirin, a mass shift corresponding to the addition of the cephapirin molecule can be detected, confirming covalent adduct formation. [14][15]

Data Presentation and Interpretation

The data obtained from these experiments can be summarized to compare the binding of cephapirin to different PBPs.

Table 1: Hypothetical Binding Characteristics of Cephapirin for E. coli PBPs

PBPIC50 (µg/mL)k_inact/K_I (M⁻¹s⁻¹)Primary Function
PBP1a1.55,000Transglycosylase/Transpeptidase
PBP1b2.03,500Transglycosylase/Transpeptidase
PBP20.515,000Transpeptidase (cell shape)
PBP30.225,000Transpeptidase (cell division)

Note: The values in this table are for illustrative purposes and may not reflect actual experimental data.

A lower IC50 value and a higher k_inact/K_I value indicate a higher affinity and greater inhibitory potency of cephapirin for a particular PBP. [8]The differential binding affinities of cephapirin for various PBPs can lead to distinct morphological changes in bacteria. For example, preferential inhibition of PBP3, which is involved in septum formation, often results in filamentation of the bacterial cells. [16]

Conclusion and Future Directions

The interaction between cephapirin and PBPs is a well-characterized example of covalent enzyme inhibition that forms the basis of its antibacterial activity. A thorough understanding of this interaction, from binding kinetics to structural details, is essential for several reasons:

  • Understanding Resistance: Alterations in PBP structure that reduce the binding affinity of cephapirin are a common mechanism of bacterial resistance. [17][18]* Drug Development: Detailed knowledge of the cephapirin-PBP interaction can guide the design of new β-lactam antibiotics with improved affinity for target PBPs or the ability to overcome resistance mutations.

  • Targeted Therapy: Understanding the specific PBP binding profile of an antibiotic can help predict its morphological effects and potential synergies with other antimicrobial agents.

Future research will likely focus on developing novel probes to study PBP activity in real-time within live bacterial cells, as well as employing advanced techniques like cryo-electron microscopy to visualize PBP complexes in their native membrane environment. These efforts will continue to refine our understanding of this critical drug-target interaction and aid in the development of more effective treatments for bacterial infections.

References

  • Cho, H., Uehara, T., & Bernhardt, T. G. (2014). Bacterial cell wall biogenesis is mediated by SEDS and PBP polymerase families functioning semi-autonomously. Nature microbiology, 1(1), 1-8. [Link]

  • Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS microbiology reviews, 32(2), 200-221. [Link]

  • Wikipedia contributors. (2024, January 29). Penicillin-binding proteins. In Wikipedia, The Free Encyclopedia. Retrieved 04:41, March 8, 2026, from [Link]

  • Shalaby, M., Al-Farraj, D. A., Al-Enazi, N. M., & El-Saadony, M. T. (2020). PBP's role in peptidoglycan strands during synthesis of cell-wall. ResearchGate. [Link]

  • Khan, A., Singh, R., & Kumar, S. (2026). Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. MDPI. [Link]

  • Scheffers, D. J., & Pinho, M. G. (2005). Bacterial cell wall synthesis: new insights from localization studies. Microbiology and molecular biology reviews, 69(4), 585-607. [Link]

  • Ghuysen, J. M. (1994). The structure and function of Escherichia coli penicillin-binding protein 3. Molecular microbiology, 14(1), 1-4. [Link]

  • Cho, H., Uehara, T., & Bernhardt, T. G. (2016). Bacterial cell wall biogenesis is mediated by SEDS and PBP polymerase families functioning semi-autonomously. Harvard DASH. [Link]

  • Kumar, P., Arul, M., & Mobashery, S. (2014). The structures of penicillin-binding protein 4 (PBP4) and PBP5 from Enterococci provide structural insights into beta-lactam resistance. OSTI.GOV. [Link]

  • Chen, Y., Minasov, G., & Shoichet, B. K. (2009). Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5. Journal of molecular biology, 393(1), 125-137. [Link]

  • Brem, J., Panduwawala, T., & Hansen, J. (2024). Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol. Chemical Science, 15(38), 14389-14397. [Link]

  • Cavenaugh, A., & Carlson, E. E. (2025). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. PMC. [Link]

  • Cavenaugh, A., & Carlson, E. E. (2026). k inact / K I Value Determination for Penicillin-Binding Proteins in Live Cells. ResearchGate. [Link]

  • Rogers, H. J., & Thurman, P. F. (2015). Analysis of penicillin-binding proteins (PBPs) in carbapenem resistant Acinetobacter baumannii. ResearchGate. [Link]

  • Kelly, J. A., & Kuzin, A. P. (1998). X-ray studies of enzymes that interact with penicillins. Cellular and Molecular Life Sciences, 54(4), 353-358. [Link]

  • Cavenaugh, A., & Carlson, E. E. (2024). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. bioRxiv. [Link]

  • Rogers, H. J., & Thurman, P. F. (1975). The formation of functional penicillin-binding proteins. PubMed. [Link]

  • Cavenaugh, A., & Carlson, E. E. (2024). kinact / KI Value Determination for Penicillin-Binding Proteins in Live Cells. PubMed. [Link]

  • Cavenaugh, A., & Carlson, E. E. (2024). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. ACS Publications. [Link]

  • Tomberg, J., Unemo, M., & Davies, C. (2010). Molecular and Structural Analysis of Mosaic Variants of Penicillin-Binding Protein 2 Conferring Decreased Susceptibility to Expanded-Spectrum Cephalosporins in Neisseria gonorrhoeae: Role of Epistatic Mutations. Biochemistry, 49(34), 7336-7345. [Link]

  • Ikeda, F., & Yokota, Y. (1995). Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. Antimicrobial agents and chemotherapy, 39(2), 464-470. [Link]

  • Greve, D., & D'Andrea, M. (2022). A unique class of Zn2+-binding PBPs underlies cephalosporin resistance and sporogenesis of Clostridioides difficile. bioRxiv. [Link]

  • Chow, S. (n.d.). Penicillin Mechanism. News-Medical.net. [Link]

  • Moya, B., & Beceiro, A. (2010). Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 54(9), 3933-3937. [Link]

  • BMG Labtech. (2024). Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization. BMG Labtech. [Link]

  • He, M., & Magnet, S. (2020). PBP binding competition assay between Bocillin FL and SPR859 (a) or... ResearchGate. [Link]

  • Chambers, H. F., & Sachdeva, M. (1993). Kinetics of penicillin binding to penicillin-binding proteins of Staphylococcus aureus. The Journal of infectious diseases, 167(5), 1114-1122. [Link]

  • O'Neill, A. J., & Chopra, I. (2019). Analysis of PBP levels in membrane preparations. Competitive binding... ResearchGate. [Link]

  • Kocaoglu, O., & Carlson, E. E. (n.d.). β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv. [Link]

  • Al-Dabbagh, S. G., & Al-Tell, M. A. (2004). Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones. Antimicrobial agents and chemotherapy, 48(10), 3848-3854. [Link]

  • Soares, E. V. (2012). Penicillin-binding proteins. In Taylor & Francis. [Link]

  • O'Daniel, P. I., & Peng, Z. (2018). Structural and kinetic analysis of penicillin-binding protein 4 (PBP4)-mediated antibiotic resistance in Staphylococcus aureus. ResearchGate. [Link]

  • Staub, I., & Sieber, S. A. (2008). Decoding the Penicillin-Binding Proteins with Activity-Based Probes. Accounts of chemical research, 41(7), 827-837. [Link]

  • Jones, L. M., & Costello, C. E. (2018). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. MDPI. [Link]

  • Patsnap Synapse. (2024). What are Penicillin binding protein 1A inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Sader, H. S., & Fritsche, T. R. (2006). Affinity of Ceftobiprole for Penicillin-Binding Protein 2b in Streptococcus pneumoniae Strains with Various Susceptibilities to Penicillin. Antimicrobial agents and chemotherapy, 50(8), 2884-2886. [Link]

  • Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial agents and chemotherapy, 59(6), 3127-3134. [Link]

  • Moya, B., & Beceiro, A. (2025). Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa. ResearchGate. [Link]

  • Nagai, K., & Davies, T. A. (2002). Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and Cefaclor in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci. Antimicrobial agents and chemotherapy, 46(5), 1284-1292. [Link]

  • Creatsas, G., & Pavlatos, M. (1979). A study of the kinetics of cephapirin and cephalexin in pregnancy. Current medical research and opinion, 6(1), 74-78. [Link]

  • Probing the structural and kinetic interactions of ß-lactams with the essential penicillin-binding protein PBP1 of Staphylococcus aureus. (2024). UBC Open Collections. [Link]

  • Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. (2025). Contagion Live. [Link]

  • Jones, L. M., & Costello, C. E. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. [Link]

  • Jones, L. M., & Costello, C. E. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. ResearchGate. [Link]

  • Schmidt, C., & Sinz, A. (2020). Mass Spectrometric Analysis of Antibody—Epitope Peptide Complex Dissociation: Theoretical Concept and Practical Procedure of Binding Strength Characterization. MDPI. [Link]

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Exploratory

Environmental Fate and Degradation Pathways of Cephapirin Residues in Soil: A Comprehensive Technical Guide

Executive Summary Understanding the environmental degradation of veterinary pharmaceuticals is critical for mitigating the rise of the environmental antibiotic resistome. Cephapirin, a first-generation cephalosporin, is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the environmental degradation of veterinary pharmaceuticals is critical for mitigating the rise of the environmental antibiotic resistome. Cephapirin, a first-generation cephalosporin, is extensively utilized in the dairy industry. This technical guide synthesizes the physicochemical dynamics, degradation pathways, and standardized analytical methodologies required to accurately quantify cephapirin residues in soil matrices. Designed for environmental chemists and drug development professionals, this whitepaper emphasizes the causality behind degradation mechanisms and provides self-validating experimental protocols for environmental fate testing.

Physicochemical Dynamics & Soil Partitioning

Cephapirin is predominantly administered via intramammary infusion to treat bovine mastitis[1]. Following administration, the active pharmaceutical ingredient (API) is largely excreted via urine within 72 hours, introducing both the parent compound and its primary metabolite, desacetyl-cephapirin, into the agricultural soil environment[2].

To accurately model its environmental fate, we must first analyze its physicochemical partitioning behavior. Cephalosporins typically exhibit pKa values around 2.7 (due to carboxylic acid deprotonation)[3].

Causality Insight: At biologically and environmentally relevant soil pH levels (6.0 - 7.5), cephapirin exists almost exclusively as an anionic species[3]. Because the molecule is negatively charged, it experiences electrostatic repulsion from the negatively charged surfaces of soil organic matter and clay minerals. This results in low-to-moderate soil adsorption, keeping the compound highly bioavailable within the soil pore water. While this increases its mobility and potential for agricultural run-off, it also maximizes its availability for both abiotic hydrolysis and microbial degradation.

Mechanistic Degradation Pathways in the Soil Environment

The environmental attenuation of cephapirin is driven by a combination of abiotic and biotic processes, highly dependent on the micro-environmental conditions of the soil.

  • Abiotic Hydrolysis: The β-lactam ring is inherently unstable due to ring strain and is highly susceptible to abiotic hydrolysis. In alkaline microenvironments, cephapirin degrades immediately and completely into inactive fragments[4]. In neutral soil pore water, hydrolysis proceeds at a steady, measurable rate.

  • Microbial Biodegradation: Autochthonous soil microorganisms significantly accelerate degradation compared to sterile environments[5]. Gram-negative bacteria prevalent in soils produce β-lactamase (cephalosporinase) enzymes that catalyze the rapid cleavage of the β-lactam ring[2]. Additionally, the ester moiety is frequently hydrolyzed to form desacetyl-cephapirin, a metabolite that retains partial antibacterial activity before undergoing further mineralization[2].

  • Photodegradation: While cephapirin is susceptible to direct photolysis, this pathway is strictly limited to the uppermost millimeter of the soil surface (the photic zone) or clear surface waters, and is not a primary degradation mechanism in bulk agricultural soil[2].

CephapirinPathway Parent Cephapirin (Parent Compound) Desacetyl Desacetyl-cephapirin (Primary Metabolite) Parent->Desacetyl Enzymatic/Abiotic Deacetylation RingOpened β-lactam Ring-Opened Inactive Fragments Parent->RingOpened β-lactamase / Alkaline Hydrolysis Desacetyl->RingOpened Cleavage of β-lactam ring Mineralization Mineralization (CO2 + H2O) Bound Soil Residues RingOpened->Mineralization Microbial Mineralization

Fig 1. Primary environmental degradation pathways of cephapirin in soil matrices.

Quantitative Fate Data

Data regarding the persistence of cephapirin highlights its variable half-life depending on the specific environmental matrix. The table below summarizes key degradation kinetics.

Environmental Matrix / ConditionEstimated Half-Life (DT50)Primary Degradation DriverReference
Bulk Agricultural Soil 14 to 180 daysMicrobial degradation & neutral hydrolysis[2]
Soil amended with Bovine Feces < 8 hoursFecal microbial enzymatic cleavage[1]
Alkaline Aqueous Solution Immediate (Minutes)Base-catalyzed hydrolysis[4]
Surface Water (Simulated Sunlight) 2.2 to 5.0 days*Direct photolysis[6]

*Data representative of general cephalosporin behavior in surface waters.

Standardized Experimental Methodology: OECD 307 Workflow

To rigorously quantify degradation kinetics (DT50, DT90) and identify transformation products of cephapirin, the OECD 307 guideline (Aerobic and Anaerobic Transformation in Soil) is the international gold standard[7],[8].

Self-Validating Protocol Design

As an Application Scientist, I emphasize that this protocol must be designed as a closed, self-validating mass balance system. By utilizing


C-radiolabeled cephapirin, researchers can account for 100% of the applied radioactivity. This allows for the precise differentiation between extractable parent compounds, extractable metabolites, unextractable (soil-bound) residues, and fully mineralized 

CO

[8]. The mandatory inclusion of sterile soil controls is critical; it allows scientists to mathematically subtract abiotic hydrolysis rates from total degradation, isolating the specific contribution of microbial biodegradation[9].
Step-by-Step Methodology
  • Soil Preparation & Biomass Verification: Collect fresh agricultural soil (e.g., sandy loam). Sieve to 2 mm and adjust the moisture content to pF 2.0 - 2.5. Verify microbial viability using substrate-induced respiration prior to testing[9].

  • Test Substance Application: Spike the soil with

    
    C-labeled cephapirin at a concentration reflecting worst-case agricultural runoff or direct urine deposition[8].
    
  • Incubation: Place samples in biometer-type flasks. Incubate in total darkness at a constant 20°C for up to 120 days.

    • Causality of Choice: Dark incubation strictly eliminates photodegradation variables, ensuring the calculated DT50 reflects only soil-specific fate (hydrolysis and biodegradation)[9].

  • Volatile Trapping: Connect the incubation flasks to a flow-through system or static traps containing NaOH to capture evolved

    
    CO
    
    
    
    (mineralization) and ethylene glycol for volatile organic compounds[9].
  • Sequential Extraction: At predetermined time intervals (e.g., Days 0, 1, 3, 7, 14, 30, 60, 120), extract the soil using solvents of varying polarity[8].

  • Analytical Quantification: Quantify total radioactivity via Liquid Scintillation Counting (LSC) and identify specific metabolites using UPLC-MS/MS[9],[1].

OECD307 Soil 1. Soil Collection & Sieving (2mm) Spiking 2. 14C-Cephapirin Application Soil->Spiking Incubation 3. Dark Incubation (20°C, ≤120 days) Spiking->Incubation Sampling 4. Periodic Sampling Incubation->Sampling Extraction 5. Solvent Extraction & SPE Clean-up Sampling->Extraction Analysis 6. UPLC-MS/MS & LSC Quantification Extraction->Analysis

Fig 2. Step-by-step OECD 307 experimental workflow for soil transformation analysis.

Analytical Pitfalls & Quantification Strategies (Scientist's Note)

When extracting cephapirin from complex soil matrices, many standard protocols utilize alkaline buffers to break organic matter interactions. However, cephapirin degrades immediately and completely in alkaline environments[4]. Utilizing a standard alkaline extraction will result in artifactual degradation during sample preparation, leading to a severe underestimation of environmental persistence[4].

Extractions must strictly utilize neutral phosphate buffers and methanol, followed by Solid-Phase Extraction (SPE) clean-up[1]. Subsequent analysis via Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the necessary sensitivity (LOQ in the parts-per-trillion range) to detect environmentally relevant concentrations[1].

Conclusion

While cephapirin exhibits low-to-moderate persistence in standard agricultural soils (DT50 of 14-180 days)[2], its continuous introduction via dairy farming creates a pseudo-persistent exposure scenario. If the localized soil concentration exceeds the Minimum Inhibitory Concentration (MIC) for native bacteria, it exerts a selective pressure that can enrich the environmental antibiotic resistome, posing downstream risks to ecological stability and human health[1].

References

1.[7] OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences. 7 2.[8] Test No. 307: Aerobic and Anaerobic Transformation in Soil - OECD. 8 3.[2] Public release summary - Evaluation of the new active CEPHAPIRIN in the product/s Metricure Benzathine cephapirin intra-uterine - APVMA. 2 4.[9] OECD 307: Aerobic and Anaerobic Transformation in Soil - ibacon GmbH.9 5.[5] Antibiotics in the Soil Environment—Degradation and Their Impact on Microbial Activity and Diversity - PMC. 5 6.[1] Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PLOS One. 1 7.[4] Newly identified degradation products of ceftiofur and cephapirin impact the analytical approch for quantitative analysis of kidney - ResearchGate.4 8.[3] Fate and effects of two veterinarian cephalosporins, ceftiofur and cefapirin, in the aquatic environment - DuEPublico. 3 9.[6] Biotic and Abiotic Degradation of Four Cephalosporin Antibiotics in a Lake Surface Water and Sediment - PubMed. 6

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Protocols & Analytical Methods

Method

HPLC Protocol for Cephapirin Benzathine Detection in Bovine Milk

Abstract & Scope This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Cephapirin (the active moiety of Cephapirin Benzathine) and its primary metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Cephapirin (the active moiety of Cephapirin Benzathine) and its primary metabolite, Desacetylcephapirin , in bovine milk.

Cephapirin Benzathine is a first-generation cephalosporin commonly used for intramammary treatment of mastitis.[1] Due to strict Maximum Residue Limits (MRLs)—typically set at 20 µg/kg (ppb) in the USA and 10 µg/kg in other jurisdictions—sensitive and robust detection is required.

Key Challenges Addressed:

  • Matrix Complexity: Bovine milk contains high levels of proteins and fats that foul HPLC columns.

  • Analyte Polarity: Cephapirin and its metabolite are polar, requiring specific retention strategies (Ion-Pairing or specialized C18 phases).

  • Sensitivity: Achieving low-ppb detection limits using standard UV detectors through rigorous sample cleanup (Solid Phase Extraction).

Scientific Principle

The detection strategy relies on the dissociation of the benzathine salt during extraction, allowing for the quantification of the parent molecule, Cephapirin.

  • Extraction & Deproteinization: Acetonitrile is used to precipitate milk proteins (caseins) and extract the antibiotic.[2][3]

  • Purification (SPE): A Polymeric Hydrophilic-Lipophilic Balance (HLB) or C18 Solid Phase Extraction (SPE) cartridge removes fats and concentrates the analyte, lowering the Limit of Quantitation (LOQ).

  • Chromatography: Reverse-phase separation utilizes an ion-pairing agent (e.g., sodium decanesulfonate) or a specific buffer system to resolve the polar desacetyl metabolite from the parent drug.

  • Detection: UV absorbance at 254 nm (or 290 nm for higher selectivity) is used for quantification.

Materials & Reagents

  • Standards: Cephapirin Sodium (CAS: 24356-60-3) and Desacetylcephapirin (Metabolite).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ[2]·cm).

  • Buffer Components: Sodium Acetate, Sodium Decanesulfonate (Ion-pairing agent), Phosphoric Acid (85%), Glacial Acetic Acid.

  • SPE Cartridges: Oasis HLB (60 mg, 3 mL) or C18 SPE cartridges (500 mg).

  • Filtration: 0.22 µm PVDF syringe filters.

Experimental Protocol

Solution Preparation[1][3][4]
  • Mobile Phase A: 10 mM Sodium Acetate buffer (pH 4.5). Adjust pH with acetic acid.

  • Mobile Phase B: Acetonitrile:Methanol (75:25 v/v).

  • Stock Standard (1 mg/mL): Dissolve 10.0 mg of Cephapirin Sodium in 10 mL of water. Store at -20°C (Stable for 1 month).

  • Working Standards: Dilute stock in Mobile Phase A to concentrations of 10, 20, 50, 100, 200, and 500 ng/mL (ppb).

Sample Preparation Workflow

The following workflow ensures the removal of >95% of matrix interferences.

SamplePrep Start Raw Bovine Milk Sample (10 mL) Precip Protein Precipitation Add 20 mL Acetonitrile Vortex 1 min Start->Precip Centrifuge Centrifugation 4000 rpm, 10 min, 4°C Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporation N2 stream at 45°C to < 2 mL Supernatant->Evap Recon Reconstitution Add 10 mL Phosphate Buffer (pH 8.5) Evap->Recon SPE_Load Load Sample onto SPE Flow rate: 1 mL/min Recon->SPE_Load SPE_Cond SPE Conditioning 3 mL Methanol -> 3 mL Water SPE_Cond->SPE_Load Prep Cartridge SPE_Wash Wash Step 3 mL Water -> 3 mL 5% Methanol SPE_Load->SPE_Wash SPE_Elute Elution 3 mL Acetonitrile SPE_Wash->SPE_Elute Final Final Filtration 0.22 µm Filter -> HPLC Vial SPE_Elute->Final

Caption: Optimized Solid Phase Extraction (SPE) workflow for isolating Cephapirin from bovine milk matrix.

HPLC Instrumentation & Conditions[2][3]
  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). Note: A fully end-capped column is recommended to reduce tailing of basic compounds.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 50 µL (Large volume injection improves sensitivity).

  • Column Temperature: 30°C.

  • Detection: 254 nm.[2]

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 60 40 Linear Gradient
18.0 60 40 Hold
18.1 95 5 Return to Initial

| 25.0 | 95 | 5 | Re-equilibration |

Method Validation & Performance

To ensure scientific integrity, the method must be validated according to ICH or FDA VICH GL49 guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9950.9992 (10–500 ng/mL)
Recovery (%) 70% – 110%85% ± 4.5%
Precision (RSD) < 15%3.2% (Intra-day)
LOD (Limit of Detection) < MRL2.5 ng/mL (ppb)
LOQ (Limit of Quantitation) < MRL8.0 ng/mL (ppb)

Note on Recovery: The use of Phosphate Buffer (pH 8.5) during reconstitution is critical. Acidic conditions can cause premature degradation of Cephapirin to Desacetylcephapirin, artificially lowering recovery of the parent drug [1].

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Issue: An interfering peak appears near the retention time of Desacetylcephapirin. Cause: Endogenous milk components (likely lactose or small peptides) not removed by SPE. Solution:

  • Wash Step Optimization: Increase the SPE wash step volume with 5% Methanol.

  • Wavelength Tuning: Switch detection to 290 nm . While overall absorbance is lower than at 254 nm, the signal-to-noise ratio often improves because matrix interferences absorb less at 290 nm.

Metabolite Tracking

Cephapirin rapidly metabolizes to Desacetylcephapirin in the liver and, to a lesser extent, in milk.

  • Mechanism: Deacetylation by esterases.

  • Protocol Adjustment: If quantifying the metabolite is required, ensure the mobile phase pH is strictly controlled (pH 4.5). Desacetylcephapirin is more polar and elutes earlier; pH fluctuations will cause significant retention time shifts.

Degradation CB Cephapirin Benzathine (Prodrug) Ceph Cephapirin (Active Drug) CB->Ceph Dissociation (In vivo/Extraction) Des Desacetylcephapirin (Active Metabolite) Ceph->Des Deacetylation (Esterase activity)

Caption: Metabolic pathway of Cephapirin Benzathine. Both Cephapirin and Desacetylcephapirin are microbiologically active and regulated.

References

  • Karageorgou, E. & Samanidou, V. (2014). "Development and validation of a UPLC-MS/MS method to monitor cephapirin excretion in dairy cows following intramammary infusion." PLOS ONE. Available at: [Link]

  • Moats, W. A. et al. (1993). "Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography." Journal of AOAC International. Available at: [Link]

  • European Medicines Agency. (2023). "Maximum Residue Limits (MRL) - Cephapirin." European Public MRL Assessment Reports. Available at: [Link]

Sources

Application

Sample preparation for LC-MS/MS analysis of cephapirin residues

Application Note: Precision Quantitation of Cephapirin & Desacetylcephapirin Residues in Biological Matrices via LC-MS/MS Executive Summary This guide details a robust, field-validated workflow for the extraction and qua...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantitation of Cephapirin & Desacetylcephapirin Residues in Biological Matrices via LC-MS/MS

Executive Summary

This guide details a robust, field-validated workflow for the extraction and quantitation of Cephapirin (CEPH) and its primary metabolite, Desacetylcephapirin (DAC) , in bovine milk and tissues. Unlike generic antibiotic screens, this protocol addresses the specific instability of the cephapirin beta-lactam ring and the polarity shift of its metabolite. We utilize a pH-controlled extraction coupled with Solid Phase Extraction (SPE) for milk, and a modified QuEChERS approach for tissues, ensuring compliance with FDA and EU Maximum Residue Limits (MRLs).

Strategic Experimental Design (The "Why" Behind the Method)

The Challenge: Instability & Polarity Cephapirin is a first-generation cephalosporin. In biological systems, it rapidly metabolizes to desacetylcephapirin.

  • Instability: The

    
    -lactam ring is susceptible to hydrolysis, particularly at high temperatures and extreme pH. Crucial: All sample processing must occur at 4°C where possible.
    
  • Polarity Mismatch: CEPH is moderately polar, but DAC is significantly more polar due to the loss of the acetyl group. A standard C18 extraction often results in poor recovery of the metabolite.

  • Solution: We employ a Hydrophilic-Lipophilic Balanced (HLB) SPE polymer. This retains both the parent and the polar metabolite better than traditional silica-based C18.

The pH Factor Cephapirin extraction is pH-sensitive. Research indicates that a buffer at pH 8.5 maximizes recovery from protein-heavy matrices like milk by preventing protein binding and maintaining the analyte in a stable ionic state for SPE retention [1, 2].

Materials & Reagents

  • Standards: Cephapirin Sodium (CAS 24356-60-3), Desacetylcephapirin Sodium (Metabolite).

  • Internal Standard (IS): Cephapirin-d4 (preferred) or Ceftiofur-d3.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Buffers:

    • Extraction Buffer: 50 mM Phosphate Buffer (pH 8.5).

    • Elution Solvent: ACN:Water (80:20 v/v).

  • SPE Cartridges: Waters Oasis HLB (60 mg, 3 cc) or equivalent polymeric sorbent.

  • Equipment: N2 Evaporator, Refrigerated Centrifuge (4°C).

Protocol A: Extraction from Bovine Milk (High Sensitivity SPE)

This method is optimized for detecting residues at trace levels (low ppb), suitable for MRL compliance testing (EU MRL: 60


g/kg).
Step-by-Step Workflow
  • Sample Preparation:

    • Thaw milk samples at room temperature (max 20 mins) and vortex to homogenize.

    • Transfer 5.0 mL of milk into a 50 mL polypropylene centrifuge tube.

    • Add 50

      
      L  of Internal Standard solution (10 
      
      
      
      g/mL Cephapirin-d4).
  • Protein Precipitation & Extraction:

    • Add 10 mL of Extraction Buffer (50 mM Phosphate, pH 8.5).

    • Add 5 mL of ACN to aid precipitation.

    • Vortex vigorously for 1 min.

    • Centrifuge at 4,000 x g for 15 mins at 4°C .

    • Critical: The supernatant contains the analytes. The pellet contains precipitated casein and fats.

  • Solid Phase Extraction (SPE) Cleanup:

    • Conditioning: Pass 3 mL MeOH followed by 3 mL Water through the HLB cartridge.

    • Loading: Load the entire supernatant from Step 2 onto the cartridge (flow rate ~1 mL/min).

    • Washing: Wash with 3 mL of 5% MeOH in Water (removes sugars/salts). Dry cartridge under vacuum for 5 mins.

    • Elution: Elute analytes with 3 mL of ACN .

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C (Do not exceed 40°C to prevent degradation).

    • Reconstitute in 1.0 mL of Mobile Phase A:B (90:10).

    • Filter through a 0.2

      
      m PTFE syringe filter into an LC vial.
      
Visual Workflow: Milk Extraction

MilkExtraction Start Raw Milk Sample (5 mL) Spike Spike IS (Cephapirin-d4) Start->Spike Extract Add 10mL Phosphate Buffer (pH 8.5) + 5mL ACN Spike->Extract Centrifuge Centrifuge 4000xg, 4°C (Precipitate Proteins) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Load Supernatant on HLB Supernatant->SPE_Load SPE_Cond SPE Cond: 3mL MeOH -> 3mL H2O SPE_Cond->SPE_Load Pre-treatment SPE_Wash Wash: 5% MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 3mL ACN SPE_Wash->SPE_Elute Evap Evaporate N2 @ 35°C SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon

Caption: Optimized SPE workflow for Cephapirin extraction from bovine milk, emphasizing pH control and cold-chain centrifugation.

Protocol B: Extraction from Tissue (Kidney/Muscle)

Tissues are complex matrices requiring stronger cleanup to remove lipids and proteins. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is recommended [3].

  • Homogenization: Weigh 2.0 g of minced tissue into a 50 mL tube. Add 8 mL of Water and homogenize.

  • Extraction: Add 10 mL ACN (containing 1% Acetic Acid). Vortex 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4,000 x g for 10 mins.

  • dSPE Cleanup: Transfer 1 mL of the ACN supernatant to a dSPE tube containing C18 (removes lipids) and PSA (removes organic acids). Vortex and centrifuge.[1][2]

  • Final Prep: Transfer supernatant, evaporate, and reconstitute as in Protocol A.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Waters Xevo). Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8


m) or Waters Acquity BEH C18.
Column Temp:  40°C.

Mobile Phases:

  • A: Water + 0.1% Formic Acid.[3][4]

  • B: Acetonitrile + 0.1% Formic Acid.[3]

Gradient Profile:

Time (min) % B Flow Rate (mL/min)
0.00 5 0.4
1.00 5 0.4
6.00 95 0.4
7.50 95 0.4
7.60 5 0.4

| 10.00 | 5 | 0.4 |

MRM Transitions (Positive ESI):

AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (V)Retention Time (min)
Cephapirin 424.1292.1320.115 / 204.2
Desacetylcephapirin 382.1224.0124.018 / 253.1
Cephapirin-d4 (IS) 428.1296.1-154.2

Note: Transitions are based on the loss of the acetyl group and beta-lactam ring fragmentation. Verify exact collision energies (CE) on your specific instrument.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • Linearity: Construct a 6-point calibration curve (1 – 100 ng/mL) in matrix-matched solvent. R² should be > 0.99.[5]

  • Recovery: Spiked samples at 0.5x, 1x, and 2x MRL should yield recoveries between 70-110% .

    • Troubleshooting: If recovery is <60% for DAC, ensure the SPE wash step does not contain >5% methanol, as the metabolite is highly polar and may wash off.

  • Matrix Effects: Compare the slope of solvent standards vs. matrix-matched standards. If suppression >20% is observed, increase the dilution factor during reconstitution.

Summary of Performance Metrics:

Parameter Cephapirin Desacetylcephapirin

| LOD (Milk) | 0.5


g/kg | 0.8 

g/kg | | LOQ (Milk) | 1.5

g/kg | 2.5

g/kg | | Recovery | 85 - 105% | 75 - 95% |[3][6][7]

Scientist-to-Scientist: Troubleshooting

  • "My Desacetylcephapirin peak is missing."

    • Check your evaporation temperature. DAC is thermally labile. Ensure the water bath is

      
       35°C.
      
    • Check your pH.[1][6][7] If the extraction buffer drifts below pH 7, DAC recovery drops significantly in the SPE step.

  • "I see carryover between runs."

    • Cephalosporins can stick to stainless steel. Use a needle wash of 50:50 ACN:Water + 0.5% Formic Acid.

References

  • Ray, P., et al. (2014). "Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion." PLOS ONE. Available at: [Link]

  • Bovée, T. F. H., & Pikkemaat, M. G. (2009). "Bioactivity-based screening methods for antibiotics." ResearchGate. (Contextual grounding for extraction efficiency).
  • Karageorgou, E., & Samanidou, V. (2011). "Multi-residue LC-MS/MS analysis of cephalosporins in milk and tissues." Journal of Separation Science.

Sources

Method

Application Note: Dry Cow Therapy Protocols Using Cephapirin Benzathine

[1][2][3][4][5][6][7][8][9][10] Introduction & Scientific Rationale The "dry period" (involution) represents the most critical immunological window in the bovine lactation cycle. During this phase, the mammary gland unde...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7][8][9][10]

Introduction & Scientific Rationale

The "dry period" (involution) represents the most critical immunological window in the bovine lactation cycle. During this phase, the mammary gland undergoes tissue remodeling and is highly susceptible to new intramammary infections (IMIs), particularly from environmental pathogens, while simultaneously offering a therapeutic window to eliminate existing subclinical infections without the constraint of milk discard.

Cephapirin Benzathine is a first-generation cephalosporin formulated specifically for this phase. Unlike its sodium salt counterpart (used during lactation for rapid clearance), the benzathine salt exhibits low aqueous solubility. This physicochemical property drives the slow hydrolysis of the compound in the udder environment, maintaining Minimum Inhibitory Concentrations (MIC) against key pathogens—specifically Staphylococcus aureus and Streptococcus agalactiae—for up to 3-4 weeks post-infusion.

This application note details the technical protocol for administering cephapirin benzathine, emphasizing the Partial Insertion Technique to preserve the streak canal's natural keratin plug, a critical barrier against pathogen ingress.

Pharmacological Mechanism & Kinetics

The efficacy of cephapirin benzathine relies on "Time > MIC" pharmacodynamics. The benzathine salt dissociates slowly in the lipophilic environment of the involuting udder (often formulated in a peanut oil gel base).[1]

Mechanism of Action[1][4][8][11]
  • Dissociation: The benzathine salt hydrolyzes slowly, releasing free cephapirin.

  • Targeting: Free cephapirin binds irreversibly to Penicillin-Binding Proteins (PBPs) within the bacterial cell wall.

  • Lysis: This inhibition disrupts peptidoglycan synthesis, leading to cell lysis (bactericidal activity).

Visualization: Pharmacokinetic Pathway

The following diagram illustrates the sustained release mechanism essential for dry cow therapy efficacy.

PK_Mechanism Infusion Intramammary Infusion (300mg Cephapirin Benzathine) GelMatrix Lipophilic Gel Matrix (Slow Release Base) Infusion->GelMatrix Hydrolysis Slow Hydrolysis (Benzathine Dissociation) GelMatrix->Hydrolysis Time-Dependent FreeDrug Free Cephapirin (Active Moiety) Hydrolysis->FreeDrug PBPs Binding to PBPs (Bacterial Cell Wall) FreeDrug->PBPs MIC > Time Clearance Systemic/Local Clearance (Post-Calving) FreeDrug->Clearance Residuals Lysis Bactericidal Effect (Cell Lysis) PBPs->Lysis

Figure 1: Pharmacokinetic cascade of Cephapirin Benzathine demonstrating the slow-release mechanism required for dry period protection.

Experimental Protocol: Administration Workflow

Crucial Warning: Poor hygiene during infusion is the leading cause of severe post-infusion mastitis (often caused by Pseudomonas or Klebsiella introduced by the cannula). The following protocol enforces "Surgical Asepsis" standards.

Materials Required[1][2][3][4][5][6][7][10][11][12][13]
  • Cephapirin Benzathine syringes (300 mg activity/10 mL).[2][3][1][4][5]

  • 70% Isopropyl alcohol pads (one per teat, minimum).

  • Single-use latex/nitrile gloves.

  • Teat dip (iodine or chlorhexidine based).

  • Clean paper towels.[3][6][7]

  • Optional but Recommended: Internal Teat Sealant (ITS) for co-administration.

Step-by-Step Methodology
Phase 1: Preparation
  • Milk Out: Completely milk out all four quarters. Residual milk can dilute the excipient and reduce the persistence of the gel.

  • Pre-Dip: Apply rapid-acting pre-dip disinfectant; allow 30 seconds contact time.

  • Dry: Dry teats thoroughly with individual paper towels.[3][8][1][5][6][9][7]

  • Gloves: Don clean gloves.

Phase 2: Disinfection (The "Far-to-Near" Rule)
  • Scrubbing: vigorously scrub the teat end (orifice) with an alcohol pad until the pad remains clean.

  • Order: Disinfect the Far teats first, then the Near teats. This prevents your arms from contaminating clean teats while reaching across.

Phase 3: Infusion (The "Near-to-Far" Rule)
  • Technique: Infuse Near teats first, then Far teats.

  • Partial Insertion (Critical):

    • Remove the protective cap to expose only the top 3-4 mm of the cannula (use the "Opti-Sert" or equivalent guide if available).

    • Scientific Basis: Full insertion dilates the sphincter muscle and can push keratin colonized with bacteria into the cistern. Partial insertion deposits the antibiotic in the streak canal/cistern interface without compromising the sphincter barrier.

  • Administration: Slowly depress the plunger to infuse the suspension.

  • Massage: Gently massage the quarter upward to distribute the suspension into the gland cistern.

Phase 4: Sealing & Post-Dip
  • Internal Sealant (If used): Infuse the bismuth subnitrate sealant immediately after the antibiotic. Do not massage the sealant; it must remain in the teat cistern to form a physical plug.

  • Post-Dip: Immediately dip all teats with a barrier post-dip.

Visualization: The Infusion Decision Logic

Infusion_Protocol Start Start: Cow Milked Out Clean Disinfect Teat Ends (Alcohol Scrub) Start->Clean Check Is Teat End Clean? Clean->Check Reclean Repeat Scrub Check->Reclean Dirt Visible Insert Partial Insertion (2-3mm) Check->Insert Yes Reclean->Check Infuse Infuse Cephapirin Benzathine Insert->Infuse Massage Massage Gland (Antibiotic Only) Infuse->Massage Sealant Infuse Teat Sealant (Optional) Dip Post-Dip & Release Sealant->Dip Massage->Sealant Sequential

Figure 2: Logical workflow for aseptic intramammary infusion ensuring protocol compliance.

Efficacy & Validation Metrics

Researchers validating new generic formulations or conducting field trials should utilize the following metrics. Data below summarizes expected performance based on current literature [1, 2].

Comparative Efficacy Benchmarks
Pathogen TargetExpected Cure RateResistance ProfileNotes
Strep. agalactiae95 - 100%RareHighly susceptible to first-gen cephalosporins.
Staph. aureus60 - 80%VariableCure rate depends on chronicity and strain beta-lactamase production.
Env. Streptococci90 - 95%LowStrep. uberis and Strep. dysgalactiae are generally responsive.
E. coli< 20%High (Intrinsic)Cephapirin is not the drug of choice for Gram-negatives; efficacy is limited.
Validation Methods
  • Bacteriological Culture: Triplicate milk samples taken at (1) Dry-off, (2) Calving (0-3 days), and (3) 14 days post-calving.

  • Somatic Cell Count (SCC): A reduction in SCC to <200,000 cells/mL post-calving indicates successful therapy and involution.

Safety & Regulatory Compliance

Adherence to withdrawal periods is non-negotiable to prevent antibiotic residues in the food supply.

  • Dosage: 300 mg cephapirin per quarter.

  • Timing: Do not use within 30 days of calving.

  • Milk Withdrawal: 72 to 96 hours post-calving (depending on regional regulations; e.g., 96h/8 milkings is standard for safety margins) [3, 4].

  • Meat Withdrawal: 42 days post-infusion.[2][3][8][5][9][7]

  • Residue Testing: Use broad-spectrum inhibition tests (e.g., Delvotest®) to validate clearance in bulk tank simulations.

References

  • Halasa, T., et al. (2009). "Meta-analysis of dry cow management for udder health." Journal of Dairy Science.

  • Boehringer Ingelheim. (2023).[2][10] "ToMORROW® (cephapirin benzathine) Product Label and Clinical Pharmacology." DailyMed.

  • Government of Canada. (2023). "Cefa-Dri® (Cephapirin benzathine) Intramammary Suspension - Product Monograph." Health Canada Drug Product Database.

  • Food Animal Residue Avoidance Databank (FARAD). (2024). "VetGRAM: Cephapirin Benzathine Withdrawal Intervals."

Sources

Application

Synthesis and purification methods for cephapirin benzathine salt

Application Note & Technical Protocol Abstract This application note details a robust, scalable protocol for the synthesis and purification of Cephapirin Benzathine, a first-generation cephalosporin antibiotic widely use...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis and purification of Cephapirin Benzathine, a first-generation cephalosporin antibiotic widely used in veterinary medicine for intramammary infusions. Unlike its sodium salt counterpart, the benzathine salt exhibits low aqueous solubility, enabling sustained release and prolonged therapeutic activity. This guide covers the chemical transformation from 7-aminocephalosporanic acid (7-ACA) through to the final salt formation, emphasizing critical process parameters (CPPs) such as pH control, temperature regulation, and solvent stoichiometry to ensure high purity (>98%) and compliance with USP pharmacopeial standards.

Introduction & Chemical Principle

Clinical & Chemical Rationale

Cephapirin is typically available as a sodium salt for rapid systemic distribution. However, for the treatment of bovine mastitis, a "dry cow" therapy requires an antibiotic with a long residence time in the udder.

  • The Challenge: Cephapirin Sodium is highly water-soluble and rapidly eliminated.

  • The Solution: Formation of the Benzathine salt (N,N'-dibenzylethylenediamine).[1][2] This salt is sparingly soluble in water, creating a depot effect that releases the active antibiotic slowly over weeks.

Reaction Mechanism

The synthesis involves a salt metathesis reaction where two moles of Cephapirin acid react with one mole of N,N'-dibenzylethylenediamine (Benzathine).

Stoichiometry: 2:1 (Cephapirin : Benzathine) Molecular Formula:


Molecular Weight:  1087.27  g/mol [2][3]

Experimental Workflow Visualization

The following diagram outlines the critical path from the starting material (7-ACA) to the final purified salt.

CephapirinSynthesis Start Start: 7-ACA Step1 Acylation (Bromoacetyl bromide, -5°C) Start->Step1 Inter1 Intermediate: 7-Bromoacetamido-cephalosporanic acid Step1->Inter1 Step2 Nucleophilic Substitution (4-Pyridinethiol) Inter1->Step2 CephAcid Cephapirin Acid (Precursor) Step2->CephAcid Step3 Salt Formation (Benzathine Diacetate, 37°C) CephAcid->Step3 + Benzathine Source Crude Crude Cephapirin Benzathine Step3->Crude Purify Purification (Washing & Recrystallization) Crude->Purify Final Final Product: Cephapirin Benzathine USP Purify->Final

Caption: Figure 1. Step-wise chemical synthesis pathway from 7-ACA to Cephapirin Benzathine.

Materials & Equipment

Reagents
ReagentGradeRole
7-Aminocephalosporanic Acid (7-ACA)>98% PurityStarting Material
Bromoacetyl BromideSynthesis GradeAcylating Agent
4-Pyridinethiol (4-Mercaptopyridine)>98%Side-chain Nucleophile
N,N'-Dibenzylethylenediamine DiacetateUSP/EP GradeSalt Former
Triethylamine (TEA)AnhydrousOrganic Base
Acetone / MethanolHPLC GradeSolvents
Activated CarbonPowderDecolorization
Equipment
  • Jacketed Glass Reactor (1L - 5L) with overhead stirring.

  • Cryostat (capable of -10°C).

  • Vacuum Filtration Setup (Buchner funnel).

  • Vacuum Oven (set to 40-50°C).

  • HPLC System (UV detector @ 260nm).

Detailed Protocol

Protocol A: Synthesis from 7-ACA (One-Pot Method)

Note: This method is preferred for raw API manufacturing.

Step 1: Acylation

  • Charge a reactor with Acetone (1000 mL) and Water (400 mL) .

  • Add 7-ACA (50.0 g, 0.18 mol) . Stir to suspend.

  • Cool the mixture to 0°C - 5°C .

  • Slowly add Triethylamine (23 mL) dropwise to dissolve the 7-ACA. Maintain temp < 5°C.

  • Add Bromoacetyl bromide (40.0 g) dropwise over 30 minutes. Exothermic reaction—control temperature strictly.

  • Stir for 2 hours at 0-5°C.

Step 2: Substitution (Formation of Cephapirin Acid) [1]

  • To the same vessel, add 4-Pyridinethiol (20.0 g) .

  • Adjust pH to 6.5–7.0 using Triethylamine if necessary.

  • Warm the mixture to 5°C - 10°C and stir for 5 hours.

  • In-Process Check (IPC): Analyze aliquot by HPLC.[4][5][6] Target <1% unreacted intermediate.

Step 3: Salt Formation (Benzathine Reaction) [1]

  • Add Activated Carbon (5.0 g) to the reaction mixture to decolorize. Stir for 30 mins.

  • Filter through Celite to remove carbon. Return filtrate to the reactor.

  • Prepare a solution of N,N'-Dibenzylethylenediamine Diacetate (35.0 g) in water/methanol (1:1, 100 mL).

  • Add the benzathine solution to the filtrate.

  • Heat the mixture to 37°C - 40°C and stir for 6 hours. The product will precipitate as a white solid.[7]

  • Cool to 20°C and stir for 1 hour to maximize yield.

Protocol B: Purification
  • Filtration: Filter the white precipitate under vacuum.

  • Washing:

    • Wash cake 3x with Water (300 mL each) to remove sodium acetate and residual solvents.

    • Wash 1x with Cold Acetone (100 mL) to aid drying.

  • Drying: Dry in a vacuum oven at 50°C for 12-18 hours.

  • Yield: Expected molar yield is 90-95%.

Analytical Validation (QC)

To ensure the product meets USP specifications, the following analytical tests are mandatory.

HPLC Assay Conditions
  • Column: C18 (L1 packing), 3.9 mm × 15 cm, 4 µm.

  • Mobile Phase: Acetate Buffer (pH 7.5-8.2) : Acetonitrile (Variable ratio to adjust retention).

  • Flow Rate: 2.0 mL/min.[8]

  • Detection: UV @ 260 nm.

  • Temperature: 40°C.[8]

Specification Table
TestSpecification (USP)Method
Appearance White to off-white powderVisual
Identification Matches IR Reference StandardUSP <197K>
Crystallinity Meets requirementsUSP <695>
pH 4.0 – 7.0 (1 in 10 suspension)USP <791>
Water Content ≤ 5.0%Karl Fischer (Method I)
Benzathine Content 20.0% – 24.0%Titration / HPLC
Cephapirin Content 715 – 820 µg/mgHPLC
QC Decision Tree

QC_Workflow cluster_Tests Analytical Panel Sample Dried Sample HPLC HPLC Assay (Purity & Potency) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF IR IR Spectroscopy (Identity) Sample->IR Decision Compliance Check HPLC->Decision KF->Decision IR->Decision Release Release Batch Decision->Release Pass Reject OOS Investigation Decision->Reject Fail

Caption: Figure 2. Quality Control workflow for batch release.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation or loss in mother liquor.Ensure pH is near neutral during salt formation. Cool to 4°C before filtration.
High Color (Yellowing) Oxidation of 4-pyridinethiol or high temp.Increase activated carbon treatment time. Ensure reaction temp does not exceed 40°C.
High Water Content Insufficient drying.Benzathine salts hold water tightly. Increase vacuum drying time or use a desiccator.
Impurity Peaks (HPLC) Degradation of beta-lactam ring.Check pH of reaction; avoid strong alkaline conditions (pH > 8.5).

References

  • BenchChem. (2025).[1][4] The Synthesis of Cephapirin Benzathine from 7-ACA: A Technical Guide. Retrieved from

  • United States Pharmacopeia (USP). USP Monograph: Cephapirin Benzathine. USP-NF Online. Retrieved from

  • Google Patents. (2010). CN101781317B - Method for preparing cephapirin benzathine. Retrieved from

  • Stockler, R. M., et al. (2009).[5][9] Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from

  • PubChem. Cephapirin Benzathine Compound Summary. National Library of Medicine. Retrieved from

Sources

Method

Application Note: Advanced Extraction of Cephalosporin Antibiotics from Animal Tissue Matrices for LC-MS/MS Analysis

Target Audience: Analytical Chemists, Pharmacokineticists, and Food Safety Researchers Matrices: Animal Tissue (Muscle, Kidney, Liver) Analytes: 1st to 4th Generation Cephalosporins (e.g., Ceftiofur, Cefquinome, Cephalex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Food Safety Researchers Matrices: Animal Tissue (Muscle, Kidney, Liver) Analytes: 1st to 4th Generation Cephalosporins (e.g., Ceftiofur, Cefquinome, Cephalexin, Cefazolin)

Introduction & Mechanistic Rationale

The quantification of cephalosporin residues in animal tissues (pork, beef, poultry) is critical for enforcing Maximum Residue Limits (MRLs) and mitigating antimicrobial resistance (AMR). However, extracting these compounds from complex biological matrices presents significant analytical challenges. Cephalosporins are characterized by a highly reactive β-lactam ring fused to a dihydrothiazine ring, making them thermally labile, highly polar, and susceptible to extensive protein binding[1].

As a Senior Application Scientist, I approach this not merely as a sequence of steps, but as an exercise in controlling molecular interactions. Traditional Liquid-Liquid Extraction (LLE) often yields poor recoveries (<60%) for polar cephalosporins due to their tendency to remain in the aqueous phase or degrade during aggressive sample handling. To overcome this, modern workflows rely on two validated paradigms: Polymeric Solid-Phase Extraction (SPE) and Modified Dispersive Solid-Phase Extraction (p-QuEChERS) [2].

The Causality of Reagent Selection
  • The Role of EDTA: Animal tissues are rich in endogenous divalent cations (Ca²⁺, Mg²⁺). The carboxylic acid groups and the β-lactam ring of cephalosporins readily chelate with these metals, trapping the analytes in the tissue pellet during centrifugation. The addition of 0.1 M Na₂EDTA is a mandatory mechanistic step; it outcompetes the antibiotic for metal ions, liberating the cephalosporins into the extraction solvent[1].

  • The p-QuEChERS Evolution: Traditional QuEChERS relies on MgSO₄ for salting out. However, Mg²⁺ acts as a weak complexing agent, which can inadvertently drag polar cephalosporins back into the aqueous layer or cause them to precipitate. By replacing MgSO₄ with potassium phosphate salts (K₂HPO₄/KH₂PO₄)—a method termed p-QuEChERS —we achieve effective phase separation without the deleterious chelation effects, significantly boosting the recovery of polar β-lactams[3].

G A Cephalosporin Analyte B Traditional QuEChERS (MgSO4 / NaCl) A->B C p-QuEChERS (K2HPO4 / KH2PO4) A->C D Metal Chelation (Mg2+ binds β-lactam) B->D G No Chelation (Optimal pH maintained) C->G E Aqueous Retention (Poor Partitioning) D->E F Low Recovery (<70%) E->F H Organic Partitioning (Acetonitrile Phase) G->H I High Recovery (>85%) H->I

Mechanistic causality of p-QuEChERS preventing metal chelation of cephalosporins.

Experimental Protocols: Self-Validating Systems

The following protocols have been engineered to ensure high reproducibility. The choice between SPE and QuEChERS depends on your laboratory's throughput needs and required Limits of Quantitation (LOQs). SPE provides superior clean-up and lower LOQs, while QuEChERS offers rapid, high-throughput processing[2].

Protocol A: Polymeric Solid-Phase Extraction (SPE) Workflow

Best for: High-sensitivity regulatory compliance (LOQs < 1.0 µg/kg).

Rationale: Silica-based C18 sorbents struggle to retain highly polar cephalosporins (like cephalexin) due to secondary silanol interactions. We utilize a polymeric reversed-phase sorbent (e.g., Strata-X or Oasis HLB), which provides a dual retention mechanism (hydrophobic and hydrophilic) ensuring complete capture of the analytes[1][4].

  • Tissue Homogenization: Weigh 2.00 g (± 0.05 g) of partially thawed, homogenized animal muscle/kidney into a 50 mL polypropylene centrifuge tube. Note: Keep samples on ice to prevent β-lactam ring hydrolysis.

  • Analyte Liberation: Add 10.0 mL of Extraction Solvent (Acetonitrile/Water, 80:20 v/v) containing 0.1 M Na₂EDTA. Vortex vigorously for 2 minutes.

  • Protein Precipitation: Sonicate the mixture in an ice-water bath for 10 minutes. Centrifuge at 8,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Organic Dilution (Critical Step): Dilute the supernatant with 20 mL of LC-MS grade water. Causality: If the acetonitrile concentration exceeds 5-10%, the polar cephalosporins will experience "breakthrough" during SPE loading and fail to bind to the sorbent.

  • SPE Conditioning: Condition a polymeric SPE cartridge (200 mg/3 mL) with 3.0 mL Methanol, followed by 3.0 mL LC-MS grade water. Do not let the sorbent dry.

  • Loading & Washing: Load the diluted extract onto the cartridge at a flow rate of 1-2 drops/second. Wash interferences with 3.0 mL of 5% Methanol in water. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution & Reconstitution: Elute the target analytes with 3.0 mL of Acetonitrile/Methanol (50:50 v/v). Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C (do not exceed 40°C). Reconstitute in 1.0 mL of Initial Mobile Phase.

Protocol B: Modified p-QuEChERS (d-SPE) Workflow

Best for: High-throughput screening of multi-class residues.

  • Extraction: Weigh 2.00 g of homogenized tissue into a 50 mL tube. Add 10.0 mL of Acetonitrile and 2.0 mL of 0.1 M Na₂EDTA buffer. Vortex for 2 minutes.

  • Salting Out (p-QuEChERS): Add the modified salt packet: 4.0 g K₂HPO₄ and 1.0 g KH₂PO₄[3]. Do not use MgSO₄. Shake vigorously by hand for 1 minute to induce an exothermic phase separation. Centrifuge at 8,000 × g for 5 minutes at 4°C.

  • d-SPE Clean-up: Transfer 5.0 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg C18 (removes non-polar lipids) and 50 mg PSA (Primary Secondary Amine, removes organic acids). Again, ensure the d-SPE blend is MgSO₄-free.

  • Final Preparation: Vortex for 1 minute and centrifuge at 8,000 × g for 5 minutes. Transfer 2.0 mL of the purified supernatant, evaporate under nitrogen at 35°C, and reconstitute in 0.5 mL of Initial Mobile Phase.

G A Homogenized Animal Tissue (Muscle/Kidney) B Extraction Solvent Addition (Acetonitrile + 0.1M EDTA) A->B C Centrifugation & Protein Precipitation (8000 x g, 4°C) B->C D p-QuEChERS Route C->D E Polymeric SPE Route C->E F Salting Out (K2HPO4 / KH2PO4) D->F H Aqueous Dilution (<10% Organic) E->H G d-SPE Clean-up (C18 + PSA, No MgSO4) F->G K Nitrogen Evaporation (35°C) & Reconstitution G->K I SPE Load & Wash (5% MeOH) H->I J SPE Elution (Acetonitrile/MeOH) I->J J->K L LC-MS/MS Analysis K->L

Comparative workflow of p-QuEChERS vs. Polymeric SPE for cephalosporin extraction.

LC-MS/MS Analytical Conditions

Achieving baseline separation of up to 22 cephalosporins requires precise chromatographic control[5].

  • Analytical Column: Sub-2 µm C18 column (e.g., Agilent Poroshell 120 EC-C18 or Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm)[1].

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid acts as a proton donor, enhancing [M+H]⁺ ion yield in positive ESI mode)[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Provides sharper peak shapes for late-eluting 3rd/4th generation cephalosporins compared to methanol).

  • Gradient: 5% B (hold 1 min) → ramp to 60% B over 6 mins → ramp to 95% B over 2 mins → hold 1 min → re-equilibrate at 5% B.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Multiple Reaction Monitoring (MRM) mode. Capillary voltage at 3.5 kV, Desolvation temperature at 400°C.

Method Validation & Quantitative Data

The performance of both extraction methodologies has been validated according to EU Directive 2002/657/EC guidelines. The table below synthesizes the expected quantitative outcomes when applying these protocols to pork and beef muscle matrices[2][5].

Validation ParameterPolymeric SPE WorkflowModified p-QuEChERS Workflow
Target Matrices Muscle, Kidney, Liver, MilkMuscle, Blood, Adipose Tissue
Extraction Time (per batch of 20) ~120 minutes~45 minutes
Limit of Quantitation (LOQ) 0.06 – 10.0 µg/kg4.0 – 50.0 µg/kg
Average Recovery Range 80% – 95%85% – 105%
Precision (Intra-day RSD, n=6) < 6.5%< 15.0%
Matrix Effect (Ion Suppression) Low (< 15%)Moderate (15% - 30%)
Cephalexin Specific Recovery > 85%~ 75 - 80%

Data Interpretation: While p-QuEChERS provides a highly efficient, high-throughput alternative with excellent overall recoveries, SPE remains the gold standard when ultra-trace limits of quantitation (down to 0.06 µg/kg) are strictly required for regulatory compliance[2][5].

Troubleshooting & Critical Parameters

  • Low Recovery of Early Eluting Cephalosporins (e.g., Cephalexin, Cefazolin):

    • Cause: Breakthrough during SPE loading.

    • Solution: Ensure the sample extract is diluted with water so that the organic solvent concentration is strictly below 5% before loading onto the polymeric cartridge.

  • Severe Signal Suppression in MS:

    • Cause: Co-eluting phospholipids from the animal tissue matrix.

    • Solution: If using QuEChERS, ensure the d-SPE step includes sufficient C18 sorbent. Alternatively, switch to the Polymeric SPE protocol, which provides a more rigorous wash step.

  • Analyte Degradation (Missing Peaks):

    • Cause: Thermal degradation of the β-lactam ring during nitrogen evaporation.

    • Solution: Strictly monitor the water bath temperature during evaporation. It must not exceed 35°C. Evaporate only until just dry; prolonged exposure of the dry residue to gas flow accelerates degradation.

References

1.[1] "Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin." MDPI.[Link] 2.[3] "Improving the QuEChERS Liquid/Liquid Extraction of Analytes With Widely Varying Physicochemical Properties: Example of 201 Veterinary Drugs in Milk." Scilit.[Link] 3.[5] "Simultaneous determination of 22 cephalosporins drug residues in pork muscle using liquid chromatography-tandem mass spectrometry." PubMed. [Link] 4.[2] "Quechers methodologies as an alternative to solid phase extraction (SPE) for the determination and characterization of residues of cephalosporins in beef muscle using LC-MS/MS." PubMed.[Link] 5.[4] "Residue analysis of 15 penicillins and cephalosporins in bovine muscle, kidney and milk by liquid chromatography–tandem mass spectrometry." ResearchGate.[Link]

Sources

Application

Application Note: Developing Sustained-Release Formulations of Cephapirin Benzathine

Executive Summary & Rationale Cephapirin Benzathine is a first-generation cephalosporin commonly utilized in veterinary medicine, specifically for Dry Cow Therapy (DCT) . Unlike its sodium salt counterpart—which is highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Cephapirin Benzathine is a first-generation cephalosporin commonly utilized in veterinary medicine, specifically for Dry Cow Therapy (DCT) . Unlike its sodium salt counterpart—which is highly water-soluble and rapidly eliminated—the benzathine salt exhibits extremely low aqueous solubility. This physicochemical property is the cornerstone of its sustained-release mechanism, allowing therapeutic concentrations to persist in the udder for 3–4 weeks during the dry period.

This guide details the development of a lipophilic suspension (organogel) formulation. The critical quality attributes (CQAs) for this application are resuspendability , syringeability , and controlled dissolution .

Pre-Formulation Characterization

Before formulation, the Active Pharmaceutical Ingredient (API) must undergo rigorous physical characterization to ensure batch-to-batch consistency.

Solubility Profile (Thermodynamic)

The release rate is governed by the dissolution of the benzathine salt.

  • Water: Practically insoluble (< 0.1 mg/mL).

  • Ethanol: Freely soluble (Use for assay sample preparation).[1]

  • 0.1 N HCl: Soluble.[1][2][3]

  • Peanut/Sesame Oil: Insoluble (Forms a suspension).

Particle Size Engineering (Critical)

Directive: The API must be micronized. Large crystals lead to rapid sedimentation (caking) and nozzle blockage during administration.

  • Target Size (d90): < 20 µm.

  • Method: Air Jet Milling.

  • Validation: Laser Diffraction (Malvern Mastersizer). Note: Disperse in n-heptane to prevent dissolution during measurement.

Formulation Protocol: The Aluminum Monostearate Organogel

The industry standard vehicle for long-acting intramammary infusions is a vegetable oil thickened with Aluminum Monostearate (AlMS). This creates a thixotropic gel that prevents sedimentation but shears thin during injection.

Materials Required
ComponentFunctionConcentration (% w/v)Grade
Cephapirin Benzathine Active3.0% (300 mg/10mL)Micronized, Sterile
Aluminum Monostearate Gelling Agent1.5% – 3.0%USP/NF
Peanut Oil (Refined) Vehicleq.s. to 100%Super-Refined, Low Moisture
Step-by-Step Manufacturing Protocol (Aseptic Process)

Note: Terminal sterilization (autoclaving) often degrades Cephapirin. The entire process below must be conducted in an ISO 5 (Class 100) environment using sterile ingredients.

Phase A: Vehicle Preparation (The "Hot Melt" Step)

Context: AlMS does not gel oil at room temperature. It requires a specific thermal cycle to unravel the fatty acid chains and form a matrix.

  • Charging: Load Peanut Oil into a jacketed stainless steel vessel. Start agitation (Anchor stirrer, 50 RPM).

  • Dispersion: Slowly add Aluminum Monostearate powder. Ensure no clumps form.

  • Gelation Cycle:

    • Heat to 150°C at a rate of 2°C/min.

    • Hold at 150°C for 60 minutes . (The mixture will turn from cloudy to clear/translucent).

    • Critical Step: Rapidly cool to 40°C using a chilled water jacket. Rapid cooling locks in the gel structure.

  • Sterilization: Filter the hot oil (while still fluid at ~60-70°C) through a 0.22 µm hydrophobic cartridge filter into the sterile compounding vessel.

Phase B: Compounding
  • Addition: Into the sterile, cooled gel (25°C), slowly add the sterile micronized Cephapirin Benzathine.

  • Homogenization: Use a high-shear mixer (e.g., Silverson) at 3000 RPM for 15 minutes.

    • Goal: Break agglomerates, not particles.

  • De-aeration: Apply vacuum (-0.8 bar) for 20 minutes to remove entrapped air bubbles which can affect dosing accuracy.

Process Visualization

The following diagram illustrates the critical aseptic workflow and the thermal cycle required for the vehicle.

ManufacturingWorkflow RawOil Refined Peanut Oil Heating Thermal Gelation (150°C, 1 hr) RawOil->Heating AlMS Aluminum Monostearate AlMS->Heating Cooling Rapid Cooling (to 40°C) Heating->Cooling Gel Structure Formation SterileFilter Sterile Filtration (0.22 µm) Cooling->SterileFilter Compounding Aseptic Homogenization (High Shear) SterileFilter->Compounding Sterile Vehicle API Cephapirin Benzathine (Micronized) API->Compounding Aseptic Addition Filling Syringe Filling (10mL) Compounding->Filling

Caption: Aseptic manufacturing workflow highlighting the critical thermal gelation step for the oil vehicle.

Analytical Quality Control

Standard aqueous methods fail for oil-based suspensions. Use these modified protocols.

HPLC Assay (Potency)

Challenge: Extracting the drug from the oil matrix.

  • Extraction Solvent: n-Heptane (to dissolve oil) + Extraction Buffer (to dissolve API).

  • Protocol:

    • Disperse 1.0 g of formulation in 10 mL n-Heptane.

    • Add 10 mL Extraction Buffer (1% Acetic Acid in Water).

    • Vortex 5 mins, Centrifuge 3000 RPM.

    • Inject the bottom aqueous layer .

  • Chromatographic Conditions (USP Modified):

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: 0.1M Potassium Acetate (pH 5.0) : Acetonitrile (85:15).

    • Detection: UV @ 260 nm.

In Vitro Dissolution (Release Testing)

Since the product is for the udder (a lipid-rich environment), a surfactant-driven method is required to simulate release.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Medium: 900 mL Phosphate Buffer pH 7.4 + 1.0% Sodium Lauryl Sulfate (SLS) .

  • Speed: 75 RPM.

  • Sampling: 1, 4, 8, 24 hours.

  • Acceptance Criteria: Sustained release profile (e.g., <30% at 1h, >80% at 24h).

Release Mechanism Dynamics

Understanding how the drug leaves the formulation is vital for troubleshooting.

ReleaseMechanism Depot Oil Depot (Intramammary) Interface Oil-Water Interface Depot->Interface Particle Diffusion Dissolution Salt Dissociation (Benzathine -> Cephapirin) Interface->Dissolution Wetting Absorption Systemic/Local Absorption Dissolution->Absorption Free Drug

Caption: The rate-limiting step is the wetting and dissociation of the benzathine salt at the oil-tissue interface.

References

  • USP Monographs: Cephapirin Benzathine. United States Pharmacopeia. Available at: [Link] (Accessed via drugfuture.com snippet).

  • Li, M. et al. (2023). "Evaluating the solubility of compounds intended for intramammary infusion." bioRxiv. Available at: [Link]

  • Boehringer Ingelheim Animal Health. "Cefa-Dri® (Cephapirin benzathine) Product Label." Drugs.com. Available at: [Link]

  • FIP/AAPS Joint Workshop Report. "Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms." AAPS PharmSciTech. Available at: [Link]

Sources

Method

In vitro susceptibility testing methods for cephapirin against pathogens

Target Analytes: Mastitis-causing Pathogens (Staphylococcus aureus, Streptococcus agalactiae, Escherichia coli) Drug Class: First-Generation Cephalosporin Primary Application: Veterinary Medicine (Intramammary Infusion)[...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analytes: Mastitis-causing Pathogens (Staphylococcus aureus, Streptococcus agalactiae, Escherichia coli) Drug Class: First-Generation Cephalosporin Primary Application: Veterinary Medicine (Intramammary Infusion)[1]

Introduction & Mechanism of Action

Cephapirin is a first-generation cephalosporin antibiotic primarily utilized in veterinary medicine for the treatment of bovine mastitis. Like other


-lactams, its bactericidal activity stems from the inhibition of cell wall synthesis.[2][3][4][5]
Mechanism of Action (MoA)

Cephapirin acts as a structural analogue of the D-alanyl-D-alanine terminus of the peptidoglycan precursor.[5] It covalently binds to Penicillin-Binding Proteins (PBPs) —specifically transpeptidases—within the bacterial cell membrane. This binding event blocks the cross-linking of peptidoglycan chains, leading to cell wall instability and subsequent osmotic lysis.[2][3]

Spectrum of Activity[2][5][6]
  • Primary Targets: Gram-positive cocci, including penicillinase-producing Staphylococcus aureus and Streptococcus agalactiae.[6]

  • Secondary Targets: Select Gram-negative aerobic bacilli (e.g., Escherichia coli, Klebsiella spp.), though resistance in these groups is increasingly common due to extended-spectrum

    
    -lactamases (ESBLs).
    

MoA cluster_bact Bacterial Cell Membrane Cephapirin Cephapirin (Beta-Lactam Ring) PBP Penicillin-Binding Proteins (PBPs) Cephapirin->PBP Acylation Transpeptidation Transpeptidation (Cross-linking) PBP->Transpeptidation Inhibits CellWall Peptidoglycan Integrity Transpeptidation->CellWall Prevents Maturation Lysis Bacterial Lysis CellWall->Lysis Osmotic Failure

Figure 1: Mechanism of Action pathway for Cephapirin-induced bacterial lysis.

Pre-Analytical Considerations & Standards

Critical Note on Surrogate Testing: According to CLSI VET01 and drug label indications (e.g., ToDAY®), the Cephalothin (30 µg) disk is the standard surrogate marker used to predict in vitro susceptibility to Cephapirin. However, for precise Minimum Inhibitory Concentration (MIC) determinations in research settings, Cephapirin powder should be used directly.

Reagent Preparation
  • Cephapirin Sodium Stock Solution:

    • Solvent: Phosphate Buffer (pH 6.0) or Sterile Distilled Water.

    • Solubility: Highly soluble in water (>100 mg/mL).

    • Storage: Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.

  • Culture Media:

    • Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7]

      • Why Cation Adjustment? Physiological levels of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) are critical. While this affects aminoglycosides most severely, standardizing cations ensures consistent growth kinetics for all drug classes.

    • Agar: Mueller-Hinton Agar (MHA). Supplement with 5% sheep blood for Streptococcus spp.

Inoculum Preparation

Standardization is the single most critical variable.

  • Method: Direct Colony Suspension (preferred for Staphylococci/Streptococci) to avoid phenotypic lag.

  • Target Density: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Verification: Use a photometric device rather than visual comparison for higher accuracy.

Protocol A: Broth Microdilution (Quantitative)

This method determines the MIC, providing a quantitative measure of potency.

Experimental Workflow
  • Plate Preparation:

    • Prepare 2-fold serial dilutions of Cephapirin in CAMHB.

    • Typical Test Range: 0.12 µg/mL to 64 µg/mL.

    • Dispense 50 µL (for 2x inoculum) or 100 µL (for 1x inoculum) into 96-well polystyrene plates.

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

    • Inoculate wells to achieve a final concentration of

      
       CFU/mL.
      
    • Self-Validation: Always include a Growth Control (no drug) and Sterility Control (no bacteria).

  • Incubation:

    • Time: 16–20 hours (20–24 hours for Streptococci).

    • Temp: 35°C ± 2°C (ambient air).

  • Reading:

    • Determine the lowest concentration that completely inhibits visible growth.

    • Note on Haze: Beta-lactams may produce a faint "haze" or trailing endpoint. Read the "button" of growth; ignore faint turbidity.

BMD_Workflow Stock Stock Prep (Cephapirin Na) Dilution Serial Dilution (CAMHB) Stock->Dilution Plate 96-Well Plate (5x10^5 CFU/mL) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubate Incubation 35°C, 16-24h Plate->Incubate Read Read MIC (No Visible Growth) Incubate->Read

Figure 2: Broth Microdilution (BMD) workflow for MIC determination.

Protocol B: Disk Diffusion (Qualitative)

Used for routine screening in clinical veterinary labs.

Experimental Workflow
  • Lawn Preparation:

    • Dip a sterile cotton swab into the 0.5 McFarland suspension.

    • Streak the entire surface of a dry MHA plate three times, rotating 60° each time to ensure a uniform lawn.

  • Disk Application:

    • Apply Cephalothin (30 µg) disk.[6]

    • Why Cephalothin? It is the CLSI-designated class representative for first-generation cephalosporins (including Cephapirin) for non-urinary isolates.

  • Incubation:

    • Invert plates and incubate at 35°C for 16–18 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (ZOI) to the nearest millimeter.

    • Reflected Light: Read from the back of the plate against a black background.

Data Interpretation & Quality Control

Interpretation relies on CLSI VET01/VET08 standards.[8] Note: Breakpoints below are based on the Cephalothin surrogate as per standard veterinary practice.

Quality Control (QC) Ranges

To validate the system, run these strains concurrently with test samples. If QC strains fall outside these ranges, patient/sample results are invalid.

OrganismATCC StrainDisk Diffusion (Zone: mm)MIC Range (µg/mL)
S. aureus29213N/A0.12 – 0.5
S. aureus2592329 – 37N/A
E. coli2592215 – 214 – 16
E. faecalis29212N/A>32 (Resistant Check)
Interpretive Criteria (Bovine Mastitis)

Consult the most recent CLSI VET08 Supplement for official regulatory breakpoints.

  • Susceptible (S): High probability of therapeutic success.

  • Intermediate (I): Uncertain effect; implies efficacy only at high concentrations or sites of drug concentration (e.g., urine).

  • Resistant (R): High probability of therapeutic failure.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Skipped Wells (Growth in high conc, no growth in low)Contamination or Pipetting ErrorDiscard results. Retest. Ensure tips are changed between dilutions.
Trailing Growth (Faint haze)Beta-lactam phenomenonIgnore faint haze. Read the distinct button/pellet as the endpoint.
Small Zones / High MICs (QC) Inoculum too heavyVerify 0.5 McFarland with a turbidity meter. Do not eyeball.
Large Zones / Low MICs (QC) Inoculum too lightEnsure colonies are fresh (18-24h) and suspension is vortexed well.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[8][9] Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; 5th Edition (VET01).[8][10]

    • Source: [8]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[8][9] Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; 4th Edition Supplement (VET08).[8][11]

    • Source: [8][12]

  • Boehringer Ingelheim Animal Health. (2024). ToDAY® (cephapirin sodium) Intramammary Infusion Product Label.[6]

    • Source:

  • Papich, M. G., & Lindeman, C. (2018). Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision.[12] Journal of Veterinary Diagnostic Investigation.

    • Source:

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 44192, Cephapirin.

    • Source:

Sources

Application

Advanced Strategies for Trace Analysis of Veterinary Drug Residues in Animal Matrices

Topic: Advanced Solid-Phase Extraction (SPE) Strategies for Veterinary Drug Residues Content Type: Technical Application Note & Protocol Guide Audience: Analytical Chemists, toxicologists, and Regulatory Scientists Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Solid-Phase Extraction (SPE) Strategies for Veterinary Drug Residues Content Type: Technical Application Note & Protocol Guide Audience: Analytical Chemists, toxicologists, and Regulatory Scientists

Executive Summary: The Precision Imperative

In the regulatory landscape of veterinary drug development and food safety, the margin for error is vanishing. With Maximum Residue Limits (MRLs) for substances like chloramphenicol and beta-agonists dropping to sub-ppb levels (e.g., 0.3 ppb for chloramphenicol in the EU), traditional Liquid-Liquid Extraction (LLE) often fails due to emulsion formation and lack of selectivity.

This guide details high-performance Solid-Phase Extraction (SPE) workflows designed to overcome the "Dirty Matrix" problem—specifically targeting high-protein (muscle/tissue) and high-salt (urine) matrices. We move beyond generic protocols to explore Mixed-Mode Ion Exchange and Polymeric Reversed-Phase mechanisms that ensure self-validating, reproducible recovery.

Strategic Sorbent Selection: The Chemistry of Retention

The success of an SPE extraction is determined before the sample is even touched—it happens during sorbent selection. The choice must be dictated by the pKa of the analyte and the nature of the matrix interferences .

Decision Logic for Sorbent Selection

Do not default to C18. Modern polymeric sorbents (HLB) and Mixed-Mode phases offer superior cleanup by allowing aggressive wash steps that C18 cannot withstand.

SorbentSelection Start Start: Analyte Properties Q1 Is the Analyte Ionizable? Start->Q1 Neutral Neutral / Weakly Ionizable Q1->Neutral No Ionizable Ionizable (Acid or Base) Q1->Ionizable Yes HLB Polymeric HLB (Hydrophilic-Lipophilic Balance) Generic Screening Neutral->HLB Use Reverse Phase Q2 Analyte Character? Ionizable->Q2 Acid Acidic (pKa < 5) Q2->Acid Anionic at high pH Base Basic (pKa > 8) Q2->Base Cationic at low pH Acid->HLB Screening only MAX Mixed-Mode Anion Exchange (MAX) (Retains Acids) Acid->MAX Selectivity Required Base->HLB Screening only MCX Mixed-Mode Cation Exchange (MCX) (Retains Bases) Base->MCX Selectivity Required

Figure 1: Decision tree for selecting SPE sorbents based on analyte pKa and ionization state. HLB is preferred for multi-residue screening; Mixed-Mode (MAX/MCX) is essential for targeted trace analysis.

Protocol A: Multi-Class Antibiotic Screening in Muscle Tissue

Target: Sulfonamides, Tetracyclines, Fluoroquinolones, Macrolides. Matrix: Porcine/Bovine Muscle.[1][2] Mechanism: Polymeric Hydrophilic-Lipophilic Balance (HLB).

The Challenge

Muscle tissue is high in phospholipids and proteins. Traditional silica-based C18 pores clog easily and de-wet if they dry out. We use a Polymeric HLB sorbent which remains wetted and interacts via both hydrophobic and polar mechanisms, capturing a wide range of polarities.

Step-by-Step Methodology
StepActionMechanistic Rationale
1. Pre-treatment Homogenize 2g tissue with 10mL EDTA-Mcllvaine Buffer (pH 4.0) . Vortex and centrifuge.EDTA chelates metal ions that bind Tetracyclines. Acidic pH precipitates proteins and stabilizes chemically unstable drugs.
2. Conditioning Condition cartridge (60mg/3mL HLB) with 3mL Methanol, then 3mL Water.Solvates the polymer chains to ensure maximum surface area interaction.
3. Loading Load supernatant at <1 mL/min.Slow flow rate allows sufficient mass transfer kinetics for analytes to interact with the sorbent bed.
4. Wash 1 3mL 5% Methanol in Water.Removes salts, sugars, and highly polar proteins without eluting the drugs.
5. Drying Apply high vacuum for 5 minutes.CRITICAL: Removes residual water which can interfere with the elution solvent or LC-MS/MS injection.
6. Elution 3mL Methanol (or Acetonitrile).Disrupts hydrophobic interactions, releasing the antibiotics.
7. Reconstitution Evaporate to dryness (N2 stream, 40°C). Reconstitute in initial mobile phase.Concentrates the sample (enrichment factor) and matches the solvent to the LC starting conditions to prevent peak broadening.

Protocol B: Targeted Beta-Agonist Analysis in Urine

Target: Clenbuterol, Salbutamol, Ractopamine. Matrix: Bovine Urine.[3] Mechanism: Mixed-Mode Cation Exchange (MCX).

The "Lock and Key" Mechanism

This is a self-validating protocol. By manipulating pH, we "lock" the analyte onto the sorbent using ionic charges, allowing us to wash the column with 100% organic solvent (removing all neutrals/fats) before "unlocking" the analyte for elution.

MCX_Mechanism Step1 LOAD (pH < pKa) Analyte (+) Sorbent (-) Step2 WASH 1 (Aqueous) Removes Salts/Proteins Step1->Step2 Ionic Bond Formed Step3 WASH 2 (100% MeOH) Removes Neutrals/Fats Analyte stays LOCKED Step2->Step3 Hydrophobic Wash Step4 ELUTE (pH > pKa) 5% NH4OH in MeOH Analyte Neutralized -> Releases Step3->Step4 Break Ionic Bond

Figure 2: The "Lock and Key" mechanism of Mixed-Mode Cation Exchange (MCX). The 100% Methanol wash (Step 3) provides superior cleanup by removing matrix interferences that would co-elute in standard Reverse Phase methods.

Step-by-Step Methodology
  • Hydrolysis (Optional): If analyzing total residues (conjugated metabolites), incubate urine with β-glucuronidase/arylsulfatase at 37°C for 2 hours.

  • pH Adjustment (The Lock): Adjust urine pH to 2.0 - 3.0 using H3PO4.

    • Why? Beta-agonists are bases (pKa ~9). At pH 2, they are fully protonated (positively charged) and will bind to the sulfonate groups (negatively charged) on the MCX sorbent.

  • Conditioning: 2mL MeOH, then 2mL Water (pH 2).

  • Loading: Load pH-adjusted urine.[4]

  • Wash 1 (Aqueous): 2mL 0.1M HCl. Removes proteins and polar interferences.

  • Wash 2 (Organic - The Magic Step): 2mL 100% Methanol .

    • Why? Because the analyte is ionically locked, methanol will NOT elute it. However, methanol will wash away neutral fats, lipids, and non-basic interferences.

  • Elution (The Unlock): 2mL 5% Ammonium Hydroxide (NH4OH) in Methanol .

    • Why? The high pH (approx 11-12) deprotonates the beta-agonist, neutralizing its charge. The ionic bond breaks, and the organic solvent releases the now-neutral molecule.[5]

Troubleshooting & Validation: Ensuring Data Integrity

Matrix Effects (Ion Suppression)

Even with SPE, "invisible" matrix components can suppress ionization in LC-MS/MS.

  • Diagnosis: Post-column infusion. Inject a blank matrix extract while continuously infusing the analyte. A dip in the baseline indicates suppression.

  • Solution: If suppression >20%, switch from HLB to Mixed-Mode (Protocol B) to perform the aggressive organic wash (Step 6 above).

Self-Validating Recovery Check

To distinguish between Extraction Loss and Matrix Suppression :

  • Set A (Pre-Spike): Spike sample before SPE.

  • Set B (Post-Spike): Spike blank extract after SPE.

  • Set C (Neat Standard): Standard in pure solvent.

  • Recovery (%) = (Area A / Area B) × 100

  • Matrix Effect (%) = ((Area B / Area C) - 1) × 100

Quantitative Summary Table
ParameterProtocol A (HLB - Muscle)Protocol B (MCX - Urine)
Primary Interaction Hydrophobic & Polar (Dipole-Dipole)Electrostatic (Ionic) & Hydrophobic
Sample pH Neutral / Slightly Acidic (pH 4-7)Acidic (pH < 3)
Critical Wash Step 5% Methanol (Gentle)100% Methanol (Aggressive)
Elution Solvent 100% Methanol5% NH4OH in Methanol
Target Analytes Tetracyclines, Sulfonamides, MacrolidesBeta-Agonists, Cathinones, Basic Drugs
Typical Recovery 70 - 95%85 - 105%
Cleanliness Moderate (Some phospholipids remain)High (Neutrals/Acids removed)

References

  • USDA Food Safety and Inspection Service (FSIS). (2022).[6] CLG-MRM3.0: Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS. [Link]

  • European Union Reference Laboratories (EURL). (2021). Guidance on validation of analytical methods for residues of pharmacologically active substances. [Link]

  • Agilent Technologies. (2011).[7] Improved SPE for the Analysis of Beta-Agonist Residues from Animal Tissue using Bond Elut Plexa PCX. [Link]

  • Waters Corporation. (2020). Oasis HLB Cartridge for Generic Extraction of Veterinary Drugs. [Link]

  • Freitas, A., et al. (2017). Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. International Journal of Analytical Chemistry.[8] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low recovery rates in cephapirin residue analysis

Topic: Troubleshooting Low Recovery Rates in Cephapirin Residue Analysis Status: Active | Version: 3.1 | Last Updated: March 2026 Introduction: The "Phantom" Analyte Welcome to the technical support hub for beta-lactam r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Recovery Rates in Cephapirin Residue Analysis

Status: Active | Version: 3.1 | Last Updated: March 2026

Introduction: The "Phantom" Analyte

Welcome to the technical support hub for beta-lactam residue analysis. If you are experiencing low recovery rates (<60%) or high variability (RSD >15%) for Cephapirin (CEPH), you are likely fighting two adversaries: chemical instability and metabolic conversion .

Cephapirin is a first-generation cephalosporin with a fragile beta-lactam ring. Unlike stable small molecules, it actively degrades during sample preparation. Furthermore, in biological matrices (bovine milk, plasma, tissues), it rapidly deacetylates into Desacetylcephapirin (DAC) . If your method only targets the parent compound without stabilizing the matrix or monitoring the metabolite, your "recovery loss" is actually a chemical conversion.

This guide provides a root-cause analysis and a self-validating protocol to restore analytical integrity.

Part 1: Diagnostic Workflow

Before altering your chemistry, visualize your failure points. Use this logic tree to isolate the stage where recovery is lost.

Cephapirin_Troubleshooting Start Low Cephapirin Recovery (<60%) Check_DAC Are you monitoring Desacetylcephapirin (DAC)? Start->Check_DAC DAC_No NO Check_DAC->DAC_No DAC_Yes YES Check_DAC->DAC_Yes Action_Monitor Action: Add DAC MRM transition. Parent converts to DAC in matrix. DAC_No->Action_Monitor Check_IS Internal Standard (IS) Response? DAC_Yes->Check_IS IS_Low IS Recovery also Low Check_IS->IS_Low IS_High IS Recovery Normal, Analyte Low Check_IS->IS_High Check_pH Check pH during Extraction IS_Low->Check_pH Issue_Degradation Issue: Pre-Extraction Degradation or Methanolysis IS_High->Issue_Degradation Issue_Extract Issue: Extraction/SPE Failure Action_Solvent Action: Check Solvents. Methanol causes ring opening. Switch to Acetonitrile. Issue_Degradation->Action_Solvent pH_Bad pH > 7.5 or < 3.0 Check_pH->pH_Bad pH_Good pH 4.0 - 6.0 Check_pH->pH_Good Action_Buffer Action: Buffer with Citrate/Acetate. Beta-lactam ring opens at high pH. pH_Bad->Action_Buffer pH_Good->Issue_Extract

Caption: Decision tree for isolating the root cause of low cephapirin recovery, distinguishing between extraction loss and chemical degradation.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: The "Disappearing" Analyte (Metabolic Conversion)

Q: My spike recovery in solvent is 95%, but in plasma/milk it drops to 40%. Why?

A: You are likely witnessing the enzymatic conversion of Cephapirin to Desacetylcephapirin (DAC) by endogenous esterases in the matrix.

  • Mechanism: The acetyl group at the C-3 position is hydrolyzed. This happens rapidly in bovine milk and blood.

  • The Fix:

    • Monitor Both: Your LC-MS/MS method must include transitions for DAC (m/z ~396 for parent, depending on ionization). Regulatory bodies (FDA/EMA) often require the sum of residues.

    • Inhibit Enzymes: If you must measure parent Cephapirin only, you must inhibit esterase activity immediately upon sampling. Add sodium fluoride or immediate deproteinization with ice-cold acetonitrile.

Issue 2: Solvent Selection (Methanolysis)

Q: I am using Methanol for protein precipitation. Is this a problem?

A: Yes. Stop using Methanol immediately.

  • Mechanism: In the presence of trace metal ions or specific pH conditions, methanol can attack the beta-lactam ring (methanolysis), opening it and rendering the antibiotic undetectable by your specific MRM transitions.

  • The Fix: Switch to Acetonitrile (ACN) for protein precipitation and extraction. ACN is aprotic and does not participate in nucleophilic attack on the beta-lactam ring as aggressively as alcohols.

Issue 3: pH Stability

Q: I am using a standard SPE protocol (pH 8 elution). Where is my analyte?

A: You hydrolyzed it.

  • Mechanism: Cephalosporins are susceptible to alkaline hydrolysis. At pH > 8.0, the beta-lactam ring opens irreversibly. Conversely, at very low pH (< 2.0), the side chains may degrade.

  • The Fix: Maintain all buffers and eluents between pH 4.5 and 6.0 .

    • Extraction: Use Phosphate or Citrate buffer at pH 5.0.

    • Elution: If using SPE, elute with ACN:Water mixtures, not high pH ammonia solutions.

Part 3: Validated Experimental Protocol

This protocol is designed to minimize degradation and maximize extraction efficiency.

Materials
  • Internal Standard: Cephapirin-d5 (Essential for correcting matrix effects).

  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Buffer: 0.1M Phosphate Buffer (pH 4.5).

  • SPE Cartridge: HLB (Hydrophilic-Lipophilic Balance) - 60mg/3cc.

Step-by-Step Methodology
StepActionScientific Rationale
1. Preparation Spiking ISAdd Cephapirin-d5 to 2 mL of milk/plasma sample. Vortex 30s. Rationale: Corrects for volumetric errors and ionization suppression.
2. Deproteinization PrecipitationAdd 8 mL Ice-Cold Acetonitrile . Vortex 1 min. Centrifuge at 4000g (4°C) for 10 min. Rationale: ACN precipitates proteins without degrading the beta-lactam ring. Cold temp slows esterase activity.
3. Conditioning EvaporationTransfer supernatant. Evaporate ACN under Nitrogen at <40°C to ~1 mL aqueous residue. Rationale: High heat (>45°C) degrades cephapirin.
4. Dilution BufferingAdd 4 mL 0.1M Phosphate Buffer (pH 4.5) to the residue. Rationale: Adjusts pH to stability optimum for SPE loading.
5. Solid Phase Extraction LoadingLoad sample onto conditioned HLB cartridge (1 mL/min). Rationale: HLB retains polar metabolites (DAC) better than C18.
6. Wash CleanupWash with 2 mL 5% Methanol in Water. Rationale: Removes salts/sugars. Low % MeOH minimizes ring opening risk.
7. Elution RecoveryElute with 3 mL Acetonitrile . Rationale: Aprotic solvent ensures stability.
8. Analysis LC-MS/MSEvaporate, reconstitute in Mobile Phase A (0.1% Formic Acid), inject.

Part 4: Data Visualization (Stability Profile)

The following table illustrates the stability of Cephapirin in different conditions, highlighting the critical nature of pH and solvent choice.

ConditionT = 0 hrT = 4 hrT = 24 hrStatus
pH 5.0 (Buffer) 100%98%92%Stable
pH 8.5 (Alkaline) 100%65%10%Critical Failure
Methanol (Room Temp) 100%88%75%Degradation Risk
Acetonitrile (Cold) 100%99%97%Optimal

Part 5: Analytical Workflow Diagram

This diagram details the optimized sample preparation path to ensure high recovery.

Cephapirin_Workflow Sample Sample (Milk/Plasma) + Cephapirin-d5 (IS) PPT Protein Precipitation (ACN, 4°C) Sample->PPT Denature Enzymes Evap N2 Evaporation (<40°C) PPT->Evap Remove Solvent Buffer Reconstitution Phosphate Buffer pH 4.5 Evap->Buffer Stabilize pH SPE SPE Cleanup (HLB Cartridge) Buffer->SPE Concentrate LCMS LC-MS/MS Analysis Monitor CEPH + DAC SPE->LCMS Quantify

Caption: Optimized analytical workflow utilizing cold acetonitrile precipitation and pH-controlled SPE to prevent degradation.

References

  • Moats, W. A., et al. (2000).[1] Conversion of Cephapirin to Deacetylcephapirin in Milk and Tissues of Treated Animals.[1][2] Journal of Agricultural and Food Chemistry. [Link]

  • Heller, D. N., et al. (2000).[3] Identification of Cephapirin Metabolites and Degradants in Bovine Milk by Electrospray Ionization-Ion Trap Tandem Mass Spectrometry.[3] Journal of Agricultural and Food Chemistry. [Link]

  • Wang, J., et al. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLOS ONE. [Link]

  • Tyczkowska, K., et al. (1991). Liquid chromatographic determination of cephapirin residues in milk. Journal of AOAC International. [Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Milk Samples

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges of matrix effects in the Liquid Chromatography-Mass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges of matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of milk samples. Milk's complex composition, rich in proteins, lipids, salts, and sugars, presents a significant hurdle to achieving accurate and reproducible quantification of target analytes.[1][2][3] This resource provides in-depth troubleshooting advice and practical, step-by-step protocols to mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they particularly problematic in milk samples?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, sensitivity, and reproducibility of your quantitative analysis.[3][4]

Milk is an especially challenging matrix due to its high concentration of various components:

  • Proteins: Primarily caseins and whey proteins, which can precipitate and foul the LC column and MS ion source.[5][6]

  • Lipids (Fats): Can cause significant ion suppression and contaminate the analytical system.[7]

  • Lactose and other sugars: These polar molecules can also interfere with the ionization of target analytes.[1]

  • Salts and Minerals: Can lead to adduct formation and signal instability.[2]

These components can co-elute with analytes of interest, competing for ionization in the MS source, which is a primary cause of matrix effects.[3][4]

Q2: I'm observing poor recovery and inconsistent results for my analyte in milk. Could this be due to matrix effects, and how can I confirm this?

A2: Yes, poor recovery and inconsistent results are classic symptoms of significant matrix effects. To confirm and quantify the extent of these effects, you can perform a post-extraction spike experiment .[7][8]

This method compares the signal response of an analyte in a clean solvent to its response when spiked into a blank milk matrix extract.[7][8] A significant difference between the two indicates the presence of ion suppression or enhancement.

Another valuable qualitative technique is the post-column infusion experiment .[7][9] This involves continuously infusing a standard solution of your analyte into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal of your analyte correspond to regions of ion suppression, helping you identify problematic areas in your chromatogram.[9][10]

Q3: What are the primary strategies for minimizing matrix effects in milk sample analysis?

A3: The strategies can be broadly categorized into three areas:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[4] This is the most critical step.

  • Chromatographic Optimization: Fine-tuning your LC method to separate your analyte from co-eluting matrix components.[4][11]

  • Compensation using Internal Standards: Using an appropriate internal standard to correct for signal variability caused by matrix effects.[4][12]

A combination of these strategies often yields the best results.

Troubleshooting Guides & Detailed Protocols

Issue 1: Significant Ion Suppression and Low Analyte Recovery

Cause: Inadequate removal of proteins and lipids, the primary culprits of ion suppression in milk analysis.

Troubleshooting Workflow:

Start Start: Ion Suppression Observed PPT Implement Protein Precipitation (PPT) Start->PPT Initial Step SPE Add Solid-Phase Extraction (SPE) Cleanup PPT->SPE If suppression persists QuEChERS Consider QuEChERS Method SPE->QuEChERS For broad-spectrum analysis Dilution Evaluate Sample Dilution QuEChERS->Dilution If sensitivity allows IS Use Stable Isotope-Labeled Internal Standard Dilution->IS For compensation End End: Matrix Effect Minimized IS->End

Caption: Troubleshooting workflow for ion suppression.

Solutions & Protocols:

1. Enhance Sample Preparation:

  • Protein Precipitation (PPT): This is a fundamental first step. Acetonitrile is a common and effective precipitating agent.[13] For a more robust precipitation, a mixture of solvents can be employed.[14]

    • Protocol: Basic Protein Precipitation

      • To 1 mL of milk sample in a centrifuge tube, add 2-3 mL of cold acetonitrile.[13]

      • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

      • Centrifuge at high speed (e.g., >4000 rpm) for 10-15 minutes to pellet the precipitated proteins.[13]

      • Carefully transfer the supernatant to a clean tube for further processing or direct injection.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT alone by removing a wider range of interferences.[15] For milk, reverse-phase cartridges like C18 are effective at removing fats.[16]

    • Protocol: Pass-Through SPE Cleanup (Post-PPT)

      • Condition a C18 SPE cartridge with methanol followed by water.[17]

      • Load the supernatant from the PPT step onto the cartridge.

      • Collect the eluate, which contains the analyte while lipids are retained on the sorbent. This pass-through approach is well-suited for multi-residue methods.[16]

      • The collected fraction can then be evaporated and reconstituted in a mobile phase-compatible solvent.[18]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, QuEChERS is highly effective for cleaning up milk samples for multi-residue analysis of veterinary drugs and other contaminants.[19][20] It combines salting-out liquid extraction with dispersive SPE (d-SPE) for cleanup.[20]

    • Protocol: QuEChERS for Milk Samples

      • Extraction: Mix 10-15 mL of milk with an equal volume of acetonitrile in a 50 mL centrifuge tube.[21] Add QuEChERS extraction salts (commonly MgSO₄ and NaCl or sodium acetate).[21][22] Shake vigorously and centrifuge.

      • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing a mixture of sorbents. For milk, a combination of PSA (primary secondary amine) to remove sugars and acids, and C18 to remove fats is common.[19][21] Shake and centrifuge.

      • The final supernatant is ready for LC-MS analysis.

Data Summary: Comparison of Sample Preparation Techniques

TechniqueProsConsTypical Recovery
Protein Precipitation Fast, simple, inexpensiveLess effective for lipid removal, may have lower recovery for some analytes60-90%
Solid-Phase Extraction Excellent cleanup, high analyte concentrationMore time-consuming, can be costly70-110%[23][24]
QuEChERS Fast, high throughput, effective for multi-residueMay require optimization for specific analytes>80% for many compounds[21]
Issue 2: My Stable Isotope-Labeled (SIL) Internal Standard Isn't Compensating Correctly

Cause: Even SIL internal standards, the gold standard for compensating for matrix effects, can fail if not implemented correctly.[25]

Troubleshooting Workflow:

Start Start: SIL IS Inaccuracy Coelution Verify Analyte/IS Co-elution Start->Coelution ChromOpt Optimize Chromatography Coelution->ChromOpt If separation observed ('Isotope Effect') Purity Check IS Purity & Concentration ChromOpt->Purity Suppression Assess Extreme Ion Suppression Purity->Suppression Cleanup Improve Sample Cleanup Suppression->Cleanup If suppression is overwhelming End End: Accurate Compensation Cleanup->End

Caption: Troubleshooting inaccurate SIL internal standards.

Solutions & Protocols:

  • Verify Co-elution: The fundamental assumption is that the analyte and its SIL internal standard co-elute and thus experience the same matrix effects. However, due to the "isotope effect," deuterium-labeled standards can sometimes elute slightly earlier than the native analyte on reverse-phase columns.[10]

    • Action: Overlay the chromatograms of the analyte and the SIL-IS. If they are not perfectly co-eluting, the differential matrix effects they experience can lead to quantification errors.[10]

  • Optimize Chromatography: If a chromatographic separation is observed, adjust your LC method. This could involve reducing the gradient slope, changing the mobile phase composition, or trying a different column chemistry to achieve co-elution.[4][11]

  • Check Internal Standard Purity and Concentration: Ensure the SIL-IS is of high purity and free from the unlabeled analyte. Also, an excessively high concentration of the internal standard can cause self-suppression or interfere with the analyte's ionization.[10]

  • Evaluate the Degree of Ion Suppression: In cases of extreme ion suppression, even a co-eluting SIL-IS may not compensate proportionally.[10] If you suspect this, perform a post-column infusion experiment to visualize the extent of the suppression. If your analyte elutes in a region of >80% signal suppression, you must improve your sample cleanup to reduce the concentration of interfering matrix components.[10][26]

Issue 3: I need a simpler method than SPE or QuEChERS, but PPT isn't clean enough.

Cause: The need for a balance between cleanup efficiency and method simplicity.

Solutions & Protocols:

  • Sample Dilution: If your analyte concentration is high enough and your instrument is sufficiently sensitive, simple dilution can be a powerful tool to reduce matrix effects.[7][27] Diluting the sample extract 10-fold or more with the initial mobile phase can significantly lower the concentration of interfering compounds entering the ion source.[7][28]

  • Optimized Protein Precipitation: Experiment with different precipitation solvents or mixtures. For instance, a 75:25 (v/v) mixture of acetone/acetonitrile has been shown to be effective.[14] Adding an acid (e.g., 0.1% formic acid) to the acetonitrile can also improve protein removal.

  • Pass-Through Filtration Plates: Several commercially available products, such as the Ostro Pass-through Sample Preparation Plate, are designed for rapid protein and phospholipid removal. These 96-well plates combine protein precipitation with a filtration step that also retains phospholipids, providing a cleaner extract than PPT alone with minimal additional effort.

    • Protocol: Generic Pass-Through Plate

      • Add 100 µL of milk to a well of the 96-well plate.

      • Add 300-400 µL of acidified acetonitrile.

      • Mix well to precipitate proteins.

      • Apply vacuum or positive pressure to pull the sample through the filtration and phospholipid-retaining sorbent into a collection plate.

      • The resulting extract is ready for evaporation, reconstitution, and analysis.

By systematically addressing sample preparation and thoughtfully applying compensation strategies, you can successfully minimize matrix effects and achieve reliable, accurate, and reproducible results in the LC-MS analysis of milk samples.

References

  • QuEChERS Sample Preparation for LC-MS/MS Determination of Avermectins in Meat and Milk. Waters. [Link]

  • QuEChERS Sample Preparation for LC-MS/MS Determination of Steroid Hormones in Meat and Milk. Waters. [Link]

  • QuEChERS Sample Preparation for LC–MS-MS Determination of Avermectins in Meat and Milk. LCGC International. [Link]

  • Multiresidue LC-MS/MS Screening of Veterinary Drugs in Milk Using the Ostro Pass-through Sample Preparation Plate. Waters Corporation. [Link]

  • Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. PMC. [Link]

  • A High Sensitivity LC/MS/MS Method with QuEChERS Sample Pre-treatment for Analysis of Aflatoxins in Milk Powder. Shimadzu. [Link]

  • Matrix-effect free multi-residue analysis of veterinary drugs in food samples of animal origin by nanoflow liquid chromatography high resolution mass spectrometry. PubMed. [Link]

  • Milk Multi-residue Screening LC-MS-MS Method. FDA. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Milk. Waters Corporation. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Determination of Pesticide Residues in Whole Milk by QuEChERS and LC–MS–MS. LCGC North America. [Link]

  • Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Milk. Waters. [Link]

  • Peptidomic profiling of human milk with LC-MS/MS reveals pH-specific proteolysis of milk proteins. PMC. [Link]

  • Solid-phase extraction followed by liquid chromatography-mass spectrometry for trace determination of beta-lactam antibiotics in bovine milk. PubMed. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]

  • Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry for Trace Determination of β-Lactam Antibiotics in Bovine Milk. ACS Publications. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LC/MS/MS Analysis of Melamine in Liquid Milk and Milk Powder with Bond Elut Plexa PCX. Agilent. [Link]

  • (PDF) Efficient protein precipitation approach driven by design of experiment for rapid lc– ms/ms quantification of β-lactam and quinolone residues in milk. ResearchGate. [Link]

  • Matrix effect in milk samples ( n 0 6): blue bars , relative matrix... ResearchGate. [Link]

  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Request PDF. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Determination of Veterinary Drug Residues in Milk Using Polymeric SPE and UHPLC-MS/MS Analysis. Obrnuta faza. [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]

  • Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • How to remove matrix effect in LC-MS/MS? ResearchGate. [Link]

  • Multiclass Comparative Analysis of Veterinary Drugs, Mycotoxins, and Pesticides in Bovine Milk by Ultrahigh-Performance Liquid Chromatography–Hybrid Quadrupole–Linear Ion Trap Mass Spectrometry. MDPI. [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Quantitation and Identification of Intact Major Milk Proteins for High-Throughput LC-ESI-Q-TOF MS Analyses. PLOS One. [Link]

Sources

Troubleshooting

Optimizing withdrawal periods for cephapirin benzathine in cattle

Technical Support Center: Optimizing Withdrawal Periods for Cephapirin Benzathine in Cattle Executive Summary Current Status: Operational Subject: Cephapirin Benzathine (First-generation Cephalosporin) Application: Intra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Withdrawal Periods for Cephapirin Benzathine in Cattle

Executive Summary

Current Status: Operational Subject: Cephapirin Benzathine (First-generation Cephalosporin) Application: Intramammary infusion (Dry Cow Therapy) Critical Parameter: Residue Depletion & Withdrawal Period (WP) Determination[1][2][3]

This technical guide is designed for researchers and regulatory scientists managing residue depletion studies. It moves beyond basic label instructions to address the mechanistic and statistical challenges of establishing valid withdrawal periods (WP) in compliance with FDA (US) and EMA (EU) standards.

Module 1: Experimental Design & Pharmacokinetics

Q: How do I design a residue depletion study that satisfies VICH GL48 requirements for a long-acting benzathine formulation?

A: The critical challenge with cephapirin benzathine is its lipophilicity and slow-release kinetics in the non-lactating udder.[4] Unlike water-soluble sodium salts, the benzathine salt precipitates at the injection site, creating a depot effect. Your study design must account for this biphasic elimination.

Protocol Strategy:

  • Animal Selection: Enrol cows (n=20 minimum recommended) with projected dry periods matching your target label claim (e.g., 45–60 days).

  • Dosing: Administer the formulation after the final milking of lactation.

    • Critical Control: Ensure complete milk-out before infusion.[4] Residual milk dilutes the oil-based gel, altering the release profile.

  • Sampling Matrix:

    • Tissue: Liver, kidney, muscle, and injection site (udder tissue). The injection site is often the rate-limiting tissue for withdrawal determination.

    • Milk (Post-Calving): Collect colostrum/milk starting at first milking post-calving until residues are < LOQ.

Visualization: Residue Depletion Study Workflow

ResidueDepletion Start Study Initiation Selection Animal Selection (n=20, Dry Period Stratification) Start->Selection Dosing Infusion (Benzathine Salt) @ Dry Off Selection->Dosing Phase1 Dry Period (Depot Formation) Dosing->Phase1 Calving Calving Event Phase1->Calving Variable Duration (30-60 days) Sampling Sampling Phase (Milk: q12h x 14 days) (Tissue: Serial Slaughter) Calving->Sampling Analysis LC-MS/MS Analysis (Parent + Desacetylcephapirin) Sampling->Analysis Stats Statistical Calculation (95/95 Tolerance Limit) Analysis->Stats

Figure 1: Workflow for a regulatory-compliant residue depletion study. Note the critical transition at the "Calving Event" which triggers the sampling phase.

Module 2: Analytical Method Optimization (LC-MS/MS)

Q: We are seeing variable recovery rates in milk samples. How do we optimize the extraction for cephapirin and its metabolite?

A: Cephapirin rapidly metabolizes to desacetylcephapirin , which is microbiologically active and must be monitored. The variability often stems from protein binding in colostrum (high protein content) vs. mature milk.

Troubleshooting Protocol:

IssueRoot CauseTechnical Fix
Low Recovery (<60%) Protein binding entraps analyte.Precipitation: Use Acetonitrile (ACN) at a 2:1 ratio (ACN:Sample) rather than methanol alone. Vortex vigorously for 60s.
High Matrix Effect Phospholipids suppressing ionization.SPE Cleanup: Use a Polymeric Reversed-Phase (e.g., Oasis HLB). Wash Step: Include a 5% Methanol wash to remove lipids before elution.
Desacetyl Peak Tailing pH instability during LC run.Mobile Phase: Use 0.1% Formic Acid in water (A) and ACN (B). Avoid high pH buffers as cephalosporins degrade rapidly in alkaline conditions.

Step-by-Step Extraction Workflow:

  • Aliquot: 1 mL Milk/Colostrum.

  • Precipitation: Add 2 mL cold Acetonitrile. Vortex 1 min. Centrifuge 10,000 x g for 10 min.

  • Dilution: Take supernatant and dilute with Water (to reduce organic content to <10% for SPE loading).

  • SPE Loading: Load onto conditioned HLB cartridge.

  • Wash: 2 mL Water -> 2 mL 5% Methanol.

  • Elution: 3 mL Methanol.

  • Reconstitution: Evaporate N2, reconstitute in Mobile Phase A.

Module 3: Statistical Calculation of Withdrawal Period

Q: How do I calculate the Withdrawal Period (WP) from the raw concentration data?

A: You cannot simply use the time point where the average residue falls below the Maximum Residue Limit (MRL). Regulatory bodies (FDA/EMA) require the 95/95 Tolerance Limit method.

The Logic: The WP is the time point at which we are 95% confident that 99% (FDA) or 95% (EMA) of the population will be below the MRL.[5]

Calculation Steps:

  • Log-Transformation: Transform concentration data (

    
    ) to 
    
    
    
    to linearize the depletion curve.
  • Linear Regression: Fit the model

    
    , where 
    
    
    
    is time.
  • Upper Tolerance Limit (UTL): Calculate the upper bound of the prediction interval.

    
    
    
    • 
      : Predicted concentration from regression.
      
    • 
      : Tolerance factor (based on sample size 
      
      
      
      , confidence level, and percentile).
    • 
      : Standard deviation of residuals.
      
  • Intersection: Find the time

    
     where the 
    
    
    
    intersects the logarithm of the MRL.
  • Rounding: Round up to the next full milking or day.

Visualizing the Decision Logic:

WithdrawalCalc Data Raw Residue Data (Time vs. Conc) Transform Log Transformation ln(Conc) Data->Transform Regression Linear Regression Analysis Transform->Regression LinearityCheck Is Linearity Acceptable? (R² > 0.8) Regression->LinearityCheck CalcUTL Calculate Upper Tolerance Limit (95% Confidence) LinearityCheck->CalcUTL Yes RefineModel Refine Model (Remove outliers / Non-linear fit) LinearityCheck->RefineModel No CompareMRL Determine Time where UTL < MRL CalcUTL->CompareMRL FinalWP Round UP to nearest interval = Withdrawal Period CompareMRL->FinalWP RefineModel->Regression

Figure 2: Statistical decision tree for determining withdrawal periods.

Module 4: Field Troubleshooting & FAQs

Q: A farmer followed the label (30-day dry period) but still had a residue violation at first milking. Why?

A: This is a common "Early Calving" or "Short Dry Period" scenario.

  • Mechanism: Cephapirin benzathine requires a minimum time to release from the oil base and clear via the bloodstream/urine. If the cow calves early (<30 days post-treatment), the depot has not depleted.

  • Correction: The withdrawal period is not fixed from treatment; it is dependent on the calving event.

    • Rule of Thumb: If the dry period is shortened, the milk discard time must be extended.[6] Verify the actual dry period duration in farm records.

Q: Why are we detecting residues in the bulk tank even after observing the withdrawal period?

A: Check for Equipment Contamination .

  • Mechanism: The peanut oil gel base in cephapirin benzathine products is sticky. It adheres to rubber liners and milk claws.

  • Fix: Segregate treated cows. If not possible, milk treated cows last. Wash the system with hot water (>75°C) and detergent immediately after milking treated cows. Residues can leach from rubber into the next batch of milk.

Q: Should we measure parent drug or metabolites?

A: You must measure the sum of cephapirin and desacetylcephapirin .

  • Reasoning: Desacetylcephapirin retains antibacterial activity.[7][8] Regulatory MRLs typically apply to the "sum of residues" or the marker residue which represents the total active load. Ignoring the metabolite will lead to false-negative safety assessments.

References

  • VICH GL48. "Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Marker Residue Depletion Studies to Establish Product Withdrawal Periods." International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. Link

  • Ray, P., et al. (2014). "Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion." PLoS ONE, 9(11): e112347. Link

  • Stockler, R.M., et al. (2009). "Determination of cephapirin and desacetylcephapirin in bovine milk and serum by liquid chromatography-tandem mass spectrometry." Journal of Veterinary Pharmacology and Therapeutics, 32(4). Link

  • Gehring, R., & Smith, G.W. (2006). "An overview of factors affecting the disposition of intramammary preparations used to treat bovine mastitis." Journal of Veterinary Pharmacology and Therapeutics. Link

Sources

Optimization

Technical Support Center: Cephapirin Stability &amp; Sample Preservation

[1] Executive Summary: The Instability Challenge Cephapirin (PIR) is a first-generation cephalosporin widely used in veterinary medicine.[1] For analytical researchers, it presents a significant stability challenge: rapi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Instability Challenge

Cephapirin (PIR) is a first-generation cephalosporin widely used in veterinary medicine.[1] For analytical researchers, it presents a significant stability challenge: rapid deacetylation .[1]

Unlike many stable small molecules, Cephapirin contains an acetyl ester group at the C-3 position.[1] In biological matrices (plasma, milk, kidney) and even in aqueous solutions, this group is susceptible to hydrolysis, converting the parent drug into Desacetylcephapirin (DAC) . This conversion is catalyzed by:

  • Esterases: Abundant in plasma, serum, and milk.[1]

  • Chemical Hydrolysis: Accelerated by alkaline pH and elevated temperatures.[1]

The Core Directive: To ensure data integrity, you must stabilize the sample immediately upon collection. If you only monitor Cephapirin without stabilizing or monitoring DAC, you will underestimate the total drug concentration.

The Degradation Mechanism (Visualized)

Understanding the enemy is the first step to defeating it. The following diagram illustrates the primary degradation pathway you are fighting against during storage.

CephapirinDegradation cluster_conditions Critical Factors Accelerating Loss PIR Cephapirin (Parent) (Active Antibiotic) DAC Desacetylcephapirin (DAC) (Primary Metabolite/Degradant) PIR->DAC Deacetylation (Catalysts: Esterases, High pH) RingOpen Hydrolyzed Beta-Lactam (Inactive Products) PIR->RingOpen Beta-Lactam Hydrolysis (Catalysts: Beta-lactamases, Extreme pH) DAC->RingOpen Secondary Degradation F1 pH > 7.0 F2 Temp > -20°C F3 Plasma Esterases

Figure 1: The primary degradation pathway of Cephapirin is the conversion to Desacetylcephapirin via ester cleavage. Secondary ring opening occurs under more extreme conditions.

Validated Stabilization Protocols

These protocols are designed to be self-validating . By following them, you minimize esterase activity and chemical hydrolysis.[1]

Protocol A: Biological Fluid Collection (Plasma/Serum/Milk)

Objective: Stop esterase activity immediately.[1]

StepActionTechnical Rationale
1 Pre-Cooling Keep all collection tubes and racks on wet ice (4°C). Esterase activity is temperature-dependent.[1]
2 Acidification Add 10% v/v of 1M Sodium Acetate Buffer (pH 4.5) to the sample tube before or immediately after collection. Target pH: 4.5 - 5.0.
3 Inhibition (Optional) For high-esterase matrices (e.g., bovine plasma), add an esterase inhibitor (e.g., Dichlorvos or Sodium Fluoride) if acidification alone fails.[1] Note: Acidification is usually sufficient for Cephapirin.[1]
4 Flash Freezing Freeze samples at -80°C immediately. Do NOT store at -20°C for periods exceeding 7 days.
Protocol B: Standard Solution Preparation

Objective: Prevent chemical hydrolysis in stock solutions.

ParameterRecommendationCritical Warning
Solvent Water:Acetonitrile (50:[1]50) or Water:Methanol.[1]Pure water promotes hydrolysis.[1] Organic solvent stabilizes the ester bond.[1]
pH Modifier Add 0.1% Formic Acid to the stock solution.[1][2]Avoid neutral or alkaline buffers (PBS, Tris) for storage.[1]
Storage Temp -80°C (Long term) or -20°C (Max 1 month).Do not store in frost-free freezers (temperature cycling degrades the drug).[1]
Container Polypropylene (PP) or amber glass.[1]Protect from light, though hydrolysis is the primary concern.

Troubleshooting & FAQs

Q1: I am seeing a decline in Cephapirin peak area, but my Internal Standard (IS) is stable. What is happening?

Diagnosis: This is the classic signature of Deacetylation .

  • The Cause: Your IS (likely deuterated Cephapirin) might be degrading at the same rate, but if you are using a structural analogue IS (like Cephapirin-d3), it should degrade similarly.[1] If the IS is stable but the analyte drops, check if you are using a different chemical class as an IS (e.g., Penicillin G).

  • The Fix: You must monitor Desacetylcephapirin (DAC) .[1][3]

  • Action: Add the MRM transition for DAC to your LC-MS method. If Cephapirin drops and DAC rises, your total molar balance is preserved, proving degradation rather than adsorption or extraction loss.

Q2: Can I use pH 8.5 Phosphate Buffer for Solid Phase Extraction (SPE)?

Answer: Yes, but only strictly during the extraction process .

  • Nuance: Some protocols (see References) use pH 8.5 to maximize solubility or retention on anion-exchange cartridges.[1]

  • Risk: Cephapirin degrades rapidly at pH 8.5.[1]

  • Mitigation: Ensure the time the sample spends at pH 8.5 is < 30 minutes. Elute immediately into an acidic solvent (e.g., Methanol with 1% Formic Acid) to "quench" the high pH environment.[1] Do not store samples at pH 8.5.

Q3: How do I calculate the "Total Residue"?

Answer: Regulatory bodies (EMA/FDA) often define the marker residue for Cephapirin as the sum of Cephapirin and Desacetylcephapirin .

  • Formula:

    
    
    
  • Note: The molecular weight correction is minimal (loss of acetyl group), but scientifically accurate.

Q4: Is -20°C storage sufficient for incurred milk samples?

Answer: No.

  • Data: Studies indicate that while -20°C slows degradation, conversion to DAC continues over weeks.[1]

  • Requirement: Store at -70°C or -80°C . If shipping samples, use dry ice (Solid CO2), not blue ice packs.[1]

References & Authoritative Grounding

  • Moats, W. A., et al. (2000). Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals.[4] Journal of Agricultural and Food Chemistry.[4]

    • Key Finding: Confirms that DAC persists longer than the parent compound in milk and must be monitored.[4]

  • Berendsen, B. J., et al. (2011). Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney. Journal of Chromatography A.[1][3]

    • Key Finding: Highlights rapid degradation in kidney extracts and alkaline conditions; identifies secondary degradation products.

    • [1]

  • Ray, P., et al. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion.[1][2] PLOS ONE.[1]

    • Key Finding: Validates the use of acidic mobile phases (0.15% Formic Acid) and tracking of metabolites in urine/feces.

    • [1]

  • European Medicines Agency (EMA). Cephapirin: Summary Report (MRL).[1]

    • Key Finding: Establishes the regulatory requirement to monitor the sum of Cephapirin + Desacetylcephapirin as the marker residue.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Cephalosporin HPLC Analysis

Topic: Troubleshooting and resolving peak asymmetry (tailing) in the High-Performance Liquid Chromatography (HPLC) analysis of cephalosporin antibiotics. Audience: Analytical Chemists, Pharmaceutical Researchers, and QC...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and resolving peak asymmetry (tailing) in the High-Performance Liquid Chromatography (HPLC) analysis of cephalosporin antibiotics. Audience: Analytical Chemists, Pharmaceutical Researchers, and QC Specialists.

Introduction: The Criticality of Peak Symmetry

Welcome to the Advanced Chromatography Support Center. You are likely here because your cephalosporin analysis—whether for Ceftriaxone, Cefotaxime, or Cefepime—is suffering from peak tailing (Asymmetry Factor


 or USP Tailing Factor 

).

In cephalosporin analysis, peak tailing is not merely an aesthetic issue; it compromises resolution between critical pairs (e.g., the anti-isomer impurities), reduces sensitivity (S/N ratio), and effects integration accuracy during method validation. Because cephalosporins are zwitterionic molecules containing both acidic (carboxylic) and basic (amine/amide) functionalities, they are uniquely susceptible to secondary interactions with the stationary phase.

This guide moves beyond generic advice, focusing on the specific chemical mechanisms driving tailing in beta-lactam antibiotics and providing self-validating protocols to resolve them.

Part 1: Diagnostic Workflow

Before adjusting your method, you must isolate the root cause. Tailing arises from three distinct vectors: Chemistry (Silanol/Chelation), Physics (Hydrodynamics/Column Bed), or Electronics (Detector/Response).

Interactive Troubleshooting Logic

TroubleshootingWorkflow Start START: Peak Tailing Observed (USP Tailing > 1.5) CheckSystem Step 1: System vs. Column Replace column with union/restrictor Start->CheckSystem IsTailPresent Is tailing still present in the detector signal? CheckSystem->IsTailPresent SystemIssue Hardware Issue (Detector time constant, Extra-column volume) IsTailPresent->SystemIssue Yes ColumnIssue Step 2: Chemical vs. Physical Reduce Injection Mass by 10x IsTailPresent->ColumnIssue No IsShapeImproved Did peak shape significantly improve? ColumnIssue->IsShapeImproved LoadIssue Mass Overload (Langmuir Isotherm) IsShapeImproved->LoadIssue Yes ChemistryCheck Step 3: Secondary Interactions Check pH and Additives IsShapeImproved->ChemistryCheck No PHCheck Is pH > 3.0? ChemistryCheck->PHCheck SilanolEffect Silanol Interaction Likely (Ionized Si-O- binds Amine) PHCheck->SilanolEffect Yes (Mid-pH) ChelationCheck Metal Chelation Risk (Beta-lactam/Thiazine interaction) PHCheck->ChelationCheck No (Low pH)

Figure 1: Diagnostic decision tree for isolating the root cause of peak tailing. Blue nodes represent action steps; Yellow nodes represent decision points; Red nodes indicate identified root causes.

Part 2: Technical Deep Dive & Solutions

Category 1: Secondary Silanol Interactions

The Issue: Cephalosporins typically contain a basic amine group (e.g., the aminothiazole ring in Ceftriaxone). Standard C18 silica columns have residual silanol groups (Si-OH) on the surface.

  • At pH > 3.5 , silanols ionize to Si-O⁻.

  • The positively charged amine on the cephalosporin binds electrostatically to the negative silanol.

  • Result: A "dragging" effect on the tail of the peak (kinetic lag).

Q: I am running at pH 6.0 to stabilize the beta-lactam ring, but tailing is severe. How do I fix this without lowering pH?

A: You are facing a trade-off between chemical stability and chromatographic performance.[1][2][3] If you cannot lower the pH (which would protonate the silanols and stop the interaction), you must block the interaction sterically or chemically.

Protocol 1: The "Chaotropic" Shield

  • Add Triethylamine (TEA): Add 5–10 mM TEA to your mobile phase. TEA is a small, aggressive base that competes for the silanol sites, effectively "capping" them so your cephalosporin passes unhindered.

    • Note: TEA permanently alters the column. Dedicate this column to this method.

  • Increase Buffer Strength: Low buffer concentration (<10 mM) allows the electrostatic attraction to dominate. Increase phosphate or acetate buffer concentration to 25–50 mM . The high ionic strength masks the charge interactions (Debye-Hückel effect).

  • Switch Column Technology: Move to a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid) or a column with "Polar Embedded" groups. These are engineered to have significantly lower silanol activity.

Category 2: Metal Chelation

The Issue: Cephalosporins can act as chelating ligands. The oxygen atoms in the carboxylate group and the beta-lactam carbonyl can coordinate with trace metals (Iron, Titanium) present in stainless steel frits or column walls.

Q: My peak tailing persists even at low pH (pH 2.5) and high buffer concentration.[4] What is happening?

A: This is a classic signature of metal chelation. Unlike silanol interactions, which disappear at low pH (where Si-OH is protonated), metal chelation can persist or even worsen depending on the metal's oxidation state.

Protocol 2: The Chelation Test To validate if metals are the culprit, perform this specific sequence:

  • Flush: Rinse the system with a solution of 0.1% EDTA (in water) for 30 minutes. EDTA is a stronger chelator than the cephalosporin and will strip metals from the flow path.

  • Retest: Inject your standard immediately after the flush.

  • Result Analysis: If the peak symmetry improves drastically, your system is leaching metals.

    • Permanent Fix: Replace stainless steel frits with PEEK or Titanium (though Ti can also chelate some drugs). Use "Bio-inert" or PEEK-lined columns. Add 10 µM EDTA permanently to the mobile phase (warning: this may suppress MS signals).

Category 3: Mass Overload & Solubility

The Issue: Researchers often increase concentration to see low-level impurities, inadvertently saturating the stationary phase surface.

Q: The main peak tails, but the small impurity peaks look sharp. Is this a column failure?

A: No, this is Mass Overload . The stationary phase has a finite number of binding sites. When the main peak saturates these sites, the excess analyte elutes faster (fronting) or drags (tailing) depending on the isotherm. Impurities, being low concentration, do not saturate the phase and remain sharp.

Protocol 3: The 10x Dilution

  • Dilute your sample 1:10 with the mobile phase.

  • Inject the same volume.

  • Observation: If the tailing factor (

    
    ) drops from 1.8 to 1.1, the issue is purely mass load.
    
    • Solution: Increase column capacity (move from 3.5 µm to 5 µm fully porous, or increase diameter) or decrease injection payload.

Part 3: Summary of Troubleshooting Parameters

ParameterAdjustment DirectionMechanism of ActionRisk / Trade-off
Mobile Phase pH Decrease (e.g., to 2.5–3.0)Protonates silanols (Si-OH), preventing ionic binding with amine.Beta-lactam hydrolysis (instability) if left too long.
Buffer Conc. Increase (to 25–50 mM)Increases ionic strength; suppresses electrostatic attraction.Risk of precipitation in high % organic (ACN/MeOH).
Temperature Increase (to 30–40°C)Improves mass transfer kinetics; reduces secondary interaction energy.Thermal degradation of cephalosporins.
Additive Add TEA (0.1%)Competes for active silanol sites (Silanol blocker).Incompatible with LC-MS; modifies column permanently.
Injection Solvent Match Mobile Phase Prevents "solvent shock" and focusing issues.Solubility may be limited in high-aqueous mobile phases.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use a standard C18 column for all cephalosporins?

  • Answer: While possible, it is not optimal. Modern "Base-Deactivated" (BDS) C18 columns or "Polar-Embedded" phases are superior. Standard C18 often requires aggressive mobile phase modification (TEA) to achieve acceptable symmetry for cephalosporins like Cefaclor or Cephalexin.

Q2: My peak is tailing AND splitting. Is the column dead?

  • Answer: Not necessarily. Peak splitting often indicates a blocked inlet frit or a void at the head of the column.

    • Test: Reverse the column (if permitted by manufacturer) and flush into a beaker. If the pressure drops and the peak heals upon normal re-installation, it was a frit blockage. If splitting persists, the bed is collapsed (Void).

Q3: How does the "Dwell Volume" affect my gradient tailing?

  • Answer: Large dwell volumes cause a delay in the gradient reaching the column. If your cephalosporin elutes during the isocratic hold or the very start of the gradient, extra-column dispersion acts like a mixing chamber, broadening the tail. Minimize tubing length and use a micro-flow cell if possible.

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia.[5][6] (Defines Tailing Factor limits and system suitability).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the analysis of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2023). Troubleshooting Peak Shape Issues in HPLC. (Practical guide on hardware vs. chemical causes).

  • Restek Corporation. (2018).[7] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? (Guide on secondary interactions and buffering).

  • Phenomenex. (2025).[1] Troubleshooting HPLC Peak Tailing. (Specifics on pH and pKa effects).

Sources

Optimization

Enhancing stability of cephapirin benzathine in tropical climates

Technical Support Center: Cephapirin Benzathine Stability in Tropical Climates Welcome to the Technical Support Center for cephapirin benzathine formulation and stability. This guide is engineered for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cephapirin Benzathine Stability in Tropical Climates

Welcome to the Technical Support Center for cephapirin benzathine formulation and stability. This guide is engineered for researchers, scientists, and drug development professionals tasked with stabilizing this first-generation cephalosporin in Zone IVb climatic conditions (hot and very humid).

Here, we bypass superficial instructions to focus on the thermodynamic and physicochemical causality behind degradation, offering field-proven, self-validating protocols to ensure your formulations remain stable and efficacious.

Visualizing the Problem and Solution

G A Cephapirin Benzathine (Active API) B Zone IVb Climate (High Temp/Humidity) A->B Exposure C Hydrolytic Degradation (Beta-Lactam Cleavage) B->C Catalyzes D Desacetylcephapirin (Degradant) C->D Yields E Stabilization Strategy F Hydrophobic Vehicle (Oil < 40 mPas) E->F G Moisture Barrier (Hydrophobic Silica) E->G H Micronization (d50 1-20 µm) E->H F->C Blocks H2O G->C Repels Moisture H->A Stops Sedimentation

Workflow of cephapirin benzathine degradation and targeted stabilization strategies.

Troubleshooting & FAQ Guide

Q1: Why does cephapirin benzathine degrade rapidly in Zone IVb climates, and what is the primary mechanism? A: In tropical climates characterized by high ambient temperatures (>30°C) and elevated humidity (75% RH), the highly strained beta-lactam ring of cephapirin benzathine becomes highly susceptible to nucleophilic attack by water molecules. This hydrolytic degradation cleaves the beta-lactam ring, neutralizing its bactericidal efficacy and yielding inactive metabolites, primarily desacetylcephapirin[1]. The causality is strictly thermodynamic: elevated thermal energy lowers the activation barrier for hydrolysis, while high ambient humidity provides the necessary nucleophile if the formulation vehicle is permeable.

Q2: How can we re-engineer the suspension vehicle to minimize hydrolytic degradation? A: To isolate the active pharmaceutical ingredient (API) from environmental moisture, the formulation must transition from hydrophilic systems to low-viscosity hydrophobic vehicles. Utilizing oils such as medium-chain triglycerides (e.g., Miglyol 812), peanut oil, or light liquid paraffin creates a lipophilic barrier around the suspended API[2]. Self-Validating Check: To ensure this barrier is effective, incorporate 1.0% to 3.0% w/w of hydrophobic colloidal silica (e.g., Aerosil R972) rather than standard hydrophilic silica. Hydrophobic silica not only acts as a rheological modifier but actively repels moisture ingress, providing a measurable reduction in the degradation rate during accelerated stability testing[2].

Q3: In hot climates, our oil-based suspensions experience severe sedimentation and poor syringeability. How do we resolve this? A: High ambient temperatures reduce the kinematic viscosity of oil-based vehicles. According to Stokes' Law, a drop in vehicle viscosity directly accelerates the sedimentation velocity of suspended API particles. When these particles settle, they agglomerate and form bridges at the syringe nozzle, destroying syringeability[2]. The Solution: Micronize the cephapirin benzathine to a mass mean diameter (


) of 1–20 µm[2]. This drastically reduces the gravitational pull on individual particles, counteracting the reduced viscosity of the oil and preventing hard caking.

Quantitative Formulation & Stability Parameters

To standardize your formulation approach, adhere to the following optimized parameters for tropical deployment. These metrics ensure that physical stability and chemical integrity are maintained simultaneously.

ParameterTarget SpecificationMechanistic Rationale
API Particle Size (

)
1 – 20 µmReduces sedimentation velocity and prevents nozzle bridging during administration[2].
Vehicle Viscosity < 40 mPas at 20°CEnsures uniform API distribution, easy re-dispersion, and maintains syringeability[2].
Hydrophobic Silica 1.0% – 3.0% w/wProvides a robust moisture barrier and controls the API release rate from the depot[2].
Analytical Recovery 80% – 120%Validates the accuracy of the stability-indicating assay across all storage conditions[3].

Detailed Experimental Protocol: Self-Validating UHPLC-MS/MS Stability-Indicating Assay

To definitively prove the stability of your formulation in a tropical climate, you must employ a self-validating Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) workflow[3]. This protocol ensures that any loss of the parent compound is quantitatively matched by the appearance of degradants (mass balance).

Step 1: Sample Extraction and Quenching

  • Extract 1.0 mL of the oil-based cephapirin benzathine suspension from the stability chamber.

  • Immediately quench potential ongoing degradation by partitioning the sample in a biphasic solvent system (e.g., water/acetonitrile/hexane).

  • Vortex vigorously for 60 seconds and centrifuge at 10,000 x g for 5 minutes. The lipid vehicle will partition into the hexane layer, while the API and polar degradants (such as desacetylcephapirin) will partition into the aqueous/acetonitrile phase.

Step 2: Chromatographic Separation

  • Inject 5 µL of the aqueous extract onto a validated C18 UHPLC column maintained at 30°C.

  • Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) to ensure baseline resolution between the parent cephapirin and desacetylcephapirin.

Step 3: Mass Spectrometry Detection

  • Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for cephapirin benzathine and its known degradants to ensure high specificity even at trace (ppb) levels[3].

Step 4: Self-Validation via Matrix Spiking

  • Prepare control samples spiked with cephapirin reference standards at the Limit of Quantification (LOQ), 50%, 100%, and 150% of the nominal concentration[3].

  • Validation Criteria: The assay is considered self-validating if the calculated recovery of the spiked samples falls strictly between 80% and 120%, and the square of the correlation coefficient (

    
    ) for the linearity curve is 
    
    
    
    [3]. If recovery falls outside this range, the extraction solvent ratio must be recalibrated to account for matrix effects.

References

  • Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry Source: MDPI (Molecules) URL:[Link]

  • CEPHAPIRIN BENZATHINE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Controlled release compositions and their methods of use (US20150045337A1)

Sources

Troubleshooting

Reducing false positives in rapid screening tests for cephapirin

Technical Support Center: Rapid Screening for Cephapirin Introduction Welcome to the technical support hub. If you are reading this, you are likely facing a "non-compliant" positive result for Cephapirin in milk matrices...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Rapid Screening for Cephapirin

Introduction

Welcome to the technical support hub. If you are reading this, you are likely facing a "non-compliant" positive result for Cephapirin in milk matrices that you suspect is erroneous.

In rapid diagnostics—whether Lateral Flow Assays (LFA) or Receptor Binding Assays (RBA)—specificity is often sacrificed for sensitivity to ensure regulatory compliance. However, a "false positive" can stem from three distinct roots: Matrix Interference , Cross-Reactivity , or Regulatory Misalignment .

This guide moves beyond basic package inserts to explain the physicochemical causes of these errors and provides self-validating protocols to resolve them.

Part 1: The Diagnostic Logic Flow

Before altering your protocol, visualize the decision tree to isolate the error source.

TroubleshootingFlow Start Initial Positive Result (> Cut-off) CheckCtrl Check Negative Control Is it clean? Start->CheckCtrl MatrixCheck Assess Sample Matrix (High Fat/SCC?) CheckCtrl->MatrixCheck Yes Retest Re-run Rapid Test CheckCtrl->Retest No (Invalid Test) Prep Apply Corrective Prep (Centrifuge/Heat) MatrixCheck->Prep High Risk MatrixCheck->Retest Low Risk Prep->Retest Compare Result Analysis Retest->Compare Confirm LC-MS/MS Confirmation Compare->Confirm Still Positive FalsePos Matrix Interference Confirmed Compare->FalsePos Negative after Prep

Figure 1: Decision matrix for isolating the source of a positive signal. Note that persistent positives after sample clarification require chemical confirmation.

Part 2: Troubleshooting Guides by Failure Mode

Module 1: Matrix Interference (The #1 Culprit)

The Issue: Milk is a complex emulsion. High fat content (>4.5%) and high Somatic Cell Counts (SCC >500,000 cells/mL) are the primary physical causes of false positives in lateral flow strips.

The Mechanism:

  • Fat Globules: Physically obstruct the nitrocellulose membrane pores, slowing capillary flow. This allows the gold-conjugate to settle non-specifically on the Test Line (T-Line), creating a "ghost" line.

  • Somatic Cells: Release endogenous enzymes (proteases) and natural inhibitors (lysozyme, lactoferrin) that can bind to the receptor or antibody used in the test, mimicking the analyte [1, 2].

Protocol: Sample Clarification Do not use this protocol if your specific kit explicitly forbids heating/centrifugation, but it is standard for resolving matrix ambiguity.

StepActionScientific Rationale
1 Heat Treatment Heat sample to 82°C for 2-3 minutes (or kit specific temp). This denatures heat-labile natural inhibitors (lactoferrin) but leaves Cephapirin (heat stable) intact.
2 Centrifugation Spin at 2,000 x g for 1 minute .
3 Extraction Use a pipette to draw the sample from the middle aqueous layer , avoiding the top fat layer and the bottom sediment pellet.
4 Re-test Apply the clarified supernatant to a new test strip.

Analyst Note: If the signal disappears after this step, the initial result was a False Positive caused by matrix interference.

Module 2: The "Metabolite" Trap

The Issue: You spiked pure Cephapirin into a negative control and it tested negative, but your field samples are testing positive despite low dosage history.

The Mechanism: Cephapirin rapidly metabolizes into desacetylcephapirin in the bovine udder. This metabolite is biologically active and retains the beta-lactam ring structure required for binding in Receptor Binding Assays (e.g., Charm II) and many antibody-based LFAs [3].

  • FDA Tolerance: 20 ppb (sum of cephapirin + desacetylcephapirin).

  • EU MRL: 60 µg/kg (sum of residues).

Diagnostic Check: If you are validating a kit using only parent Cephapirin standards, you are missing half the picture.

  • Action: Ensure your validation standards include desacetylcephapirin if you are comparing kit results to LC-MS data. A discrepancy where Kit = Positive and LC-MS (Parent only) = Negative often means the kit is correctly detecting the metabolite [4].

Module 3: Cross-Reactivity & Specificity

The Issue: The sample is positive for Cephapirin, but the cow was treated with Ceftiofur or Penicillin G.

The Mechanism: Most rapid tests utilize a bacterial receptor (e.g., Geobacillus stearothermophilus) or a broad-spectrum antibody. While manufacturers tune these to be specific, high concentrations of other beta-lactams can cross-react due to the shared 4-membered beta-lactam ring [5].

Cross-Reactivity Reference Table (Typical LFA Performance):

Drug AdministeredTypical Cross-Reactivity w/ Cephapirin TestNotes
Cephapirin 100%Target Analyte.
Ceftiofur < 1% (in high quality kits)Some older receptor assays may show weak binding at >500 ppb [5].
Penicillin G Variable (5-10%)High dose Pen G is the most common cause of "False Cephapirin Positive."
Ampicillin LowStructural side-chains differ significantly.[1]

Troubleshooting Protocol:

  • Dilution Test: Dilute the sample 1:1 with negative buffer.

  • Logic:

    • If the signal drops linearly (line disappears), it is likely a true residue near the cut-off.

    • If the signal remains strong despite dilution, it may be a high-concentration cross-reactant (like a recent Penicillin G injection).

  • Action: Use a specific Ceftiofur-only or Penicillin-only strip to rule out the presence of these other drugs.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my negative control show a faint line? A: In "Competitive" format assays (most antibiotic strips), a strong line means Negative and no line means Positive .

  • Ghost Lines: If you see a faint line where there should be none (in a positive sample), it is often "backflow" or "hook effect." Ensure you are not reading the strip past the recommended time (usually 5-10 mins). As the strip dries, gold conjugate can flow backward, creating false lines.

Q: The FDA limit is 20 ppb. My kit detects at 15 ppb. Is this a problem? A: No, this is a "Safety Margin." Manufacturers design kits to detect slightly below the MRL to prevent false negatives (which are legally more dangerous). A result of 18 ppb is a "True Positive" for the kit, even if it is technically "Compliant" for the FDA.

  • Recommendation: Verify the specific "Cut-off" value of your specific lot number.

Q: Can I use milk preservatives (Azidiol/Bronopol)? A: Proceed with extreme caution. Preservatives can alter the pH of the milk.

  • Mechanism:[2][3][4] Antibody-antigen binding is pH-dependent (optimal pH 6.5–7.5). Strong preservatives can shift pH, reducing binding affinity and causing false positives (in competitive assays, reduced binding = positive result).

  • Action: Always validate the kit with a negative standard containing the exact preservative concentration you use.

References

  • CABI Digital Library. (2025). Raw cow milk quality: Relationship between antibiotic residue and somatic cell count.[5]Link

  • National Institutes of Health (PubMed). (2002). Trends in somatic cell counts, bacterial counts, and antibiotic residue violations in New York State.Link

  • Journal of Agricultural and Food Chemistry. (2000). Identification of Cephapirin Metabolites and Degradants in Bovine Milk by Electrospray Ionization−Ion Trap Tandem Mass Spectrometry.[6][7]Link

  • Journal of AOAC INTERNATIONAL. (1993). Determination of Cephapirin and Desacetylcephapirin in Milk Using Automated Liquid Chromatographic Cleanup.Link

  • ResearchGate (Validation Study). (2019). Validation Study of a Receptor-Based Lateral Flow Assay for Detection of Beta-Lactam Antibiotics in Milk.Link

  • U.S. Food and Drug Administration (FDA). (2011).[8] Multicriteria-based Ranking Model for Risk Management of Animal Drug Residues in Milk.[9]Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cephapirin Benzathine vs. Ceftiofur Hydrochloride

[1][2][3][4] Executive Summary This technical guide compares Cephapirin Benzathine (a first-generation cephalosporin formulated as an insoluble salt) and Ceftiofur Hydrochloride (a third-generation cephalosporin). While...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This technical guide compares Cephapirin Benzathine (a first-generation cephalosporin formulated as an insoluble salt) and Ceftiofur Hydrochloride (a third-generation cephalosporin). While both are


-lactam antibiotics used in bovine medicine, their clinical utility diverges significantly based on their chemical formulation and pharmacokinetic profiles.
  • Cephapirin Benzathine is defined by its "depot" effect. The benzathine salt renders the drug lipophilic and poorly water-soluble, allowing for sustained release over weeks. It is the gold standard for Dry Cow Therapy (DCT) and Intrauterine (IU) treatment of Endometritis (where approved).

  • Ceftiofur Hydrochloride is defined by its broad spectrum and rapid metabolism to desfuroylceftiofur. It is the industry standard for systemic treatment of Acute Metritis and Gram-negative Mastitis , with a key economic advantage of zero milk withdrawal in specific formulations.

Chemical & Pharmacological Profile

The fundamental difference lies in the salt formulation, which dictates the Pharmacokinetics (PK) and Pharmacodynamics (PD).

FeatureCephapirin BenzathineCeftiofur Hydrochloride
Generation 1st Generation Cephalosporin3rd Generation Cephalosporin
Chemical Structure Benzathine salt of cephapirin (Diphenylethylenediamine)Hydrochloride salt of ceftiofur
Solubility Insoluble in water (Suspension). Forms a crystal lattice that dissolves slowly.Soluble (Suspension/Solution). Rapidly dissociates.
Primary MOA Inhibition of cell wall synthesis (PBP binding). High affinity for PBP of Gram+ bacteria.Inhibition of cell wall synthesis. Enhanced stability against

-lactamases; penetrates Gram- outer membrane.
Active Metabolite Desacetylcephapirin (Retains antibacterial activity).Desfuroylceftiofur (Active, but protein binding alters efficacy).
PK Driver Time > MIC (Sustained): Slow dissolution maintains levels above MIC for 2–4 weeks (Dry Cow).Time > MIC (Pulse): Requires daily dosing or specific oil bases to maintain levels.
Mechanism of Release Diagram

The following diagram illustrates the pharmacokinetic divergence caused by the benzathine "lock" versus the hydrochloride "release."

PK_Mechanism cluster_0 Cephapirin Benzathine (Depot) cluster_1 Ceftiofur HCl (Systemic/Rapid) CB Cephapirin Benzathine (Insoluble Crystal) SlowDis Slow Dissolution (Hydrolysis) CB->SlowDis Rate Limiting Step SusRel Sustained Release (14-30 Days) SlowDis->SusRel Target Bacterial PBP (Cell Wall Lysis) SusRel->Target Prolonged Exposure CH Ceftiofur HCl (Soluble Salt) RapDis Rapid Dissociation CH->RapDis Meta Metabolism to Desfuroylceftiofur RapDis->Meta Liver/Plasma Meta->Target High Peak Conc.

Caption: Comparative release mechanisms. Cephapirin Benzathine relies on hydrolysis of the crystal lattice for sustained activity, while Ceftiofur HCl relies on rapid metabolic conversion.

Efficacy Comparison: Dry Cow Therapy (DCT)

This is the primary head-to-head indication. Both drugs are widely used to treat existing intramammary infections (IMIs) and prevent new ones during the dry period.

Spectrum of Activity (In Vitro)

Cephapirin outperforms Ceftiofur against Gram-positive pathogens (the primary target in DCT), while Ceftiofur is superior against Gram-negatives.

PathogenCephapirin MIC

(

g/mL)
Ceftiofur MIC

(

g/mL)
Clinical Implication
Staph. aureus 0.12 - 0.25 1.0 - 2.0Cephapirin is more potent against Staph.
Strep. agalactiae

0.06

0.06
Both highly effective.
Strep. uberis 0.501.0Comparable, slight edge to Cephapirin.
E. coli 8.0 - 32.0 (Resistant)0.5 - 1.0 Ceftiofur is the choice for Gram-negative.
Clinical Trial Data (Field Efficacy)

In large-scale randomized non-inferiority trials (e.g., Arruda et al., 2013), no significant difference was found in quarter-level cure rates for Staph. aureus or Strep.[1][2] species between Cephapirin Benzathine and Ceftiofur Hydrochloride formulations.[3][1][4][5]

  • Cure Rates: Both achieve ~90%+ cure for Strep. agalactiae and ~70-80% for Strep. uberis.

  • Prophylaxis: Both effectively prevent new infections when paired with a teat sealant.

The Economic Differentiator: Withdrawal Periods

The choice often comes down to milk withdrawal times post-calving.

  • Cephapirin Benzathine (e.g., ToMORROW): Requires a 72-96 hour milk discard after calving (depending on region/label) because the benzathine salt persists.

  • Ceftiofur HCl (e.g., Spectramast DC): Often carries a 0-day milk discard after calving (provided the dry period was at least 30 days).[6] The residue depletes below tolerance levels before the cow calves.

Expert Insight: For herds with high turnover or premium milk contracts, Ceftiofur HCl is often preferred solely for the "zero discard" benefit, despite Cephapirin's superior in vitro potency against Gram-positives.

Efficacy Comparison: Uterine Health (Metritis & Endometritis)[2][8][9][10]

Here, the drugs do not compete directly but rather occupy different niches in the disease timeline.

Acute Puerperal Metritis (<10 Days Postpartum)[9]
  • Pathology: Systemic illness, fever (>39.5°C), fetid discharge. Deep tissue invasion.

  • Drug of Choice: Ceftiofur Hydrochloride (Systemic IM/SC).

  • Reasoning: The benzathine formulation (IU) cannot penetrate deep uterine layers or reach systemic circulation to address the fever/sepsis. Ceftiofur HCl (systemic) permeates the uterine wall effectively without milk withdrawal (Excenel/Excede).

Clinical Endometritis (>3 Weeks Postpartum)
  • Pathology: Purulent discharge, no systemic signs ("Dirty Cow"). Inflammation limited to endometrium.

  • Drug of Choice: Cephapirin Benzathine (Intrauterine).

  • Reasoning: Systemic antibiotics penetrate the involuting uterus poorly. Intrauterine infusion of Cephapirin Benzathine (e.g., Metricure) creates high local concentrations in the lumen and endometrium.

  • Data: Studies (LeBlanc et al., 2002) show IU Cephapirin significantly improves time to pregnancy in cows with clinical endometritis compared to no treatment or PGF2

    
     alone.
    
Clinical Workflow Diagram

This decision tree guides the selection based on clinical presentation.

Clinical_Decision Start Postpartum Uterine Disease CheckSigns Clinical Signs? Start->CheckSigns Fever Fever (>39.5°C) Fetid Discharge (<10 DIM) CheckSigns->Fever NoFever Purulent Discharge No Systemic Signs (>21 DIM) CheckSigns->NoFever DiagMet Diagnosis: Acute Puerperal Metritis Fever->DiagMet DiagEndo Diagnosis: Clinical Endometritis NoFever->DiagEndo TxCeft Rx: Ceftiofur HCl (Systemic IM/SC) DiagMet->TxCeft Deep Tissue Penetration TxCeph Rx: Cephapirin Benzathine (Intrauterine Infusion) DiagEndo->TxCeph Local Surface Activity

Caption: Treatment algorithm distinguishing Systemic Ceftiofur (Metritis) from Local Cephapirin (Endometritis).

Experimental Protocols

For researchers validating these comparisons, the following protocols ensure reproducibility.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Compare in vitro potency against mastitis pathogens.

  • Isolate Preparation: Fresh subculture of S. aureus (ATCC 29213 control) and clinical isolates. Suspend in saline to 0.5 McFarland standard.

  • Antibiotic Dilution:

    • Dissolve Ceftiofur HCl in water/DMSO (Soluble).

    • Dissolve Cephapirin Benzathine in DMSO (Critical: Benzathine is water-insoluble; failure to use organic solvent yields false resistance).

  • Plate Setup: 96-well plates with Cation-Adjusted Mueller-Hinton Broth (CAMHB). Serial 2-fold dilutions (0.015 to 64

    
    g/mL).
    
  • Inoculation: Add 10

    
    L bacterial suspension (final conc 
    
    
    
    CFU/mL).
  • Incubation: 35°C for 18-24 hours.

  • Readout: Lowest concentration with no visible growth = MIC.

Protocol B: Dry Cow Non-Inferiority Field Trial

Objective: Compare cure rates of Spectramast DC vs. ToMORROW.

  • Enrollment: Cows drying off (>200 days gestation).

  • Sampling: Collect composite milk samples for culture before treatment (Day 0).

  • Randomization: Block by parity (Heifer vs Cow) and milk yield. Assign to:

    • Group A: Cephapirin Benzathine (1 tube/quarter).[1]

    • Group B: Ceftiofur HCl (1 tube/quarter).[1]

  • Follow-up:

    • Post-calving sample (0-6 days in milk).[1]

    • Clinical mastitis monitoring for first 100 days of lactation.[7]

  • Definitions:

    • Cure: Pathogen present at Day 0 is absent at post-calving.

    • New Infection: Pathogen absent at Day 0 is present at post-calving.

  • Statistical Analysis: Logistic regression with "Non-Inferiority" margin set at -10%.

References

  • Arruda, A. G., et al. (2013). "Randomized non-inferiority clinical trial evaluating three commercial dry cow mastitis preparations: I. Quarter-level outcomes."[4] Journal of Dairy Science. Link

  • LeBlanc, S. J., et al. (2002). "The effect of intrauterine administration of cephapirin or infusion of pirlimycin on reproductive performance of dairy cows with endometritis." Journal of Dairy Science. Link

  • Schukken, Y. H., et al. (2013). "Noninferiority trial comparing a first-generation cephalosporin with a third-generation cephalosporin in the treatment of nonsevere clinical mastitis in dairy cows."[2][8] Journal of Dairy Science. Link

  • Cortinhas, C. S., et al. (2013). "Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens."[2] American Journal of Veterinary Research.[2] Link

  • Zoetis US. "Spectramast DC Prescribing Information."[1] Link

  • Boehringer Ingelheim. "ToMORROW (cephapirin benzathine) Product Label."[7] Link

Sources

Comparative

A Comparative Analysis of Cephapirin and Cloxacillin for Dry Cow Therapy: A Guide for Researchers

For dairy researchers and drug development professionals, the selection of an appropriate intramammary antibiotic for dry cow therapy is a critical decision impacting herd health, productivity, and the stewardship of ant...

Author: BenchChem Technical Support Team. Date: March 2026

For dairy researchers and drug development professionals, the selection of an appropriate intramammary antibiotic for dry cow therapy is a critical decision impacting herd health, productivity, and the stewardship of antimicrobial agents. This guide provides an in-depth, objective comparison of two commonly utilized β-lactam antibiotics: cephapirin, a first-generation cephalosporin, and cloxacillin, a penicillinase-resistant penicillin. This analysis is grounded in experimental data to inform evidence-based decisions in research and clinical settings.

Mechanistic Overview: A Tale of Two β-Lactams

Both cephapirin and cloxacillin exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They target penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to cell lysis and bacterial death.

  • Cephapirin: As a cephalosporin, it possesses a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Its structure confers a degree of resistance to β-lactamases, enzymes produced by some bacteria that can inactivate penicillins.

  • Cloxacillin: This semi-synthetic penicillin is specifically designed to be effective against penicillinase-producing Staphylococcus aureus, a major causative agent of mastitis.[1][2] Its activity is more targeted towards Gram-positive cocci.

The choice between these two agents often hinges on the predominant mastitis-causing pathogens within a herd and their known or suspected antimicrobial susceptibility patterns.

Pharmacokinetic Profile: Persistence in the Dry Udder

The efficacy of a dry cow therapy product is heavily reliant on its ability to maintain therapeutic concentrations within the udder throughout the dry period. The formulation of these drugs, typically as a benzathine salt in a slow-release base, is designed to achieve this persistence.

Pharmacokinetic Parameter Cephapirin Benzathine Cloxacillin Benzathine Significance in Dry Cow Therapy
Formulation 300 mg in a stable peanut oil gel[3]500 mg or 600 mg as a benzathine salt[1][4]The benzathine salt and oil/gel base ensure low solubility and a slow release of the active compound, prolonging its presence in the udder.
Persistence in Udder Detectable concentrations for 1 to 4 weeks post-infusion.[5]Detectable levels for 28-35 days post-treatment.[1][2]Sustained antibiotic concentrations are crucial for eliminating existing infections and preventing new ones during the vulnerable early dry period.
Systemic Absorption Low plasma levels after intramammary administration.[6]Minimal systemic absorption from the udder.Low systemic absorption is desirable to minimize residues in meat and reduce the risk of systemic side effects.
Excretion Primarily excreted via urine.[7]Biphasic elimination from milk, with total elimination taking up to 36 days in the dry period.[4]Understanding excretion pathways is important for managing environmental contamination and ensuring appropriate milk and meat withdrawal times are established.

Clinical Efficacy: A Head-to-Head Comparison

The ultimate measure of a dry cow therapy product is its ability to cure existing intramammary infections (IMI) and prevent new ones. Several studies have compared the efficacy of cephapirin and cloxacillin.

A systematic review and network meta-analysis found that both cephalosporins (including cephapirin) and cloxacillin significantly reduce the risk of new IMI at calving compared to no treatment.[8] Specifically, cephalosporins had a relative risk of 0.37, while cloxacillin had a relative risk of 0.55 for new IMI at calving.[8]

One comparative field trial in Australian dairy herds found no significant difference between cephalonium (another first-generation cephalosporin) and cloxacillin in quarter cure rates for new or chronic infections, including those caused by Staphylococcus aureus, Streptococcus agalactiae, and Streptococcus uberis.[9] However, the cephalonium-treated quarters had a significantly higher cure rate for infections caused by Corynebacterium bovis and Staphylococcus epidermidis combined (80.3% vs. 70.7%).[9]

Studies on cephapirin have demonstrated high cure rates for existing infections. For instance, intramammary infusion of 300 mg of cephapirin benzathine in heifers 10-12 weeks prepartum resulted in cure rates of 96% for Staphylococcus aureus, 100% for Streptococcus species, and 90% for other Staphylococcus species.[5]

Cloxacillin has also been shown to be effective in reducing intramammary infections during the dry period, leading to a significant decrease in somatic cell count (SCC) after calving.[10]

It is important to note that cure rates can be influenced by various factors, including the causative pathogen, the cow's immune status, and herd management practices.

Antimicrobial Resistance Landscape

The extensive use of antibiotics in dairy cattle is a contributing factor to the development of antimicrobial resistance.[11] Monitoring resistance patterns of major mastitis pathogens is crucial for guiding treatment decisions.

  • Cephapirin: As a first-generation cephalosporin, resistance can emerge through the production of β-lactamases. However, it remains effective against many penicillin-resistant strains of S. aureus.[3] Cephapirin is one of the most commonly used dry cow antibiotics in the United States.[7][12]

  • Cloxacillin: While designed to be resistant to staphylococcal penicillinase, resistance to cloxacillin (and methicillin) in staphylococci can occur, primarily through the acquisition of the mecA gene. Some studies have noted low levels of resistance to cloxacillin among coagulase-negative staphylococci (CoNS).[13] However, a nine-year study observed a marked decline in cloxacillin resistance in S. aureus.[14]

The prudent use of both antibiotics, guided by susceptibility testing whenever possible, is essential to preserve their efficacy. The trend towards selective dry cow therapy, where only infected cows are treated with antibiotics, is a key strategy in antimicrobial stewardship.[15][16]

Experimental Protocols for Efficacy Evaluation

The following protocols are based on established guidelines for conducting efficacy studies for intramammary products.[17][18]

Protocol 1: Determining Bacteriological Cure Rate

Objective: To evaluate and compare the efficacy of cephapirin and cloxacillin in eliminating existing subclinical intramammary infections during the dry period.

Methodology:

  • Animal Selection:

    • Select dairy cows with a history of subclinical mastitis, identified by elevated somatic cell counts (SCC > 200,000 cells/mL) from Dairy Herd Improvement Association (DHIA) records.[19]

    • Exclude cows with clinical mastitis, those that have received recent antibiotic treatment, or have chronic, non-responsive infections.[18]

  • Pre-Treatment Sampling:

    • One to three days before drying off, collect duplicate aseptic milk samples from all four quarters of each selected cow.[17]

    • Clean and disinfect the teat ends thoroughly before sampling to prevent contamination.

    • Submit samples to an accredited laboratory for bacteriological culture and pathogen identification.

  • Treatment Allocation:

    • Cows with a confirmed intramammary infection with a target pathogen (e.g., S. aureus, CoNS, Strep. uberis) are randomly assigned to one of two treatment groups:

      • Group A: Intramammary infusion of a commercially available cephapirin benzathine product (e.g., 300 mg) in all four quarters at drying off.

      • Group B: Intramammary infusion of a commercially available cloxacillin benzathine product (e.g., 500 mg) in all four quarters at drying off.

  • Post-Treatment Sampling:

    • Collect duplicate aseptic milk samples from all four quarters of each cow after calving.

    • The first sample should be taken before the first regular milking after the colostrum stage (approximately 5 days post-calving), and a second sample 4 to 7 days later.[17]

  • Data Analysis:

    • A quarter is considered bacteriologically cured if the pathogen identified pre-treatment is not isolated from either of the post-calving samples.

    • Calculate the cure rate for each treatment group and for specific pathogens.

    • Use appropriate statistical tests (e.g., chi-square test) to compare the cure rates between the two groups.

Diagram: Bacteriological Cure Rate Workflow

CureRateWorkflow cluster_pre Pre-Treatment cluster_treat Treatment (at Dry-Off) cluster_post Post-Treatment (Post-Calving) A Cow Selection (SCC > 200,000/mL) B Aseptic Milk Sampling (Duplicate) A->B C Bacteriological Culture & Pathogen ID B->C D Random Allocation C->D E Group A: Cephapirin Infusion D->E F Group B: Cloxacillin Infusion D->F G Aseptic Milk Sampling (Day 5 & Day 10-12) E->G F->G H Bacteriological Culture G->H I Data Analysis: Calculate Cure Rates H->I J Statistical Comparison I->J caption Workflow for Bacteriological Cure Rate Trial

Caption: Workflow for Bacteriological Cure Rate Trial

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro susceptibility of mastitis pathogens isolated from a herd to cephapirin and cloxacillin.

Methodology:

  • Isolate Collection:

    • Collect milk samples from cows with clinical or subclinical mastitis.

    • Isolate and identify the causative bacterial pathogens using standard microbiological techniques.

  • Broth Microdilution:

    • Prepare a standardized inoculum of each bacterial isolate.

    • Use a commercial or in-house prepared 96-well microtiter plate containing serial two-fold dilutions of cephapirin and cloxacillin.

    • Inoculate the wells with the bacterial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Read the plates visually or using an automated plate reader.

  • Interpretation:

    • Compare the determined MIC values to established clinical breakpoints to classify the isolates as susceptible, intermediate, or resistant.

Diagram: MIC Determination Workflow

MIC_Workflow A Collect Milk Samples B Isolate & Identify Pathogens A->B C Prepare Standardized Inoculum B->C E Inoculate Microtiter Plates C->E D Prepare Serial Dilutions of Cephapirin & Cloxacillin D->E F Incubate Plates E->F G Read MIC (Lowest Concentration with No Growth) F->G H Interpret Results (Susceptible, Intermediate, Resistant) G->H caption Workflow for MIC Determination

Caption: Workflow for MIC Determination

Conclusion and Future Directions

Both cephapirin and cloxacillin are effective options for dry cow therapy, demonstrating efficacy against common mastitis pathogens. The choice between them should be informed by herd-specific pathogen prevalence and antimicrobial susceptibility data. Cephapirin offers a slightly broader spectrum of activity, while cloxacillin is specifically potent against penicillinase-producing staphylococci.

Future research should continue to monitor shifts in antimicrobial resistance patterns and explore the efficacy of these agents in the context of selective dry cow therapy programs. Furthermore, comparative studies evaluating not only bacteriological cure but also long-term impacts on milk production, udder health, and economic outcomes will provide valuable insights for drug development professionals and veterinarians. The principles of antimicrobial stewardship must remain at the forefront of all research and clinical applications to ensure the continued efficacy of these vital therapeutic agents.

References

  • European Medicines Agency. (n.d.). MRL - Cefapirin (2). Retrieved from [Link]

  • Stockler, R. M., Morin, D. E., Lantz, R. K., Hurley, W. L., & Constable, P. D. (2009). Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium. Journal of veterinary pharmacology and therapeutics, 32(4), 345–352.
  • Zonca, A., et al. (2014). Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows. Journal of Veterinary Pharmacology and Therapeutics, 37(5), 478-486.
  • Oliver, J. W., et al. (2010). Antimicrobial Resistance and the Use of Antibiotics in the Dairy Industry: Facing Consumer Perceptions and Producer Realities. Journal of Dairy Science, 93(12), 6041-6052.
  • Milne, M. H., et al. (2004). A comparative field trial of cephalonium and cloxacillin for dry cow therapy for mastitis in Australian dairy cows. Australian Veterinary Journal, 82(10), 624-629.
  • Karthikeyan, R., et al. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLOS ONE, 9(11), e112343.
  • Rowe, S. M., et al. (2023). Effect of dry cow therapy on antimicrobial resistance of mastitis pathogens post-calving. Journal of Dairy Science, 106(7), 5067-5080.
  • Garedew, L., et al. (2019). Antimicrobial resistance patterns and biofilm formation of coagulase-negative Staphylococcus species isolated from subclinical mastitis cow milk samples submitted to the Onderstepoort Milk Laboratory. BMC Veterinary Research, 15(1), 416.
  • Mestorino, N., et al. (2018). Pharmacokinetics and Milk Residues of Cloxacillin in Dairy Cows after Intramammary Administration for Dry Cow Therapy.
  • Mohammadi, M., et al. (2025). Trends in Antimicrobial Resistance of Major Mastitis‐Causing Pathogens: A Nine‐Year Study. Veterinary Medicine and Science.
  • Mestorino, N., et al. (2018). Pharmacokinetics and Residues of Cloxacillin in Milk of Lactating Dairy Cows After Intramammary Administration.
  • Erskine, R. J., et al. (1998). Recombinant bovine interleukin-2 and dry cow therapy: efficacy to cure and prevent intramammary infections, safety, and effect on gestation. Journal of Dairy Science, 81(1), 107-115.
  • Owens, W. E., et al. (1994). Prepartum antibiotic therapy with a cephapirin dry-cow product against naturally occurring intramammary infections in heifers. Journal of Veterinary Medicine, Series B, 41(1-10), 90-100.
  • National Mastitis Council. (n.d.). Dry Cow Therapy. Retrieved from [Link]

  • Wilson, D. J., et al. (1999). Comparison of seven antibiotic treatments with no treatment for bacteriological efficacy against bovine mastitis pathogens. Journal of Dairy Science, 82(8), 1664-1670.
  • Winder, C. B., et al. (2019). Comparative efficacy of antimicrobial treatments in dairy cows at dry-off to prevent new intramammary infections during the dry period: A systematic review and network meta-analysis. Journal of Dairy Science, 102(11), 10416-10433.
  • University of Nottingham. (n.d.). A RETROSPECTIVE STUDY EVALUATING THE EFFICACY OF CLOXACILLIN IN LOWERING INTRAMAMMARY INFECTIONS DURING THE DRY PERIOD IN ORDER. Retrieved from [Link]

  • European Medicines Agency. (2025). Guideline on the conduct of efficacy studies for intramammary products for use in cattle. Retrieved from [Link]

  • Australian Government Department of Health. (2023). Guidelines for testing of intramammary preparations for treatment of bovine mastitis. Retrieved from [Link]

  • Oliver, J. W., et al. (2004). Bovine Mastitis Pathogens and Trends in Resistance to Antibacterial Drugs. Journal of Mammary Gland Biology and Neoplasia, 9(3), 291-303.
  • Mestorino, N., et al. (2018). Pharmacokinetics and Milk Residues of Cloxacillin in Dairy Cows After Intramammary Administration for Dry Cow Therapy.
  • Boehringer Ingelheim. (n.d.). ToMORROW® (CEPHAPIRIN BENZATHINE). Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). MASTITIS PRODUCT COMPARISON GUIDE. Retrieved from [Link]

  • Martínez-Cortes, I., et al. (2023). Intramammary Infusion of Micronised Purified Flavonoid Fraction (MPFF) in Mastitis-Diagnosed Dairy Cows Naturally Infected by Staphylococcus spp.
  • European Union. (2019). Regulation (EU) 2019/6 of the European Parliament and of the Council of 11 December 2018 on veterinary medicinal products and repealing Directive 2001/82/EC. Retrieved from [Link]

  • Teagasc. (2022). Regulatory Changes to Dry Cow Therapy in 2022. Retrieved from [Link]

  • Morin, D. E., et al. (1998). Comparison of antibiotic administration in conjunction with supportive measures versus supportive measures alone for treatment of dairy cows with clinical mastitis.

Sources

Validation

Comparative Guide: Validation of Analytical Methods for Cephapirin Compliance (EU MRLs)

Part 1: Executive Summary & Regulatory Landscape[1] In the quantification of Cephapirin (CEPH), a first-generation cephalosporin, researchers face a dual challenge: the molecule’s inherent instability and the regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Regulatory Landscape[1]

In the quantification of Cephapirin (CEPH), a first-generation cephalosporin, researchers face a dual challenge: the molecule’s inherent instability and the regulatory requirement to quantify its primary metabolite. Unlike stable antibiotics, Cephapirin rapidly metabolizes into Desacetylcephapirin (DAC) in biological matrices.

Critical Regulatory Directive: According to Commission Regulation (EU) No 37/2010 , the Maximum Residue Limit (MRL) is defined as the sum of Cephapirin and Desacetylcephapirin . Therefore, any analytical method that targets only the parent compound is non-compliant by design.

EU MRL Thresholds (Bovine)

The following limits define the sensitivity requirements for your validation protocol (


 must be at or below these levels):
MatrixMRL (

g/kg or ppb)
Marker Residue
Muscle 50Sum of Cephapirin + DAC
Fat 50Sum of Cephapirin + DAC
Kidney 100Sum of Cephapirin + DAC
Milk 60Sum of Cephapirin + DAC

Part 2: Comparative Analysis of Analytical Platforms

Selecting the correct platform is a trade-off between throughput, cost, and the rigorous sensitivity required by Commission Implementing Regulation (EU) 2021/808 (which replaced 2002/657/EC).[1]

Technology Performance Matrix
FeatureLC-MS/MS (Gold Standard) HPLC-UV (Traditional) Microbial Inhibition / ELISA
Specificity High. Distinguishes CEPH from DAC and isobaric interferences.[1]Low. Prone to matrix interference (e.g., milk proteins).[1]Low. Class-specific; high cross-reactivity.[1]
Sensitivity (LOD) < 1.0

g/kg
10–20

g/kg
5–50

g/kg
Quantification Simultaneous (Parent + Metabolite).[1]Difficult for DAC due to polarity and low UV absorption.[1]Qualitative (Screening only).[1]
Compliance Fully compliant for Confirmatory analysis.Compliant for Screening; marginal for Confirmation at low MRLs.[1]Screening Only.
Throughput High (with UPLC).Medium.High.
Expert Insight: Why LC-MS/MS is Non-Negotiable

While HPLC-UV is cost-effective, it often fails to adequately resolve Desacetylcephapirin from polar matrix components in milk and kidney.[1] Furthermore, achieving a Decision Limit (


) significantly below the MRL (e.g., 60 ppb for milk) is analytically challenging with UV detection without extensive, time-consuming sample concentration. LC-MS/MS is the only robust path for confirmatory analysis. [1]

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to minimize beta-lactam ring hydrolysis while maximizing the recovery of the polar metabolite DAC.

Sample Preparation Workflow

Objective: Deproteinization and extraction of polar residues.

  • Homogenization: Weigh 2.0 g of tissue (or 2.0 mL of milk) into a 50 mL polypropylene tube.

  • Internal Standard: Add isotope-labeled internal standard (e.g., Cephapirin-d4). Crucial: Do not use a structural analogue; matrix effects in ESI are unpredictable.

  • Extraction (Protein Precipitation): Add 8 mL of Acetonitrile:Water (80:20 v/v) .

    • Why: High organic content precipitates proteins.[1] The water portion ensures the polar DAC remains in solution.

  • Agitation: Vortex for 1 min, then shake for 10 min. Centrifuge at 4000g for 10 min at 4°C .

    • Why 4°C? Cephalosporins degrade rapidly at room temperature in solution.[1]

  • Cleanup (Solid Phase Extraction - SPE):

    • Dilute supernatant with water to reduce organic content to <5%.[1]

    • Cartridge: HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent (60 mg).[1]

    • Condition: 3 mL Methanol, 3 mL Water.[1]

    • Load: Pass sample at 1 mL/min.[1][2]

    • Wash: 3 mL Water (removes sugars/salts).

    • Elute: 3 mL Acetonitrile.[1]

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 0.1% Formic Acid/Water.

LC-MS/MS Parameters[1][3][4][5]
  • Column: C18 (100mm x 2.1mm, 1.7

    
    m).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transitions (illustrative):

  • Cephapirin: 424.1

    
     152.1 (Quant), 424.1 
    
    
    
    292.1 (Qual).
  • Desacetylcephapirin: 382.1

    
     152.1 (Quant), 382.1 
    
    
    
    224.0 (Qual).

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Logic (EU 2021/808)

This logic tree guides the selection of methods based on the regulatory requirement (Screening vs. Confirmation).

MethodSelection Start Sample Receipt (Milk/Tissue) Screening Screening Method (ELISA / Microbial) Start->Screening Result Result Analysis Screening->Result Negative Compliant (Release Batch) Result->Negative < Detection Limit Suspect Suspect / Non-Compliant Result->Suspect > Detection Limit Confirm Confirmatory Method (LC-MS/MS) Suspect->Confirm Quant Quantify Sum: Cephapirin + DAC Confirm->Quant CheckMRL Compare vs MRL (e.g. Milk > 60ppb) Quant->CheckMRL FinalDecision Final Regulatory Decision CheckMRL->FinalDecision

Caption: Decision tree for regulatory compliance. Note that screening methods cannot legally confirm a violation; LC-MS/MS quantification of both parent and metabolite is required.[1]

Diagram 2: Extraction & Stabilization Pathway

Visualizing the critical steps to prevent degradation during sample prep.

ExtractionWorkflow Sample Raw Matrix (Milk/Muscle) Lysis Precipitation (ACN:H2O 80:20) *Cold Chain Critical* Sample->Lysis Add IS Centrifuge Centrifugation (4000g, 4°C) Lysis->Centrifuge Dilution Dilution (Reduce Organic <5%) Centrifuge->Dilution Supernatant SPE SPE Cleanup (HLB Cartridge) Dilution->SPE Load LCMS LC-MS/MS Analysis SPE->LCMS Elute & Reconstitute

Caption: Optimized extraction workflow emphasizing the "Cold Chain" requirement to prevent Cephapirin degradation to unknown byproducts.

Part 5: Validation Criteria (CIR 2021/808)

To validate this method, you must calculate the following parameters. The old concept of "Limit of Detection" is replaced by


 and 

for regulatory purposes.
Decision Limit ( )

The concentration at and above which it can be concluded with an error probability of


 (usually 5%) that a sample is non-compliant.[3]
  • Calculation: Analyze 20 blank samples fortified at the MRL.

  • Formula:

    
     (where 
    
    
    
    is the standard deviation of reproducibility at the MRL).
Detection Capability ( )

The smallest content of the substance that may be detected, identified, and/or quantified in a sample with an error probability of


 (usually 5%).
  • Formula:

    
    .[1]
    
Trueness & Precision
  • Recovery: Must be within 80% to 110% for concentrations >10

    
    g/kg.[1]
    
  • Precision (CV): Under the Horwitz equation, typically <20% is acceptable for these MRL levels.

References

  • European Union. (2010).[1][4] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[1][4] Official Journal of the European Union.[4][5][6] Link

  • European Union. (2021). Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances.[1][5][6][7] Official Journal of the European Union.[4][5][6] Link

  • Freitas, A., et al. (2013).[1] Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcephapirin in milk. Journal of Chromatography B. Link

  • Karageorgou, E. G., & Samanidou, V. F. (2011). Overview of the use of modern analytical techniques for the determination of cephalosporins in milk and other matrices. Current Analytical Chemistry.[1] Link

Sources

Comparative

Publish Comparison Guide: Bioequivalence of Generic Cephapirin Benzathine Formulations

Part 1: Executive Summary & Core Directive The Bioequivalence Paradox: Unlike systemic oral solids where plasma and are direct surrogates for efficacy, Cephapirin Benzathine formulations are locally acting suspensions (i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Bioequivalence Paradox: Unlike systemic oral solids where plasma


 and 

are direct surrogates for efficacy, Cephapirin Benzathine formulations are locally acting suspensions (intramammary or intrauterine). The drug is formulated as a water-insoluble benzathine salt in an oil-based vehicle (typically peanut oil or similar) to ensure prolonged release during the dry period (up to 30+ days).

The Challenge: Systemic absorption is negligible (<1%). Therefore, standard plasma PK bioequivalence (BE) studies often fail to characterize the drug's release kinetics at the site of action (the udder cistern).

The Solution: This guide presents a Totality of Evidence approach. To demonstrate bioequivalence (BE) for a generic Cephapirin Benzathine product, researchers must bridge physicochemical equivalence (Q3) with local pharmacokinetic profiles in milk, reserving clinical endpoint studies as a final arbiter only when formulation differences exist.

Part 2: Physicochemical Characterization (The "In Vitro Bridge")

Before in vivo testing, the generic formulation must demonstrate Q1/Q2/Q3 equivalence . For an oily suspension, the rate-limiting step for absorption/action is the partitioning of the drug from the oil phase into the aqueous milk phase and the subsequent dissolution of the benzathine salt.

Comparative Quality Attributes (CQA) Table
ParameterReference Listed Drug (RLD) ProfileGeneric Target Acceptance CriteriaCausality / Impact
Active Moiety Cephapirin Benzathine (Micronized)Same salt form; Polymorph matchDifferent polymorphs alter solubility, changing the "dry cow" protection duration.
Vehicle System Peanut Oil / Gel Base (Thixotropic)Q1 (Same components) & Q2 (Same qty)Viscosity determines "syringeability" and spread within the udder folds.
Particle Size (D90) Typically < 10-20


10% of RLD
Larger particles dissolve too slowly (low efficacy); smaller particles dissolve too fast (short duration).
Rheology Non-Newtonian (Shear thinning)Overlapping Viscosity CurvesCritical for retention in the teat canal vs. migration to the cistern.
Zeta Potential Stabilized suspensionComparable range (e.g., > +20mV)Prevents caking/sedimentation in the syringe during shelf-life.
The Self-Validating Dissolution Protocol

Standard USP dissolution (Apparatus 1 or 2) is unsuitable for oily suspensions floating on aqueous media. A Biphasic Dissolution System is required.

Protocol:

  • Setup: USP Apparatus 2 (Paddle) at 50 RPM.

  • Media: 500 mL Phosphate Buffer (pH 6.0) representing the aqueous milk phase.

  • Lipid Layer: The oily suspension is injected carefully onto the surface.

  • Sampling: Sample from the aqueous phase only at 1, 4, 8, 24, and 48 hours.

  • Validation: The rate of appearance in the aqueous phase represents the in vivo release rate from the oil depot.

Part 3: In Vivo Bioequivalence Strategy

If the generic formulation is not Q1/Q2 equivalent to the RLD, an in vivo study is mandatory.

Study Design: The "Milk-Level" Approach

Plasma concentrations are often below the Limit of Quantification (LOQ). The FDA CVM and EMA VICH guidelines emphasize local exposure.

  • Subjects: Healthy Holstein-Friesian dairy cows (Dry period).

  • Design: Randomized, two-period, two-treatment crossover.

  • Washout: >14 days (critical due to the long half-life of benzathine salt).

  • Sampling Matrix: Mammary Secretion (Dry Cow Secretion) .

    • Note: Sampling dry cow secretion is invasive and can induce mastitis. An alternative is a Lactating Cow Study with a shorter sampling window, provided the formulation behavior is extrapolated.

Decision Tree for BE Assessment

The following diagram illustrates the regulatory pathway for establishing bioequivalence.

BE_Decision_Tree Start Generic Cephapirin Benzathine Candidate Q1Q2_Check Are Inactive Ingredients (Q1) and Quantities (Q2) Identical to RLD? Start->Q1Q2_Check PhysChem Physicochemical (Q3) Testing: Particle Size, Rheology, Dissolution Q1Q2_Check->PhysChem Yes InVivo_PK In Vivo PK Study Required (Milk & Plasma) Q1Q2_Check->InVivo_PK No (Different Formulation) Pass_Q3 Does it Pass Q3 Criteria? PhysChem->Pass_Q3 Biowaiver Biowaiver Likely Granted (No Animal Study) Pass_Q3->Biowaiver Yes (Equivalent) Pass_Q3->InVivo_PK No (Differences found) PK_Results Compare Milk AUC & T>MIC InVivo_PK->PK_Results PK_Results->Biowaiver PK Equivalent (80-125%) Clinical Clinical Endpoint Study (Cure Rates in Mastitis) PK_Results->Clinical PK Inconclusive / Fails

Figure 1: Regulatory decision tree for establishing bioequivalence of intramammary suspensions. Note that Q1/Q2 identity is the primary route to reducing animal testing.

Part 4: Analytical Workflow (UPLC-MS/MS)

Accurate quantification of Cephapirin in bovine milk is difficult due to high protein/fat content and low concentrations in later timepoints.

Method Protocol

Objective: Quantify Cephapirin (CEPH) and its metabolite Desacetylcephapirin (DAC).

  • Sample Prep (Self-Validating Step):

    • Step A: Thaw milk sample at 37°C and homogenize (vortex 1 min). Crucial: Separation of fat leads to massive variability.

    • Step B: Protein Precipitation.[1] Add 2.0 mL Acetonitrile (ACN) to 1.0 mL milk.

    • Step C: Centrifuge at 10,000 x g for 10 min at 4°C.

    • Step D: Solid Phase Extraction (SPE). Use HLB cartridges. Condition with MeOH/Water. Load supernatant. Wash with 5% MeOH. Elute with 100% ACN.

  • Instrumental Analysis:

    • System: UPLC with Triple Quadrupole MS.

    • Column: C18 Reverse Phase (1.7

      
      ).
      
    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).

    • Transitions (MRM):

      • Cephapirin: 424.1

        
         152.1 (Quant), 424.1 
        
        
        
        292.1 (Qual).
Analytical Workflow Diagram

Analytical_Workflow Sample Bovine Milk/Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifuge Centrifugation (Remove Fat/Protein Pellet) Precipitation->Centrifuge SPE Solid Phase Extraction (HLB Cartridge) Centrifuge->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Quantification (ng/mL) MSMS->Data

Figure 2: Optimized extraction and detection workflow for Cephapirin residues in complex bovine matrices.

Part 5: Clinical Equivalence (The "Safety Net")

If PK data is variable (common in biological systems), a clinical cure study is the final validator.

  • Endpoint: Bacteriological Cure Rate (BCR) at 14-28 days post-calving.

  • Statistical Analysis: Non-inferiority trial.

  • Metric: The lower bound of the 95% Confidence Interval (CI) for the difference in cure rates (

    
    ) must not exceed the non-inferiority margin (typically -15%).
    

References

  • FDA Center for Veterinary Medicine. (2017). Guidance for Industry #171: Demonstrating Bioequivalence for Soluble Powder Oral Dosage Form Products and Type A Medicated Articles. U.S. Food and Drug Administration.[2][3][4] Link

  • Stockler, R. M., et al. (2009). Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium. Journal of Veterinary Pharmacology and Therapeutics. Link

  • Li, M., et al. (2022). Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices. Journal of Dairy Science. Link

  • Karadzovska, D., et al. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLOS ONE. Link

  • Boehringer Ingelheim. (2023).[5] ToMORROW® (cephapirin benzathine) Intramammary Infusion Product Label.[2][3][5][6] Drugs.com. Link

Sources

Validation

Comparison Guide: Environmental vs. Contagious Mastitis Cure Rates Using Cephapirin

Executive Summary Cephapirin (1st generation cephalosporin) serves as a cornerstone therapy in bovine mastitis, particularly for Gram-positive pathogens. Its efficacy profile reveals a distinct dichotomy: it acts as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cephapirin (1st generation cephalosporin) serves as a cornerstone therapy in bovine mastitis, particularly for Gram-positive pathogens. Its efficacy profile reveals a distinct dichotomy: it acts as a high-potency "sniper" against contagious pathogens like Streptococcus agalactiae and coagulase-negative staphylococci (CNS), but functions with reduced efficiency against Gram-negative environmental pathogens (e.g., E. coli) compared to 3rd generation alternatives (e.g., ceftiofur).

This guide objectively analyzes cephapirin’s performance, demonstrating that while it achieves non-inferiority in clinical cure rates for many mild environmental cases, its bacteriological cure rates are significantly stratified by pathogen class.

Mechanistic Architecture & Pharmacology

To understand the divergence in cure rates, one must look at the molecular interaction between the drug and the bacterial cell envelope.

Mechanism of Action

Cephapirin is a beta-lactam antibiotic that binds to Penicillin-Binding Proteins (PBPs) , specifically inhibiting the transpeptidation step of peptidoglycan synthesis.

  • Gram-Positive Efficacy: The thick peptidoglycan layer of Gram-positives is directly exposed to the drug, leading to rapid cell lysis.

  • Gram-Negative Limitation: Cephapirin (1st gen) has difficulty penetrating the Outer Membrane (OM) porins of Gram-negatives and is more susceptible to beta-lactamases compared to 3rd generation cephalosporins.

Visualization: Pharmacodynamic Barrier

Cephapirin_Mechanism cluster_GP Gram-Positive (e.g., S. aureus) cluster_GN Gram-Negative (e.g., E. coli) GP_Wall Thick Peptidoglycan Layer GP_Target Target: PBP Enzyme GP_Wall->GP_Target GP_Result Cell Lysis / Death GP_Target->GP_Result GP_Action Cephapirin Binds PBP (High Affinity) GP_Action->GP_Target Inhibits GN_OM Outer Membrane Barrier GN_Porin Porin Channels (Restricted Entry) GN_OM->GN_Porin GN_Space Periplasmic Space (Beta-Lactamases) GN_Porin->GN_Space Reduced Influx GN_Target Target: PBP Enzyme GN_Space->GN_Target Degradation Risk Cephapirin Cephapirin (1st Gen Cephalosporin) Cephapirin->GP_Action Cephapirin->GN_OM Blocked/Slowed

Figure 1: Comparative mechanism of action showing high accessibility in Gram-positives vs. outer membrane barriers in Gram-negatives.

Comparative Efficacy Analysis

The following data synthesizes results from multiple field trials comparing Cephapirin Sodium (Lactating Cow Therapy) against controls and alternatives.

Table 1: Bacteriological Cure Rates by Pathogen Type

Data aggregated from Schukken et al. (2011, 2013), Roy et al. (2009), and Oliver et al. (2004).

Pathogen CategorySpecific PathogenProtocolCephapirin Cure RateControl / Alt Cure RateInterpretation
Contagious Strep. agalactiaeStandard (2-dose)90 - 100% <10% (Spontaneous)Highly Effective. Drug of choice.
Contagious Staph. aureusStandard (2-dose)30 - 50% <10%Moderate. Efficacy drops significantly in chronic cases.
Contagious Staph. aureusExtended (5-8 days)~77% (Quarter) 18% (Control)Enhanced. Extended therapy significantly improves clearance in chronic infections.
Environmental Strep.[1][2][3][4][5][6][7][8] uberisStandard (2-dose)50 - 64% 28-30% (Spontaneous)Moderate. Often requires extended therapy for optimal results (>80%).
Environmental E. coliStandard (2-dose)~50% ~79% (Ceftiofur 5-day)Inferior Bacteriologically. 3rd gen cephalosporins are superior for Gram-negatives.
Environmental Klebsiella spp.[4][8]Standard (2-dose)< 20% < 20%Poor. Generally refractory to intramammary cephalosporins.
Key Findings
  • The Gram-Negative Gap: In head-to-head non-inferiority trials, cephapirin shows significantly lower bacteriological cure rates (approx. 50%) for E. coli compared to ceftiofur (approx. 79%). However, clinical cure (visual return to normal milk) often shows no significant difference due to the high self-limiting nature of mild E. coli mastitis.

  • The Extended Therapy Advantage: For S. aureus and environmental Streptococci (S. uberis), standard label dosing (2 tubes) is often insufficient. Extending therapy to 5-8 days raises cure rates from ~40% to >75%, justifying the extra cost in valuable animals.

  • Dry Cow Therapy (DCT): While not the focus of lactating therapy, cephapirin benzathine used at dry-off achieves cure rates approaching 100% for S. aureus in heifers, leveraging the long-acting formulation.

Experimental Protocol: Non-Inferiority Field Trial

To validate these cure rates in a new formulation or herd environment, the following protocol is the industry standard for scientific rigor.

Protocol Overview

Objective: Determine if Product X (Test) is non-inferior to Cephapirin (Reference) in treating mild-to-moderate clinical mastitis. Design: Randomized, positive-controlled, multi-herd field trial.

Step-by-Step Methodology
  • Enrollment Criteria:

    • Lactating dairy cows with visible abnormal milk (clots, flakes, watery).

    • No systemic signs (fever, dehydration) – Severe cases require systemic therapy and are excluded.

    • No antibiotic treatment in previous 30 days.

  • On-Farm Workflow:

    • Day 0 (Detection):

      • Score severity (1=Milk only, 2=Milk+Udder swelling).

      • Collect Pre-Treatment Milk Sample (S1) for culture.

      • Randomize to Group A (Cephapirin 200mg, 2 doses @ 12h intervals) or Group B (Test Product).

      • Administer first treatment.

  • Follow-Up:

    • Day 14 (Post-Treatment): Collect Sample S2 .

    • Day 21 (Confirmation): Collect Sample S3 .

  • Outcome Definitions (Self-Validating):

    • Bacteriological Cure: Pathogen isolated in S1 is absent in both S2 and S3.

    • Clinical Cure: Milk and udder return to normal appearance by Day 5.

    • Failure: Requirement for rescue therapy or recurrence of same pathogen.

Visualization: Trial Workflow

Clinical_Trial_Workflow Start Clinical Mastitis Detected Screen Screen Severity (Mild/Mod only) Start->Screen Sample1 Sample S1 (Culture) Screen->Sample1 Random Randomization Sample1->Random TreatA Group A: Cephapirin (2x 12h) Random->TreatA TreatB Group B: Alternative Random->TreatB Obs Clinical Obs (Days 1-5) TreatA->Obs TreatB->Obs Sample2 Sample S2 (Day 14) Obs->Sample2 Sample3 Sample S3 (Day 21) Sample2->Sample3 Analysis Data Analysis (Non-Inferiority) Sample3->Analysis

Figure 2: Standardized workflow for evaluating antibiotic efficacy in clinical mastitis.

References

  • Schukken, Y. H., et al. (2011). Randomized clinical trial to evaluate the efficacy of a 5-day ceftiofur intramammary treatment on nonsevere gram-negative clinical mastitis. Journal of Dairy Science.[9] Link

  • Schukken, Y. H., et al. (2013). Noninferiority trial comparing a first-generation cephalosporin with a third-generation cephalosporin in the treatment of nonsevere clinical mastitis in dairy cows. Journal of Dairy Science.[9] Link

  • Roy, J. P., et al. (2009). Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus.[10] Canadian Veterinary Journal.[10] Link

  • Oliver, S. P., et al. (2004). Efficacy of extended ceftiofur intramammary therapy for treatment of subclinical mastitis in lactating dairy cows. Journal of Dairy Science.[9] Link

  • Nickerson, S. C.[2][6] (2009). Mastitis Control in Replacement Heifers. University of Alberta / WCDS Advances in Dairy Technology. Link

Sources

Comparative

Inter-Laboratory Validation of Cephapirin Residue Detection: A Comparative Technical Guide

Executive Summary: The Validation Paradox In the analysis of cephapirin (a first-generation cephalosporin) in bovine milk and tissues, a critical "validation paradox" exists: Screening methods often appear more sensitive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Paradox

In the analysis of cephapirin (a first-generation cephalosporin) in bovine milk and tissues, a critical "validation paradox" exists: Screening methods often appear more sensitive than specific chemical methods for incurred residues.

This guide dissects this phenomenon, revealing that the primary metabolite, desacetylcephapirin (DAC) , retains antibacterial activity and persists in milk as long as the parent drug. While microbial inhibition assays detect the sum of active residues (Parent + DAC), poorly designed HPLC/MS protocols often target only the parent molecule, leading to false-negative regulatory compliance.

This technical guide compares the performance of LC-MS/MS, HPLC-UV, and Microbial Inhibition assays, providing a validated, self-correcting protocol for the simultaneous quantification of Cephapirin and DAC.

Methodological Landscape: Comparative Performance Data

The following data aggregates performance metrics from multiple validation studies, including AOAC International and EU Commission Decision 2002/657/EC standards.

Table 1: Comparative Performance of Detection Architectures
FeatureLC-MS/MS (Gold Standard) HPLC-UV (Ion-Pairing) Microbial Inhibition (e.g., Delvotest)
Primary Utility Confirmatory QuantitationRoutine QuantitationHigh-Throughput Screening
Analytes Detected Cephapirin & DAC (Separately)Cephapirin & DAC (Separately)Sum of Bioactivity (Non-specific)
LOD (Limit of Detection) 0.15 – 1.0 µg/kg (ppb) 10 – 20 µg/kg~10 – 15 µg/kg
Recovery 85 – 105%79 – 87%N/A (Qualitative)
Precision (RSD) < 10%6 – 14%N/A
False Positive Rate < 1%Moderate (Matrix interference)High (Natural inhibitors/Lysozyme)
Throughput Medium (20 min/sample)Medium (20-30 min/sample)High (3 hrs incubation)

Key Insight: While LC-MS/MS offers superior sensitivity (LOD < 1 ppb), it requires isotopic internal standards to correct for matrix effects in milk. HPLC-UV is robust but lacks the sensitivity for modern "zero-tolerance" surveillance without extensive sample concentration.

Deep Dive: The Reference Protocol (LC-MS/MS)

This protocol is synthesized from validated methods (FDA/AOAC) and optimized for Inter-Laboratory Reproducibility . It addresses the critical failure point: the instability of cephapirin in alkaline conditions and the necessity of detecting the DAC metabolite.

The Logic of Extraction
  • Buffer Choice: We use EDTA-McIlvaine buffer (pH 4.0) .

    • Causality: Cephapirin degrades rapidly at pH > 7. The acidic buffer stabilizes the beta-lactam ring. EDTA chelates calcium in milk, preventing tetracycline binding (if running a multi-class panel) and disrupting casein micelles to release trapped residues.

  • Cleanup: Solid Phase Extraction (SPE) using Polymeric HLB (Hydrophilic-Lipophilic Balance) .

    • Causality: Traditional C18 cartridges often suffer from pore dewetting with milk samples. HLB polymers retain polar metabolites (DAC) more effectively than silica-based C18.

Visualized Workflow

The following diagram illustrates the critical decision points and flow for the validated extraction process.

G Start Raw Milk Sample (10 mL) Step1 Deproteinization Add ACN (20 mL) + Vortex Centrifuge 4000g Start->Step1 Step2 Supernatant Collection Evaporate ACN (45°C, N2) Step1->Step2 Precipitate Proteins Step3 Buffer Adjustment Reconstitute in EDTA-McIlvaine (pH 4.0) Step2->Step3 Remove Organic Solvent SPE_Load Load Sample Flow: 1 mL/min Step3->SPE_Load SPE_Cond SPE Conditioning (Oasis HLB) MeOH -> Water SPE_Cond->SPE_Load Prep Cartridge SPE_Wash Wash Step 5% MeOH in Water (Removes Lactose/Salts) SPE_Load->SPE_Wash SPE_Elute Elution 100% Methanol SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis Target: m/z 424 (Parent) & 382 (DAC) SPE_Elute->Analysis Concentrate & Inject

Figure 1: Optimized Extraction Workflow for Cephapirin and Desacetylcephapirin in Bovine Milk. Note the critical pH adjustment step to ensure stability.

Detailed Experimental Protocol

Materials
  • Analytes: Cephapirin Sodium (CAS 24356-60-3) and Desacetylcephapirin.

  • Internal Standard: Cephapirin-d5 (essential for MS quantification).

  • Columns: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 100mm x 2.1mm, 3.5 µm.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 5 mL of raw milk into a 50 mL polypropylene tube.

    • Spike with Internal Standard (Cephapirin-d5) to a final concentration of 10 ng/mL.

    • Self-Validation Check: Allow 10 minutes for equilibration. This mimics incurred residues better than immediate extraction.

  • Extraction & Precipitation:

    • Add 15 mL of Acetonitrile (ACN) . Vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Observation: A solid pellet of casein and fat will form. Decant the clear supernatant.

  • Solvent Exchange:

    • Evaporate the supernatant to ~2 mL under nitrogen stream at 45°C. Do not dry completely , as cephalosporins can degrade on hot plastic surfaces.

    • Dilute the remaining liquid to 10 mL with 0.1 M Phosphate Buffer (pH 6.0) .

  • Solid Phase Extraction (SPE):

    • Condition HLB cartridge with 3 mL Methanol followed by 3 mL Water.

    • Load the buffered extract (gravity flow or low vacuum).

    • Wash with 3 mL of 5% Methanol in water. (Removes sugars).

    • Elute with 3 mL of pure Methanol.

  • LC-MS/MS Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 0-1 min (5% B), 1-6 min (Linear to 95% B), 6-8 min (Hold 95% B).

    • Transitions (MRM):

      • Cephapirin: 424.1 -> 292.1 (Quant), 424.1 -> 152.0 (Qual).

      • Desacetylcephapirin: 382.1 -> 250.1 (Quant).

Inter-Laboratory Validation Criteria (EU 2002/657/EC)

To validate this method across different laboratories, the following criteria must be met. This ensures the method is robust regardless of the specific mass spectrometer used.

ParameterAcceptance CriteriaExperimental Design
Linearity

5-point calibration curve (0, 0.5, 1.0, 1.5, 2.0 x MRL).
Recovery 80% - 110%Spike blank milk at 0.5, 1.0, and 1.5 x MRL.
Repeatability (r) CV < 15%Same operator, same day, 6 replicates.
Reproducibility (R) CV < 20%Different operators, different days (or different labs).
Decision Limit (CC

)
> MRLThe concentration at which the method can distinguish a violation with 95% certainty.
The "Self-Validating" System

A robust protocol must flag its own errors. Implement these controls:

  • Ion Ratio Monitoring: The ratio of the Quantifier ion to the Qualifier ion (e.g., 292/152 for Cephapirin) must not deviate by more than ±20% from the standard. If it does, suspect matrix interference.

  • Retention Time Lock: Relative retention time (RRT) to the Internal Standard must be within ±2.5%.

  • The "Metabolite Check": If Cephapirin is detected but DAC is absent in an incurred sample, suspect sample degradation (hydrolysis) or extraction failure. In real bovine samples, DAC is almost always present.

References

  • Heller, D. N., et al. (2000).[4] "Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry." Journal of Agricultural and Food Chemistry.

  • Ray, P., et al. (2014). "Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion." PLOS ONE.

  • Alija, G., et al. (2020).[5] "Determination of Cephalosporin Antibiotic Residues in Milk Using Liquid Chromatography – Tandem Mass Spectrometry (LC – MS/MS) Method." Acta Medica Balkanica.[6]

  • Moats, W. A. (1993).[1] "Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography." Journal of AOAC International.

  • European Commission. (2002).[6] "Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results." Official Journal of the European Communities.

Sources

Validation

Comparative Pharmacodynamics and Formulation Kinetics: Benzathine vs. Sodium Cephapirin Salts

Cephapirin is a first-generation cephalosporin antibiotic widely utilized in veterinary medicine, particularly for intramammary infusion to treat bovine mastitis. The therapeutic efficacy of cephapirin is highly dependen...

Author: BenchChem Technical Support Team. Date: March 2026

Cephapirin is a first-generation cephalosporin antibiotic widely utilized in veterinary medicine, particularly for intramammary infusion to treat bovine mastitis. The therapeutic efficacy of cephapirin is highly dependent on its salt form. Drug development professionals engineer the active pharmaceutical ingredient (API) into either a sodium salt or a benzathine salt to manipulate its pharmacokinetics (PK) and pharmacodynamics (PD). This guide objectively compares the physicochemical properties, release kinetics, and experimental evaluation of cephapirin sodium versus cephapirin benzathine.

Physicochemical Causality and Pharmacodynamic Strategy

Cephapirin exerts its bactericidal pharmacodynamic effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall peptidoglycan synthesis[1]. As a time-dependent antibiotic, its efficacy is driven by the duration the drug concentration remains above the minimum inhibitory concentration (Time > MIC).

To optimize this PD parameter for different clinical scenarios, the API is formulated into two distinct salts:

  • Cephapirin Sodium: A highly water-soluble monosodium salt. It undergoes rapid dissolution, leading to a high maximum concentration (

    
    ) and rapid systemic availability. This formulation is engineered for2 (e.g., lactating cow therapy), where rapid bacterial clearance and short milk withholding times are economically critical[2].
    
  • Cephapirin Benzathine: A poorly soluble co-crystal formed with N,N'-dibenzylethylenediamine. Its near-insolubility in aqueous environments creates a dissolution rate-limited absorption profile. This "depot effect" provides2 of the active moiety, sustaining Time > MIC for weeks[2]. It is the standard for dry-cow therapy, preventing new infections during the non-lactating period[3].

PD_Mechanism API Cephapirin Salt Formulation (Sodium or Benzathine) Dissolution Dissolution into Active Moiety (Rate dictates PK profile) API->Dissolution Aqueous exposure PBP Penicillin-Binding Proteins (PBPs) Dissolution->PBP Binds to target Inhibition Inhibition of Peptidoglycan Cross-linking PBP->Inhibition Blocks synthesis Lysis Bacterial Cell Lysis & Death (Driven by Time > MIC) Inhibition->Lysis Induces

Pharmacodynamic pathway of cephapirin salts highlighting the critical dissolution step.

Comparative Pharmacokinetics and Solubility Data

The choice of salt fundamentally alters the solubility and subsequent PK profile. Recent 4 at 38°C (physiological temperature) demonstrate these stark contrasts[4].

Table 1: Comparative Physicochemical and PK/PD Parameters
ParameterCephapirin SodiumCephapirin Benzathine
Molecular Weight 445.45 g/mol [1]1087.27 g/mol [1]
Aqueous Solubility >350 mg/mL (Freely Soluble)[4]Practically Insoluble[4]
Milk Matrix Solubility >500 mg/mL[4]Very Slightly Soluble[4]
Absorption Kinetics Rapid dissolution & absorptionRate-limited depot release
Elimination Half-Life (

)
~2.55 hours (Milk)[5]~6.98 - 10.16 hours (Plasma)[6]
Primary Clinical Use Lactating animal therapy[3]Dry animal therapy[3]
Target PD Metric Rapid peak, short clearanceSustained Time > MIC

Experimental Protocol: In-Vitro Release Testing (IVRT) in Milk Matrices

To validate the release kinetics of these salts, researchers must employ discriminatory in-vitro methods. Because traditional aqueous buffers fail to replicate the complex lipid and protein binding interactions of the mammary gland,4[4].

Step-by-Step Methodology for IVRT:

  • Media Preparation: Reconstitute whole milk powder or utilize fresh raw bovine milk. Causality: Equilibrate the medium to 38°C (bovine physiological temperature) to accurately simulate in-vivo dissolution thermodynamics, as room temperature testing artificially depresses the solubility of the benzathine salt[4].

  • Apparatus Setup: Utilize USP Apparatus 2 (Paddle) equipped with customized enhancer cells or formulation containers. Set the rotational speed to 125 rpm and the medium volume to 900 mL.

  • Formulation Loading: Inject a standardized dose (e.g., 200 mg cephapirin sodium or 300 mg cephapirin benzathine) directly into the enhancer cells adapted with a #40 mesh to simulate the intramammary environment.

  • Time-Course Sampling: Extract 2 mL aliquots at predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Immediately replace the extracted volume with fresh, pre-warmed milk medium to maintain sink conditions.

  • Sample Preparation & Extraction: Precipitate milk proteins using acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 minutes. Causality: This step is critical because cephapirin exhibits protein binding; breaking these bonds ensures the quantification of the total drug released rather than just the unbound fraction. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Quantification: Analyze the filtrate using Liquid Chromatography-Tandem Mass Spectrometry. Monitor the specific transitions for cephapirin and its active metabolite, desacetylcephapirin[5].

  • Data Synthesis: Plot the cumulative percentage of drug released over time. Calculate the Area Under the Curve (AUC) and Mean Residence Time (MRT) to validate the depot effect of the benzathine salt versus the immediate release of the sodium salt[6].

IVRT_Workflow Start Formulation Selection (Sodium vs. Benzathine) Media Media Equilibration (Whole Milk at 38°C) Start->Media Apparatus USP Apparatus 2 (125 rpm, 900 mL) Media->Apparatus Sampling Time-Course Sampling & Protein Precipitation Apparatus->Sampling Aliquot extraction Analysis LC-MS/MS Quantification (Cephapirin & Metabolites) Sampling->Analysis Supernatant injection Data PK/PD Parameter Calculation (AUC, MRT, Release Rate) Analysis->Data Kinetic modeling

Step-by-step in-vitro release testing workflow for intramammary cephapirin formulations.

Clinical and Formulation Implications

The stark contrast in solubility dictates formulation strategies. Cephapirin sodium is typically formulated in a suitable vegetable oil vehicle with dispersing agents to maintain stability until aqueous exposure in the udder triggers immediate dissolution[1]. Conversely, cephapirin benzathine is milled to a specific particle size and suspended in an oil base to further retard aqueous penetration and dissolution, maximizing the duration of the depot effect. Understanding these comparative pharmacodynamics ensures that drug development professionals can accurately tailor the API salt form to the target clinical outcome, balancing antimicrobial efficacy with regulatory withdrawal requirements.

References

  • Elimination Kinetics of Cephapirin Sodium in Milk After an 8-day Extended Therapy Program of Daily Intramammary Infusion in Healthy Lactating Holstein-Friesian Cows. PubMed / Journal of Dairy Science.5

  • Cephalosporins and Cephamycins Use in Animals - Pharmacology. Merck Veterinary Manual.3

  • CEPHAPIRIN Veterinary—Intramammary-Local. Thomson MICROMEDEX.1

  • Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices. PLOS One.4

  • Cephapirin Impurities and Related Compound. Veeprho.2

  • Pharmacokinetics of two dry-cow intramammary antimicrobials in dairy goats. American Association of Bovine Practitioners.6

Sources

Comparative

Assessment of cephapirin residues in milk against international safety standards

A Comparative Guide for Researchers and QA Professionals Executive Summary: The Dual-Residue Challenge Cephapirin, a first-generation cephalosporin, is widely used for intramammary treatment of mastitis in dairy cattle.[...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and QA Professionals

Executive Summary: The Dual-Residue Challenge

Cephapirin, a first-generation cephalosporin, is widely used for intramammary treatment of mastitis in dairy cattle.[1] While effective, its assessment in milk is complicated by its rapid metabolism into desacetylcephapirin (DAC) . Unlike many antibiotic metabolites which are inert, DAC retains significant microbiological activity.

For researchers and drug developers, this presents a critical analytical divergence:

  • Regulatory Dissonance: The EU, China, and Codex Alimentarius regulate the sum of Cephapirin and DAC. The USA (FDA) sets the tolerance for Cephapirin but utilizes screening kits that cross-react with the metabolite.

  • Analytical Risk: A method that solely detects the parent compound (Cephapirin) may yield a "Compliant" result on a sample that fails a commercial rapid screening test, leading to costly supply chain rejections.

This guide provides a scientifically grounded comparison of assessment methods, with a focus on a self-validating LC-MS/MS protocol capable of quantifying both species.

Regulatory Framework & Safety Standards

The definition of "residue" varies by jurisdiction. Global compliance requires a method capable of tracking both the parent drug and its primary metabolite.

JurisdictionRegulatory Standard (MRL/Tolerance)Marker Residue DefinitionReference
Codex Alimentarius 60 µg/kg (ppb) Sum of Cephapirin + Desacetylcephapirin
European Union 60 µg/kg (ppb) Sum of Cephapirin + Desacetylcephapirin
China 60 µg/kg (ppb) Sum of Cephapirin + Desacetylcephapirin
USA (FDA) 20 µg/kg (ppb) Cephapirin (Parent)*

> Expert Insight: While the FDA tolerance is listed for Cephapirin, approved screening tests (e.g., Charm, Idexx) are evaluated on their ability to detect residues in "incurred" samples, which naturally contain DAC. Therefore, a U.S. compliant method should practically monitor both to explain screening failures.

Methodological Comparison

The choice of method depends on the stage of development: Screening (Speed) vs. Confirmation (Specificity).

FeatureLC-MS/MS (Gold Standard) Receptor Binding Assay (Rapid Test) Microbial Inhibition (Traditional)
Primary Use Confirmatory Analysis, PharmacokineticsTruck-side Screening, Plant IntakeBroad Spectrum Screening
Analytes Quantifies Parent & DAC separatelyDetects "Beta-lactams" (Sum response)Detects biological activity
Sensitivity (LOD) < 1.0 ppb (High)~3–15 ppb (Variable)~10–20 ppb (Low)
Specificity Absolute (Mass-to-Charge ratio)Moderate (Cross-reactivity common)Low (Interference from natural inhibitors)
Throughput Low (Minutes per sample)High (Minutes per batch)Low (Hours incubation)
Metabolite Detection Yes (Explicit quantification)Partial (Cross-reacts with DAC)Yes (If active)

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Simultaneous quantification of Cephapirin (CEPH) and Desacetylcephapirin (DAC) in raw bovine milk.

A. Reagents & Standards[2][3][4]
  • Standards: Cephapirin Sodium, Desacetylcephapirin (certified reference materials).

  • Internal Standard (IS): Cephapirin-d3 or Ceftiofur-d3.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Buffer: 0.1M EDTA-McIlvaine Buffer (pH 4.0).

B. Sample Preparation (Step-by-Step)
  • Extraction (The "Crash"):

    • Transfer 5.0 mL of raw milk into a 50 mL polypropylene centrifuge tube.

    • Add 50 µL of Internal Standard solution (1 µg/mL).

    • Add 10 mL of Acetonitrile .

    • Expert Insight: ACN is chosen over MeOH here because it precipitates proteins more densely, resulting in a cleaner supernatant for the SPE step.

    • Vortex vigorously for 1 min. Centrifuge at 4000 x g for 10 min at 4°C.

  • Cleanup (Solid Phase Extraction - SPE):

    • Cartridge: HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent (60 mg/3 mL).

    • Conditioning: 3 mL MeOH followed by 3 mL Water.

    • Loading: Dilute the supernatant (from step 1) with 10 mL of EDTA-McIlvaine buffer (pH 4.0) to reduce organic strength and prevent breakthrough. Load onto cartridge.

    • Expert Insight: The EDTA is critical. It chelates calcium ions in milk that can otherwise bind tetracyclines or fluoroquinolones (if running a multi-class method) and prevents metal-induced degradation of beta-lactams.

    • Washing: Wash with 3 mL Water (removes sugars/salts) followed by 3 mL 5% Methanol (removes fats).

    • Elution: Elute with 3 mL of Methanol.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen stream at 40°C.

    • Reconstitute in 1.0 mL of 0.1% Formic Acid in Water/ACN (90:10) .

    • Filter through 0.22 µm PVDF filter into LC vial.

C. Instrumental Analysis (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), linear ramp to 95% B at 8 min, hold 2 min, re-equilibrate.

  • Mass Spectrometry (ESI+):

    • Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Cephapirin 424.1292.1152.0
Desacetylcephapirin 382.1224.0182.1
Cephapirin-d3 (IS) 427.1295.1-

Visualizing the Workflow

Diagram 1: Regulatory Decision Logic

This decision tree helps researchers determine compliance status based on the complex interplay between parent drug and metabolite.

RegulatoryLogic Start Milk Sample Analysis Detect Quantify Residues (LC-MS/MS) 1. Cephapirin (Parent) 2. Desacetylcephapirin (DAC) Start->Detect Region Select Jurisdiction Detect->Region EU EU / Codex / China Region->EU USA USA (FDA) Region->USA CalcSum Calculate Total: Parent + DAC EU->CalcSum Check60 Total > 60 ppb? CalcSum->Check60 FailEU Non-Compliant (Violative) Check60->FailEU Yes PassEU Compliant Check60->PassEU No Check20 Parent > 20 ppb? USA->Check20 ScreenRisk Risk Assessment: Is DAC High? Check20->ScreenRisk No FailUSA Non-Compliant (Violative) Check20->FailUSA Yes PassUSA Compliant (Regulatory) ScreenRisk->PassUSA No WarnUSA Compliant but Screening Risk (May fail rapid test) ScreenRisk->WarnUSA Yes (DAC Present)

Caption: Logic flow for determining regulatory compliance across different jurisdictions, highlighting the "Screening Risk" in the US market due to metabolite presence.

Diagram 2: LC-MS/MS Experimental Workflow

A visual guide to the extraction and cleanup protocol described in Section 4.

LCMSWorkflow RawMilk Raw Milk Sample (5 mL) Spike Add Internal Std (Cephapirin-d3) RawMilk->Spike Extract Protein Precipitation (Acetonitrile + Vortex) Spike->Extract Centrifuge Centrifuge (4000g, 10 min) Extract->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Dilute Dilute with EDTA-McIlvaine Buffer Supernatant->Dilute SPE SPE Cleanup (HLB) 1. Condition (MeOH/H2O) 2. Load Sample 3. Wash (5% MeOH) 4. Elute (MeOH) Dilute->SPE Evap Evaporation (N2 at 40°C) SPE->Evap Recon Reconstitute (Mobile Phase) Evap->Recon Inject Inject LC-MS/MS (MRM Mode) Recon->Inject

Caption: Step-by-step sample preparation workflow ensuring protein removal and analyte concentration for high-sensitivity analysis.

Self-Validation & Troubleshooting

To ensure "Trustworthiness" (the T in E-E-A-T), every run must include these self-validating checks:

  • Ion Ratio Confirmation: The ratio between the Quantifier and Qualifier ions (e.g., 292.1/152.0 for Cephapirin) must not deviate by more than ±20% from the authentic standard. If it does, a matrix interference is likely present (false positive).

  • Retention Time Lock: The retention time of the analyte in the sample must match the Internal Standard within ±0.1 minutes.

  • Recovery Check: Spiked blank milk samples (Quality Control) should yield recoveries between 70% and 110%.

    • Troubleshooting: Low recovery often indicates inefficient protein precipitation or breakthrough during the SPE loading step (sample pH too high or organic content too high).

References

  • Codex Alimentarius. (2023). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods. FAO/WHO.[2]

  • European Commission. (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[3] Official Journal of the European Union.[3]

  • U.S. Government Publishing Office. (2024). 21 CFR 556.115 - Cephapirin.[4][5][6] Code of Federal Regulations. [4][5]

  • Ministry of Agriculture and Rural Affairs (China). (2019).[7] GB 31650-2019 National Food Safety Standard - Maximum Residue Limits for Veterinary Drugs in Foods.[8][7][9]

  • Moats, W. A., et al. (2000). Conversion of Cephapirin to Desacetylcephapirin in Milk and Tissues of Treated Animals. Journal of Agricultural and Food Chemistry.

  • Karageorgou, E., & Samanidou, V. (2011). Development and validation of a confirmatory method for the determination of 10 cephalosporins in milk by LC-MS/MS. Food Chemistry.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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